molecular formula C5H7N B1293925 cyclobutanecarbonitrile CAS No. 4426-11-3

cyclobutanecarbonitrile

Numéro de catalogue: B1293925
Numéro CAS: 4426-11-3
Poids moléculaire: 81.12 g/mol
Clé InChI: GFBLFDSCAKHHGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclobutanecarbonitrile (CAS 4426-11-3) is an organic compound with the molecular formula C5H7N, characterized by a cyclobutane ring attached to a nitrile group . This compound, also known as cyanocyclobutane or cyclobutyl cyanide, is a colorless liquid with a recognizable odor . Its key physical properties include a density of approximately 0.868 g/cm³, a boiling point in the range of 144-146°C, and a flash point of around 42°C, classifying it as a flammable liquid . It is slightly soluble in water . As a versatile building block in organic synthesis, this compound is primarily valued for its role as a pharmaceutical intermediate in the research and development of Active Pharmaceutical Ingredients (APIs) . The nitrile functional group offers a versatile handle for further chemical transformations, making it a crucial reagent for constructing complex molecules and fine chemicals in various R&D projects . The compound requires careful handling and storage. It is toxic if inhaled, harmful if swallowed or in contact with skin, and is a flammable liquid and vapor . It must be stored in cool, dry conditions in well-sealed containers, away from oxidizing agents and acids . For transportation, it is classified as a UN1992 / FLAMMABLE LIQUID, TOXIC, N.O.S., with a packing group of III . This product is intended for research or analysis use only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications .

Propriétés

IUPAC Name

cyclobutanecarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c6-4-5-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBLFDSCAKHHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196086
Record name Cyanocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-11-3
Record name Cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanocyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Cyclobutanecarbonitrile (CAS 4426-11-3): Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of strained ring systems as foundational scaffolds has become increasingly prevalent. Cyclobutanecarbonitrile (CAS No. 4426-11-3), also known as cyanocyclobutane, stands out as a pivotal chemical intermediate.[1][2] Its unique molecular architecture, which combines a strained four-membered carbocycle with a reactive nitrile functional group, offers a distinct set of properties that chemists can exploit for a wide range of transformations.[1] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, chemical reactivity, and applications, particularly its role as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4]

Molecular and Physicochemical Profile

This compound is an organic compound characterized by a cyclobutane ring bonded to a cyano (-C≡N) group.[1] This structure imparts a combination of polarity, from the electronegative nitrogen atom, and reactivity due to the inherent ring strain of the cyclobutane moiety.[1] At room temperature, it is typically a colorless to pale yellow liquid.[1]

Core Identifiers and Properties

The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and chemical inventory management.

PropertyValueSource(s)
CAS Number 4426-11-3[2]
Molecular Formula C₅H₇N[1][5]
Molecular Weight 81.12 g/mol [5][6]
Synonyms Cyanocyclobutane, Cyclobutyl cyanide[2][7]
Appearance Colorless to pale yellow liquid[1]
Physical State Liquid[5]
Boiling Point 144 - 146 °C[5]
Density ~0.9 g/cm³[7]
Flash Point ~44.3 °C[7]
Refractive Index ~1.433[8]
Molecular Structure

The structural representation of this compound highlights the key functional components that dictate its chemical behavior.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Accurate characterization is fundamental to verifying the identity and purity of any chemical intermediate. The following section outlines the expected spectroscopic data for this compound, which serves as a benchmark for analytical validation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features characteristic of its two main components: the alkane ring and the nitrile group.

  • C≡N Stretch: A sharp and strong absorption band is expected in the region of 2240-2260 cm⁻¹. The presence of this peak is a definitive indicator of the nitrile functionality.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the cyclobutane ring will appear just below 3000 cm⁻¹.

  • CH₂ Bending: Scissoring and rocking vibrations for the methylene groups in the ring are expected around 1450 cm⁻¹ and in the fingerprint region, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

  • ¹H NMR: The proton spectrum will show complex multiplets for the protons on the cyclobutane ring. The proton attached to the carbon bearing the nitrile group (the α-proton) is expected to be shifted furthest downfield due to the electron-withdrawing effect of the cyano group.

  • ¹³C NMR: The carbon spectrum will display distinct signals for each carbon environment. The carbon of the nitrile group (C≡N) is expected to appear significantly downfield, typically in the 120-125 ppm range.[9] The carbons of the cyclobutane ring will appear in the aliphatic region (~20-40 ppm), with the α-carbon being the most deshielded.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z ratio corresponding to the molecular weight, approximately 81.[2][10]

  • Fragmentation: Common fragmentation pathways may include the loss of the nitrile group or fragmentation of the cyclobutane ring.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the combined reactivity of the strained ring and the versatile nitrile group.[1] This duality allows it to serve as a key precursor in the construction of more elaborate molecular frameworks.

Causality of Reactivity
  • Ring Strain: The cyclobutane ring possesses significant angle strain compared to larger cycloalkanes. This inherent strain can be harnessed in ring-opening or ring-expansion reactions, providing pathways to different carbocyclic or heterocyclic systems.

  • Nitrile Group: The nitrile group is a powerful functional handle. The electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen can be involved in cycloadditions. Key transformations include:

    • Reduction: Reduction of the nitrile yields a primary amine (cyclobutylmethanamine), a common functional group in bioactive molecules.

    • Hydrolysis: Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid (cyclobutanecarboxylic acid), another critical synthetic intermediate.

    • Grignard/Organolithium Reactions: Addition of organometallic reagents leads to the formation of ketones after hydrolysis.

Role in Drug Development

The cyclobutane motif is increasingly incorporated into drug candidates to confer specific, advantageous properties.[11] Its use can improve metabolic stability, restrict conformation to enhance binding affinity, and serve as a bioisostere for other groups like phenyl rings or alkenes.[11][12] this compound is a direct gateway to these valuable structures.

Start This compound (CAS 4426-11-3) Mid Advanced Intermediates (e.g., Amines, Acids, Ketones) Start->Mid Functional Group Transformation End Active Pharmaceutical Ingredients (APIs) Mid->End Molecular Scaffolding & Elaboration

References

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the utility of small, strained carbocyclic scaffolds is increasingly recognized for their ability to impart unique conformational constraints and metabolic stability to molecular architectures.[1] Cyclobutanecarbonitrile (CAS No. 4426-11-3), a molecule characterized by a four-membered cyclobutane ring appended with a nitrile functional group, stands out as a pivotal building block.[2][3][4] The inherent ring strain and the versatile reactivity of the nitrile moiety make it a valuable precursor for a wide range of more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2][3][4]

This technical guide offers a comprehensive exploration of the core physical and chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies for property determination, provides actionable protocols, and contextualizes the compound's significance, all while emphasizing the critical importance of safe handling and storage.

Core Physicochemical Properties

The distinct physical characteristics of this compound are a direct consequence of its molecular structure: the compact, strained aliphatic ring combined with the highly polar carbon-nitrogen triple bond.[2] These features dictate its behavior as a liquid, its solubility, and its spectroscopic signature. A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
CAS Number 4426-11-3[2][5][6][7]
Molecular Formula C₅H₇N[2][5][7][8]
Molecular Weight 81.12 g/mol [5][7][8][9]
Appearance Colorless to pale yellow liquid[2][6]
Density 0.868 - 0.9 g/cm³[5][6][7][10]
Boiling Point 144 - 146 °C (at 760 mmHg)[5][6][7][8]
Refractive Index 1.4300 - 1.4350 (at 20°C)[6][10][11]
Flash Point 42 - 44.3 °C[5][6][7][12]
Solubility Slightly soluble in water; Soluble in polar organic solvents[2][6]
Vapor Pressure 2.9 ± 0.3 mmHg (at 25°C)[5]

The polarity imparted by the nitrile group makes this compound miscible with a range of common organic solvents, a crucial attribute for its use in synthetic reaction media.[2] Its boiling point is consistent with a small polar molecule of its molecular weight, making it amenable to purification by distillation under atmospheric or moderately reduced pressure.

Experimental Determination of Key Physical Properties

To ensure the identity and purity of a given batch of this compound, rigorous experimental verification of its physical properties is paramount. The following protocols are designed as self-validating systems, where concordance with established literature values serves as a primary indicator of sample quality.

Workflow for Physicochemical Characterization

The logical flow for characterizing a sample of this compound involves sequential, non-destructive, and destructive tests to confirm identity and purity.

G cluster_0 Sample Verification Workflow Sample Receive/Synthesize This compound Sample Purity_Check Initial Purity Assessment (e.g., GC-MS, NMR) Sample->Purity_Check Refractive_Index Protocol 1: Measure Refractive Index (Non-destructive) Purity_Check->Refractive_Index Boiling_Point Protocol 2: Measure Boiling Point via Distillation (Purification & Verification) Refractive_Index->Boiling_Point If pure Compare Compare Data with Literature Values Boiling_Point->Compare Pass Sample Verified: Proceed to Application Compare->Pass Match Fail Sample Fails Verification: Repurify or Reject Compare->Fail No Match

Caption: Logical workflow for the physical characterization of a this compound sample.

Protocol 1: Determination of Refractive Index via Abbe Refractometer
  • Causality: The refractive index is a fundamental physical constant directly related to the composition and purity of a substance. For a liquid like this compound, it provides a rapid, non-destructive method to assess purity. Any significant deviation from the literature value (1.4325 @ 20°C) suggests the presence of impurities.[6][12]

  • Methodology:

    • System Preparation: Turn on the Abbe refractometer and the associated circulating water bath. Set the bath to maintain a constant temperature of 20.0 ± 0.1 °C. Allow the system to equilibrate.

    • Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.

    • Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of the this compound sample onto the surface of the lower prism.

    • Measurement: Close the prism assembly securely. Allow 1-2 minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Data Recording: Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature (e.g., n²⁰/D = 1.4325).

    • Cleaning: Thoroughly clean the prism surfaces with ethanol or acetone and a soft lens tissue immediately after the measurement.

Protocol 2: Determination of Boiling Point via Simple Distillation
  • Causality: Distillation exploits the liquid-vapor equilibrium to separate components of a mixture based on differences in volatility. For a pure substance, the temperature at which it boils at a given pressure is a defining physical constant. This procedure serves the dual purpose of purifying the this compound and confirming its identity by measuring its boiling point.

  • Methodology:

    • Apparatus Assembly: Assemble a standard simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • Sample Charging: Charge the distillation flask with the this compound sample (not exceeding 2/3 of the flask's volume) and add a few boiling chips to ensure smooth boiling.

    • Heating: Begin gently heating the distillation flask using a heating mantle.

    • Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head. The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously condensing and dripping into the receiving flask. Record the temperature range over which the bulk of the liquid distills.

    • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to normalize it to standard pressure.

    • Validation: A sharp, narrow boiling range (e.g., 144-146 °C) is indicative of a pure compound.[5][6][7]

Applications and Synthetic Relevance

This compound is primarily valued as a versatile intermediate in organic synthesis.[3][4] The cyclobutane scaffold is of particular interest in drug discovery for several reasons:

  • Conformational Rigidity: Unlike more flexible acyclic or larger ring systems, the puckered cyclobutane ring provides a rigid scaffold, which can help lock a molecule into a bioactive conformation, potentially improving potency and selectivity.

  • Metabolic Stability: The introduction of a cyclobutane moiety can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.[1]

  • Novel Chemical Space: As a 3D structural element, it allows medicinal chemists to explore novel chemical space beyond traditional flat, aromatic systems.[1]

The nitrile group itself is a synthetic linchpin, readily transformed into other critical functional groups such as amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles, all of which are prevalent in pharmaceuticals.

Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to stress that scientific integrity begins with safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Primary Hazards:

    • Toxicity: The compound is classified as toxic or harmful if swallowed, inhaled, or absorbed through the skin.[5][8]

    • Flammability: It is a flammable liquid and vapor, with a flash point around 44°C.[5][8]

  • Mandatory Handling Procedures:

    • Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][13][14]

    • Keep the compound away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[5][8]

    • Ground and bond containers when transferring material to prevent static discharge.[15]

    • Avoid contact with strong oxidizing agents, with which it may react exothermically.[5]

  • Storage and Stability:

    • Store in a tightly sealed container to prevent evaporation and exposure to moisture.[5][15]

    • The recommended storage condition is refrigerated at 2-8°C in a cool, dry, and well-ventilated area.[5][6][14]

    • Under these conditions, the compound is stable. Hazardous polymerization is not expected to occur.[8]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[5][8]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[8]

    • In all cases of exposure, seek immediate medical attention.[5][8]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its unique physical properties, born from its strained ring structure and polar functional group, make it a valuable synthon. A thorough understanding of these properties, coupled with rigorous experimental verification and an unwavering commitment to safety, is essential for any scientist utilizing this compound. By following the guidance and protocols outlined herein, researchers can confidently and safely leverage the full synthetic potential of this compound in their pursuit of novel molecular discoveries.

References

cyclobutanecarbonitrile molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure and Bonding of Cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 4426-11-3) is a pivotal chemical intermediate whose unique structural and electronic properties make it a valuable building block in organic and medicinal chemistry.[1] This guide provides a comprehensive analysis of its molecular architecture, focusing on the conformational intricacies of the strained cyclobutane ring and the electronic influence of the nitrile moiety. We will explore the molecule's bonding characteristics, supported by spectroscopic evidence, and discuss how these fundamental properties dictate its reactivity and utility in complex molecular synthesis.[2]

Introduction: The Significance of a Strained Scaffold

This compound is an organic compound featuring a four-membered carbocyclic ring attached to a nitrile functional group (-C≡N).[3] Its molecular formula is C₅H₇N, and it has a molecular weight of approximately 81.12 g/mol .[4][5] The molecule's significance in synthetic chemistry stems from the combination of two key features: the inherent ring strain of the cyclobutane scaffold and the versatile reactivity of the nitrile group.[3][6] The high strain energy, estimated to be around 26 kcal/mol for the parent cyclobutane, makes the ring susceptible to cleavage reactions, providing synthetic pathways to diverse acyclic and heterocyclic systems.[6] Simultaneously, the polar and electrophilic nature of the nitrile group allows for a wide range of chemical transformations, making it a cornerstone for introducing nitrogen-containing functionalities in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4426-11-3[4][5][7]
Molecular Formula C₅H₇N[3][5][8]
Molecular Weight 81.12 g/mol [4][9]
Appearance Colorless to pale yellow liquid[3]
Density ~0.9 g/cm³[7][8]
Boiling Point ~144-156 °C at 760 mmHg[7][8]
Refractive Index ~1.432 @ 20 °C[8][10]
Solubility Slightly soluble in water[8]

Molecular Structure and Conformational Analysis

A superficial representation of this compound might suggest a planar, square-like structure for the carbocyclic ring. However, this is energetically unfavorable. A planar conformation would enforce C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[11] Furthermore, a planar arrangement would cause all eight hydrogen atoms on the ring to be fully eclipsed, introducing severe torsional strain.[11][12]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation.[12][13] This "butterfly" or folded shape is achieved by one carbon atom moving out of the plane formed by the other three. This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain. The equilibrium between these forces results in a shallow double-well potential, with the molecule rapidly inverting between two equivalent puckered conformations at room temperature.[13] The barrier for this ring inversion is very low, approximately 1.45 kcal/mol.[13]

The nitrile group can occupy one of two positions relative to the puckered ring: axial or equatorial. Theoretical studies on substituted cyclobutanes, such as cyclobutanecarboxylic acid, suggest that the equatorial conformer is generally more stable, minimizing steric interactions.[14]

Caption: 2D chemical structure of this compound.

Bonding and Electronic Structure

The bonding in this compound is a direct consequence of its geometry and the hybridization of its constituent atoms.

  • Cyclobutane Ring: The four carbon atoms of the ring are sp³ hybridized. In an ideal unstrained alkane, these orbitals would overlap to form C-C and C-H sigma (σ) bonds with angles of 109.5°. In cyclobutane, the internal C-C-C bond angles are compressed to approximately 88°, leading to what are known as "bent bonds."[12] This poor orbital overlap results in weaker C-C bonds compared to those in acyclic alkanes, contributing to the ring's high strain energy and reactivity.[15]

  • Nitrile Group: The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom (-C≡N). The carbon atom is sp hybridized, forming a linear arrangement with the adjacent ring carbon and the nitrogen atom. The triple bond itself is composed of one strong σ bond and two weaker pi (π) bonds. The high electronegativity of the nitrogen atom polarizes the C≡N bond, making the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This polarity significantly influences the molecule's solubility and chemical behavior.[3]

Table 2: Representative Bond Parameters

BondHybridizationApproximate Bond Length (Å)Approximate Bond Angle (°)
C-C (ring) sp³ - sp³1.548~88 (internal)
C-H sp³ - s1.09~109.5
C-CN sp³ - sp1.47~110
C≡N sp - sp1.16180 (for C-C≡N)

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides direct evidence for the presence of key functional groups.[16] The IR spectrum of this compound is dominated by a sharp, intense absorption band characteristic of the nitrile group.

  • C≡N Stretch: A strong, sharp peak is observed in the range of 2240-2260 cm⁻¹. The intensity and sharpness of this band make it a reliable diagnostic tool for the nitrile functionality.

  • sp³ C-H Stretch: Absorptions corresponding to the stretching of C-H bonds on the cyclobutane ring typically appear just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

  • CH₂ Scissoring/Bending: Vibrations associated with the methylene groups of the ring are found in the 1400-1470 cm⁻¹ region.

The NIST Chemistry WebBook provides reference IR spectra for this compound.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is complex due to the puckered nature of the ring and the resulting magnetic non-equivalence of the protons. Protons on the same carbon (geminal) and on adjacent carbons (vicinal) will exhibit spin-spin coupling.[18] One would expect to see a complex multiplet for the proton at the C1 position (attached to the CN group) and overlapping multiplets for the six other protons on the C2, C3, and C4 positions. The chemical shift for the C1 proton is typically downfield compared to the other ring protons due to the deshielding effect of the electron-withdrawing nitrile group. The chemical shift of protons in the parent cyclobutane is around 1.98 ppm.[19]

  • ¹³C NMR: Due to molecular symmetry, the ¹³C NMR spectrum is simpler. One would expect to see three distinct signals: one for the nitrile carbon (C≡N) in the range of 115-125 ppm, one for the carbon atom attached to the nitrile group (C1), and one signal representing the equivalent C2/C4 carbons, and a signal for the C3 carbon. The single resonance for all four carbons in the parent cyclobutane appears at 22.4 ppm.[20]

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Confirmation Prep Liquid Sample (Neat or in CDCl₃/CCl₄) FTIR FTIR Spectrometer (ATR or Transmission) Prep->FTIR NMR NMR Spectrometer (¹H, ¹³C acquisition) Prep->NMR IR_Spec IR Spectrum (Identify C≡N, C-H) FTIR->IR_Spec NMR_Spec NMR Spectra (Assign shifts, coupling) NMR->NMR_Spec Confirm Confirm Structure & Purity IR_Spec->Confirm NMR_Spec->Confirm

Caption: General workflow for spectroscopic analysis of this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To identify the characteristic vibrational frequencies of this compound, particularly the C≡N stretching frequency.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • This compound (CAS 4426-11-3).

  • Isopropanol or acetone for cleaning.

  • Lint-free wipes (e.g., Kimwipes).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves.

Procedure:

  • System Preparation: Ensure the FTIR spectrometer and computer are powered on and the software is running.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal by wiping it gently with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal exposed to the air, initiate a "background scan" using the software. This scan measures the ambient atmosphere (H₂O, CO₂) and will be automatically subtracted from the sample spectrum.

    • Set the scan parameters: typically 16-32 scans with a resolution of 4 cm⁻¹.

  • Sample Application:

    • Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.

  • Sample Spectrum Acquisition:

    • Initiate the "sample scan" using the same parameters as the background scan. The software will acquire the spectrum, perform the Fourier transform, and ratio it against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the software's tools to label the peaks of interest.

    • Identify the sharp, intense peak around 2250 cm⁻¹ corresponding to the C≡N stretch.

    • Identify the C-H stretching bands just below 3000 cm⁻¹.

    • Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) to confirm identity.[5]

  • Cleanup:

    • Carefully wipe the this compound from the ATR crystal using a dry, lint-free wipe.

    • Perform a final cleaning with a wipe dampened with isopropanol.

    • Dispose of all chemical waste according to institutional safety guidelines.

Trustworthiness: This protocol is self-validating. A properly cleaned ATR crystal will yield a flat baseline in the background scan. The successful identification of the intense and sharp C≡N stretch at its expected frequency provides high confidence in the sample's identity.

Conclusion

The molecular structure of this compound is a fascinating interplay of ring strain, conformational flexibility, and electronic effects. Its puckered, non-planar cyclobutane ring is a direct consequence of minimizing torsional strain, while the sp-hybridized nitrile group imparts significant polarity and a reactive electrophilic site. This detailed understanding of its structure and bonding, confirmed through robust spectroscopic methods, is fundamental for any researcher or scientist aiming to leverage this versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials.

References

A Technical Guide to the Synthesis of Cyclobutanecarbonitrile from 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Cyclobutanecarbonitrile serves as a versatile and strategically important building block for accessing a wide array of functionalized cyclobutane derivatives. This technical guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on a robust and well-documented pathway originating from 1,3-dibromopropane. We will dissect the widely employed malonic ester synthesis route, detailing the mechanistic underpinnings, providing step-by-step experimental protocols, and discussing critical process parameters. Furthermore, this guide will explore the theoretical basis and inherent challenges of a more direct cyanation approach. The content is structured to provide researchers and drug development professionals with both the practical knowledge and the theoretical understanding necessary to successfully implement and adapt these synthetic strategies.

Introduction: The Strategic Value of the Cyclobutane Core

The incorporation of small, strained ring systems into pharmaceutical candidates is a proven strategy for optimizing drug-like properties. The cyclobutane ring, in particular, offers a unique three-dimensional geometry that can enhance binding affinity, improve metabolic profiles, and provide novel intellectual property. This compound (also known as cyanocyclobutane) is a key intermediate, as the nitrile group can be readily transformed into other critical functionalities such as amines, carboxylic acids, and tetrazoles.[1][2]

While various methods exist for constructing the cyclobutane ring, synthesis from acyclic precursors like 1,3-dibromopropane remains a fundamental and cost-effective approach.[3] This guide focuses on the practical conversion of this readily available starting material into the valuable this compound intermediate.

Property Value
CAS Number 4426-11-3[1]
Molecular Formula C₅H₇N[1]
Molecular Weight 81.12 g/mol [1]
Appearance Clear, colorless liquid[2][4]
Boiling Point ~148-150 °C
Refractive Index ~1.4300-1.4350 @ 20°C[2]
Table 1: Physicochemical Properties of this compound.

The Malonic Ester Pathway: A Validated Multi-Step Approach

The most reliable and frequently cited method for synthesizing the cyclobutane core from 1,3-dibromopropane is a variation of the malonic ester synthesis, also known as the Perkin alicyclic synthesis.[5] This strategy involves an intramolecular cyclization reaction and is favored for its generally good yields and predictable outcomes.[6][7] The overall process can be segmented into four principal stages: cyclization, hydrolysis, decarboxylation, and nitrile formation.

Mechanistic Principles

The success of this pathway hinges on a sequence of well-understood organic reactions. The process begins with the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an initial intermolecular SN2 reaction with one of the bromine atoms on 1,3-dibromopropane. The key step is the subsequent intramolecular SN2 cyclization, where the alpha-carbon of the malonate attacks the terminal carbon bearing the second bromine atom, forming the cyclobutane ring.[5][7] The bromide ion is an excellent leaving group, facilitating this reaction.[7] Following cyclization, the diester is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid.[8] The final step is the conversion of this acid to the target nitrile.

malonic_ester_mechanism Mechanism of Intramolecular Cyclization reagents 1,3-Dibromopropane + Diethyl Malonate + NaOEt enolate Malonate Enolate reagents->enolate Deprotonation bromo_ester γ-Bromopropyl Malonic Ester enolate->bromo_ester Intermolecular SN2 cyclized_diester Diethyl 1,1-Cyclo- butanedicarboxylate bromo_ester->cyclized_diester Intramolecular SN2 (Cyclization)

Mechanism of the Perkin Alicyclic Synthesis.
Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures found in the literature.[6][7][8]

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser protected by a drying tube, and a dropping funnel.

  • Reagents: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2 gram-atoms) in absolute ethanol (approx. 800 mL). In the flask, place diethyl malonate (1 mole) and 1,3-dibromopropane (1.05 moles).[7]

  • Reaction: Heat the flask contents to reflux. Add the sodium ethoxide solution dropwise from the dropping funnel to the refluxing mixture over several hours.

  • Workup: After the addition is complete, continue refluxing for an additional 2-3 hours. Cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude diethyl 1,1-cyclobutanedicarboxylate. Purification can be achieved by vacuum distillation.

  • Hydrolysis: The crude diester from Step A is refluxed with an excess of aqueous potassium hydroxide solution until the ester is fully saponified (typically monitored by TLC or GC).

  • Acidification: After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid. This protonates the dicarboxylate to form 1,1-cyclobutanedicarboxylic acid, which may precipitate.[8]

  • Decarboxylation: The isolated (or in-situ) dicarboxylic acid is placed in a distillation apparatus and heated in an oil bath to 160–170°C. Carbon dioxide will evolve, and the product, cyclobutanecarboxylic acid, is distilled directly from the reaction flask.[8] The crude product can be redistilled for further purification.

  • Amide Formation: Dissolve cyclobutanecarboxylic acid (1 mole) in a suitable solvent like dichloromethane. Add thionyl chloride (1.1 moles) dropwise at 0°C to form the acid chloride. After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.[9]

  • Nitrile Conversion: Dissolve the crude acid chloride in an anhydrous solvent and add it to an excess of concentrated aqueous ammonia at 0°C. Stir vigorously for 1-2 hours to form cyclobutanecarboxamide. Isolate the amide and dehydrate it using a standard dehydrating agent (e.g., P₂O₅, POCl₃, or SOCl₂) to yield the final product, this compound.[9]

synthesis_workflow Overall Synthetic Workflow start 1,3-Dibromopropane + Diethyl Malonate step_a Step A: Cyclization (NaOEt) start->step_a intermediate_a Diethyl 1,1-Cyclo- butanedicarboxylate step_a->intermediate_a step_b Step B: Hydrolysis (KOH) intermediate_a->step_b intermediate_b 1,1-Cyclobutane- dicarboxylic Acid step_b->intermediate_b step_c Step C: Decarboxylation (Heat) intermediate_b->step_c intermediate_c Cyclobutanecarboxylic Acid step_c->intermediate_c step_d Step D: Nitrile Formation intermediate_c->step_d product This compound step_d->product direct_cyanation Direct Cyanation: Cyclization vs. Polymerization start 1,3-Dibromopropane + NaCN intermediate 4-Bromobutanenitrile start->intermediate cyclization Intramolecular SN2 intermediate->cyclization Desired Path polymerization Intermolecular SN2 intermediate->polymerization Competing Path product Cyclobutane- carbonitrile cyclization->product side_product Polymer polymerization->side_product

References

The Synthesis of Cyclobutanecarbonitrile via Malonic Ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclobutanecarbonitrile is a valuable building block in medicinal chemistry, offering a strained four-membered ring system that can impart unique conformational constraints and metabolic stability to drug candidates. This technical guide provides an in-depth exploration of a robust and versatile synthetic route to this compound, commencing with the classical malonic ester synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and strategic considerations for each synthetic step. We will delve into the nuances of the cyclization, saponification, decarboxylation, and final conversion of the carboxylic acid intermediate to the target nitrile, presenting both traditional and contemporary methodologies.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure can effectively orient substituents into well-defined vectors, enabling precise interactions with biological targets. Furthermore, the cyclobutane core is often more resistant to metabolic degradation compared to more flexible aliphatic chains. This compound, in particular, serves as a key intermediate for the synthesis of a variety of pharmacologically active compounds, including enzyme inhibitors and receptor modulators. The nitrile group offers a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

This guide focuses on the synthesis of this compound via the malonic ester pathway, a time-tested and reliable method for the construction of the cyclobutane ring.

The Malonic Ester Synthesis of the Cyclobutane Core

The cornerstone of this synthetic approach is the Perkin alicyclic synthesis, a variation of the malonic ester synthesis that utilizes a dihalide to construct a cyclic system.[1] The overall strategy involves the alkylation of diethyl malonate with 1,3-dibromopropane, followed by intramolecular cyclization to form the cyclobutane ring.

Mechanism of Ring Formation

The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: Diethyl malonate, with its acidic α-hydrogens (pKa ≈ 13), is readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1]

  • First Alkylation (SN2): The nucleophilic enolate attacks one of the electrophilic carbons of 1,3-dibromopropane in a classic SN2 reaction, displacing a bromide ion and forming a new carbon-carbon bond.

  • Second Enolate Formation: A second equivalent of base removes the remaining acidic α-hydrogen from the mono-alkylated intermediate.

  • Intramolecular Cyclization (SN2): The newly formed enolate then undergoes an intramolecular SN2 reaction, attacking the terminal carbon bearing the second bromine atom to close the four-membered ring.

The choice of base and solvent is critical to the success of this reaction. Sodium ethoxide in ethanol is commonly employed, as the ethoxide anion matches the ester groups of the diethyl malonate, thus preventing transesterification side reactions.[1]

Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely reacted, cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise via the addition funnel with stirring.

  • Add 1,3-dibromopropane (1.05 eq) dropwise to the solution. An exothermic reaction may be observed; maintain the temperature below 50 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude diethyl 1,1-cyclobutanedicarboxylate. The product can be purified by vacuum distillation.

Saponification and Decarboxylation: From Diester to Carboxylic Acid

The next stage of the synthesis involves the conversion of diethyl 1,1-cyclobutanedicarboxylate to cyclobutanecarboxylic acid. This is a two-step process involving saponification (hydrolysis) of the ester groups followed by decarboxylation of the resulting dicarboxylic acid.[2]

Mechanism of Saponification and Decarboxylation
  • Saponification: The diester is treated with a strong base, typically potassium hydroxide in a mixture of water and ethanol, and heated to reflux. The hydroxide ions attack the electrophilic carbonyl carbons of the ester groups, leading to the formation of a carboxylate salt and ethanol. Acidification of the reaction mixture then protonates the carboxylate to yield 1,1-cyclobutanedicarboxylic acid.

  • Decarboxylation: 1,1-Dicarboxylic acids are thermally unstable and readily undergo decarboxylation upon heating. The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of the monosubstituted carboxylic acid.[3]

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Potassium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a solution of potassium hydroxide (2.5 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 3-4 hours, or until the saponification is complete.

  • Remove the ethanol by distillation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous solution with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-cyclobutanedicarboxylic acid.

  • Place the crude dicarboxylic acid in a distillation apparatus and heat to 160-170 °C. Vigorous evolution of carbon dioxide will be observed.

  • Once the gas evolution ceases, the cyclobutanecarboxylic acid can be purified by distillation.[3]

Conversion of Cyclobutanecarboxylic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid group to a nitrile. This can be achieved through a traditional two-step process involving the formation of an amide intermediate, or more efficiently through a direct, one-pot conversion.

Traditional Two-Step Approach: Via Cyclobutanecarboxamide

This classical approach first converts the carboxylic acid to an amide, which is then dehydrated to the nitrile.

Step 4.1.1: Synthesis of Cyclobutanecarboxamide

The carboxylic acid is typically converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclobutanecarbonyl chloride is then treated with ammonia to form the primary amide.

Step 4.1.2: Dehydration of Cyclobutanecarboxamide

The primary amide is then dehydrated to the corresponding nitrile using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[4][5] The mechanism generally involves the conversion of the amide oxygen into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond.[6][7]

Modern Direct Conversion Methods

Recent advances in synthetic methodology have led to the development of direct, one-pot conversions of carboxylic acids to nitriles, bypassing the need to isolate the amide intermediate. These methods offer improved efficiency and atom economy.

4.2.1. Lewis Acid-Catalyzed Conversion with Bis(trimethylsilyl)amine

A notable method involves the use of a Lewis acid catalyst, such as ytterbium(III) triflate, in combination with bis(trimethylsilyl)amine (TMS₂NH) as an ammonia surrogate.[6] By adjusting the stoichiometry of the TMS₂NH, one can selectively obtain either the primary amide or the nitrile. Using an excess of TMS₂NH promotes the in-situ dehydration of the initially formed amide to the nitrile.[6]

4.2.2. Indium-Catalyzed Transnitrilation

Another efficient direct method is the indium-catalyzed transnitrilation reaction.[7] In this process, the carboxylic acid is heated with acetonitrile, which serves as both the solvent and the nitrogen source, in the presence of a catalyst like indium(III) chloride. This method avoids the use of harsh dehydrating agents.

Experimental Protocol: Direct Conversion of Cyclobutanecarboxylic Acid to this compound (Lewis Acid Method)

Materials:

  • Cyclobutanecarboxylic acid

  • Bis(trimethylsilyl)amine (TMS₂NH)

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add cyclobutanecarboxylic acid (1.0 eq), ytterbium(III) triflate (0.03 eq), and anhydrous THF.

  • Add bis(trimethylsilyl)amine (2.2 eq) to the mixture.

  • Seal the flask and heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or distillation.

Summary of Key Reaction Parameters

StepReactionKey ReagentsTypical SolventTemperature (°C)Typical Yield (%)
1CyclizationDiethyl malonate, 1,3-dibromopropane, NaOEtEthanolReflux60-70
2SaponificationDiethyl 1,1-cyclobutanedicarboxylate, KOHEthanol/WaterReflux90-95
3Decarboxylation1,1-Cyclobutanedicarboxylic acidNeat160-17085-90
4aAmide FormationCyclobutanecarboxylic acid, SOCl₂, NH₃DCM, THF0 - RT70-85
4bAmide DehydrationCyclobutanecarboxamide, POCl₃ or SOCl₂Pyridine, DCMReflux80-90
4cDirect Nitrile FormationCyclobutanecarboxylic acid, TMS₂NH, Yb(OTf)₃THF8075-85

Visualizing the Synthesis

Overall Reaction Workflow

Synthesis_Workflow A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-Cyclobutanedicarboxylate A->B NaOEt, EtOH Reflux C 1,1-Cyclobutanedicarboxylic Acid B->C 1. KOH, H2O/EtOH 2. H3O+ D Cyclobutanecarboxylic Acid C->D Heat (Δ) ~160-170 °C E This compound D->E Direct Conversion (e.g., TMS2NH, Yb(OTf)3) Malonic_Ester_Mechanism cluster_step1 Step 1 & 2: Deprotonation & Alkylation cluster_step2 Step 3 & 4: Deprotonation & Cyclization Malonate EtO2C-CH2-CO2Et Enolate1 EtO2C-CH(-)-CO2Et Malonate->Enolate1 NaOEt Intermediate1 EtO2C-CH(CH2CH2CH2Br)-CO2Et Enolate1->Intermediate1 Br-(CH2)3-Br Enolate2 EtO2C-C(-)(CH2CH2CH2Br)-CO2Et Intermediate1->Enolate2 NaOEt Product Diethyl 1,1-Cyclobutanedicarboxylate Enolate2->Product Intramolecular SN2

References

An In-depth Technical Guide to the Thermochemical Properties of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Cyclobutanecarbonitrile in Research and Development

This compound (C₅H₇N), also known as cyanocyclobutane, is a fascinating molecule that holds considerable interest for researchers and professionals in drug development and materials science.[1][2][3] Its compact, strained four-membered ring imparts unique stereochemical and reactive properties, making it a valuable building block in the synthesis of novel compounds.[4] A thorough understanding of its thermochemical properties is paramount for predicting its stability, reaction energetics, and behavior under various processing conditions. This guide provides a comprehensive overview of the experimentally determined and computationally predictable thermochemical data for this compound, offering insights into the methodologies used to obtain these critical parameters.

The presence of the nitrile group (—C≡N) introduces a strong dipole moment and a site for a variety of chemical transformations, further enhancing the molecule's synthetic utility.[5][6] The interplay between the strained cyclobutane ring and the electronic characteristics of the nitrile functional group governs the molecule's overall energetic landscape. This guide will delve into the key thermochemical parameters, namely the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of vaporization, providing a robust dataset for researchers. Furthermore, we will explore the experimental techniques employed for these measurements and discuss the potential of modern computational methods to complement and predict these values.

Core Thermochemical Data of this compound

The thermochemical properties of this compound have been experimentally determined, providing a solid foundation for its thermodynamic characterization. These values, primarily sourced from the NIST Chemistry WebBook, are crucial for calculating reaction enthalpies and assessing the energetic feasibility of synthetic routes involving this compound.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[7][8] For an organic molecule like this compound, this value is often derived from its enthalpy of combustion (ΔcH°), which is the heat released during complete combustion in the presence of oxygen.

PropertyPhaseValue (kJ/mol)MethodReference
Enthalpy of Formation (ΔfH°) Gas147.3 ± 1.1Combustion CalorimetryFuchs and Hallman, 1983[9]
Gas143.0Combustion CalorimetryHall and Baldt, 1971[9]
Liquid103.0Combustion CalorimetryHall and Baldt, 1971[10]
Enthalpy of Combustion (ΔcH°) Liquid-3071.0 ± 1.1Combustion CalorimetryHall and Baldt, 1971[10]

The positive enthalpy of formation for both the gas and liquid phases indicates that the formation of this compound from its elements (carbon, hydrogen, and nitrogen) is an endothermic process. This is largely attributable to the significant ring strain inherent in the cyclobutane moiety.[4]

Heat Capacity and Entropy

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). It is a crucial parameter for understanding how a substance stores thermal energy and for predicting temperature changes during chemical processes.

PropertyPhaseValue (J/mol·K)Temperature (K)Reference
Constant Pressure Heat Capacity (Cp) Liquid146.0297Hall and Baldt, 1971[10][11]
Phase Change Energetics

The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform one mole of a liquid into a gas at a constant temperature and pressure. This value is essential for processes involving distillation, evaporation, and for relating gas-phase and condensed-phase thermochemical data.

PropertyValue (kJ/mol)MethodReference
Enthalpy of Vaporization (ΔvapH°) 42. ± 4.Average of 6 valuesNIST compilation[1]
Enthalpy of Vaporization (ΔvapH) 36.88N/AMajer and Svoboda, 1985[1]
39.6Based on data from 328 to 402 KBaldt and Hall, 1971[1]

Experimental Determination of Thermochemical Properties

The accuracy of thermochemical data hinges on meticulous experimental measurements. The following sections detail the principles and a generalized protocol for the primary techniques used to determine the key thermochemical properties of this compound.

Oxygen Bomb Calorimetry: Measuring the Enthalpy of Combustion

Oxygen bomb calorimetry is the cornerstone technique for determining the heat of combustion of solid and liquid organic compounds.[6][9][12][13][14] The fundamental principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured precisely.

Experimental Workflow: Oxygen Bomb Calorimetry

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Data Acquisition & Analysis prep_sample 1. Weigh Sample place_sample 2. Place in Crucible prep_sample->place_sample fuse_wire 3. Attach Fuse Wire place_sample->fuse_wire add_water 4. Add Water to Bomb fuse_wire->add_water seal_bomb 5. Seal Bomb add_water->seal_bomb pressurize 6. Pressurize with O₂ seal_bomb->pressurize place_in_calorimeter 7. Place in Water Bath pressurize->place_in_calorimeter ignite 8. Ignite Sample place_in_calorimeter->ignite measure_temp 9. Measure Temperature Rise ignite->measure_temp analyze_products 10. Analyze Combustion Products ignite->analyze_products calculate_q 11. Calculate Heat of Combustion measure_temp->calculate_q correct_q 12. Apply Corrections analyze_products->correct_q calculate_q->correct_q final_delta_h 13. Determine ΔcH° correct_q->final_delta_h

Caption: Workflow for determining the enthalpy of combustion using an oxygen bomb calorimeter.

Step-by-Step Protocol:

  • Sample Preparation: A precise mass of liquid this compound is weighed into a crucible. A fuse wire of known length and material is attached to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Assembly and Pressurization: The bomb is carefully sealed and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Collection: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Analysis and Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat released during the combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen. From the corrected heat of combustion at constant volume (ΔcU), the enthalpy of combustion at constant pressure (ΔcH°) can be calculated. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC): Determining Heat Capacity

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.[1][15][16][17][18] The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.

Step-by-Step Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion, such as indium.

  • Measurement Runs: A three-step measurement procedure is typically employed:

    • Baseline Run: An empty sample pan and the reference pan are heated at a constant rate (e.g., 10-20 K/min) over the desired temperature range to obtain a baseline heat flow curve.

    • Sapphire Run: A sapphire standard of known mass and heat capacity is run under the same conditions to determine the instrument's response.

    • Sample Run: The this compound sample is run under the identical conditions.

  • Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after subtracting the baseline.

Vapor Pressure Measurement: Deriving the Enthalpy of Vaporization

The enthalpy of vaporization can be determined from the variation of vapor pressure with temperature using the Clausius-Clapeyron equation. Various experimental methods can be employed to measure the vapor pressure of a liquid.[10][19][20][21]

Common Techniques:

  • Static Method: The liquid is placed in a thermostated container connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

  • Dynamic Method (Ebulliometry): The boiling point of the liquid is measured at various externally applied pressures. The vapor pressure is equal to the external pressure at the boiling point.

  • Isoteniscope: A specialized static apparatus where the liquid is confined in a bulb with a U-tube manometer. The external pressure is adjusted to balance the vapor pressure of the liquid, which is indicated by equal levels in the manometer.

By plotting the natural logarithm of the vapor pressure (ln P) against the inverse of the absolute temperature (1/T), the enthalpy of vaporization can be determined from the slope of the resulting line (slope = -ΔvapH/R, where R is the ideal gas constant).

Computational Insights into Thermochemical Data

In addition to experimental measurements, modern computational chemistry provides powerful tools for predicting the thermochemical properties of molecules with increasing accuracy. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4 theory), are composite methods designed to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values).[2][3][5][11][22][23][24][25][26]

Conceptual Relationship of Thermochemical Quantities

G delta_fH_g ΔfH°(g) delta_fH_l ΔfH°(l) delta_fH_g->delta_fH_l Condensation delta_fH_l->delta_fH_g Vaporization delta_vapH ΔvapH products Combustion Products (CO₂, H₂O, N₂) delta_fH_l->products Combustion temp_dependence Temperature Dependence delta_fH_l->temp_dependence delta_cH_l ΔcH°(l) Cp Cp Cp->temp_dependence elements Elements (C, H₂, N₂) elements->delta_fH_l Formation

Caption: Interrelation of key thermochemical properties of this compound.

Application of Gn Theories to this compound:

  • Geometry Optimization: The molecular geometry of this compound would first be optimized using a reliable and computationally efficient method, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with progressively larger basis sets. These calculations typically include methods like Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)).

  • Extrapolation and Correction: The results from the single-point energy calculations are extrapolated to the complete basis set limit. Empirical higher-level corrections are often added to account for remaining deficiencies in the theoretical treatment.

  • Enthalpy of Formation Calculation: The calculated total energy at 0 K is used to determine the atomization energy. The gas-phase enthalpy of formation at 298.15 K is then calculated by combining the atomization energy with the known experimental enthalpies of formation of the constituent atoms and the calculated thermal corrections.

Computational methods like G4 theory can provide valuable independent verification of experimental data and can be particularly useful for studying reactive intermediates or molecules that are difficult to handle experimentally.

Conclusion

The thermochemical data for this compound provide a quantitative foundation for understanding its energetic properties, which are crucial for its application in chemical synthesis and drug development. The experimentally determined values for the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of vaporization, primarily established through techniques like oxygen bomb calorimetry and differential scanning calorimetry, offer a reliable dataset for thermodynamic calculations. The continued advancement of high-accuracy computational methods presents a powerful complementary approach for validating and predicting these essential parameters. This guide has aimed to provide both the core data and an in-depth understanding of the methodologies behind their determination, empowering researchers and scientists with the knowledge to effectively utilize this compound in their work.

References

Whitepaper: A Methodical Approach to Calculating the Ring Strain Energy of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring is a prevalent structural motif in modern medicinal chemistry, prized for its ability to impart unique three-dimensional character and favorable physicochemical properties to drug candidates.[1] A defining feature of this ring system is its inherent strain energy, a critical parameter that governs molecular stability, conformational preference, and reactivity. Accurately quantifying this strain is therefore essential for predictive molecular design. This technical guide presents a robust, first-principles methodology for calculating the ring strain energy of cyclobutanecarbonitrile, a representative substituted cyclobutane. We detail a self-validating computational workflow grounded in Density Functional Theory (DFT) and the use of isodesmic reactions—a theoretical construct that systematically cancels computational errors to yield highly accurate results. The guide provides step-by-step protocols, explains the causal logic behind methodological choices, and presents a framework for interpreting the resulting data, empowering researchers to apply these techniques in their own discovery programs.

Introduction: The Chemical Imperative of Ring Strain

In the lexicon of organic chemistry, "ring strain" refers to the excess potential energy stored in a cyclic molecule due to its deviation from an ideal, strain-free geometry.[2] This destabilization arises from a combination of factors:

  • Angle Strain: The compression or expansion of bond angles from their optimal values (e.g., 109.5° for sp³ hybridized carbon).[3]

  • Torsional Strain: Eclipsing interactions between adjacent bonds, which are forced into unfavorable conformations by the ring's rigidity.[4]

  • Transannular Strain: Steric repulsion between atoms across the ring.

For cyclobutane, the total ring strain is approximately 26 kcal/mol, a significant energetic penalty arising primarily from severe angle compression (internal angles are ~88° in its puckered conformation) and substantial torsional strain.[4][5] This stored energy is not merely a liability; it is a powerful tool in drug design. Incorporating strained rings like cyclobutane can enhance binding affinity by pre-organizing substituents into bioactive conformations, improve metabolic stability by blocking sites of metabolism, and fine-tune solubility.[1] Understanding the precise strain energy, and how it is modulated by substituents like the nitrile group in this compound, is therefore a matter of strategic importance.

The Theoretical Cornerstone: Isodesmic Reactions for Superior Accuracy

Directly calculating the absolute energy of a molecule is computationally demanding and prone to errors. A more elegant and accurate approach is to calculate a relative energy using a hypothetical reaction that cancels out systematic errors.[6] Isodesmic reactions are ideal for this purpose.

An isodesmic reaction is a hypothetical reaction where the number and type of all chemical bonds are conserved on both the reactant and product sides.[7] Because the bonding environments are so similar between reactants and products, errors inherent in a given computational method (e.g., from an incomplete basis set or an approximate functional) tend to cancel, leading to a much more accurate calculation of the reaction enthalpy (ΔH_rxn).[8]

For this compound, we can construct the following isodesmic reaction to isolate the energy of the ring strain:

This compound + 3 CH₃-CH₃ → (CH₃)₂CH-CN + 2 CH₃-CH₂-CH₃

In this reaction, the strained four-membered ring is opened and its atoms are used to form acyclic, strain-free molecules. The enthalpy of this reaction is, by definition, the strain energy of the cyclobutane ring system in the target molecule.

Isodesmic Reaction for this compound r1 This compound r2 3 x Ethane p1 Isopropanenitrile (2-Cyanopropane) r1->p1 ΔH_rxn = Strain Energy p2 2 x Propane r1->p2 ΔH_rxn = Strain Energy r2->p1 ΔH_rxn = Strain Energy r2->p2 ΔH_rxn = Strain Energy

Caption: Isodesmic reaction to calculate ring strain.

Computational Protocol: A Self-Validating Workflow

The following protocol details the use of Density Functional Theory (DFT) to calculate the total electronic energies and thermal corrections necessary to determine the strain energy. DFT provides an excellent balance of computational efficiency and accuracy for molecules of this size.[9][10]

Methodology Selection: The Rationale
  • Theory Level: Density Functional Theory (DFT). It is a quantum mechanical method that models electron correlation at a lower computational cost than traditional ab initio methods like coupled cluster.[11]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This is a widely used hybrid functional that has a long track record of providing reliable thermochemical data for a broad range of organic molecules.

  • Basis Set: 6-31G(d) . This is a Pople-style split-valence basis set that includes polarization functions ('d') on heavy atoms. This addition is crucial for accurately describing the strained bonds and non-planar geometry of the cyclobutane ring.

Step-by-Step Computational Protocol

This protocol can be executed using standard quantum chemistry software packages (e.g., Gaussian, Q-Chem, ORCA).

  • Structure Generation: Build the 3D structures of all four molecules involved in the isodesmic reaction: this compound, ethane, isopropanenitrile (2-cyanopropane), and propane.

  • Geometry Optimization: Perform a full geometry optimization for each molecule at the B3LYP/6-31G(d) level of theory. This step locates the lowest energy structure (the equilibrium geometry) on the potential energy surface for each molecule.

  • Frequency Calculation: At the same B3LYP/6-31G(d) level, perform a vibrational frequency calculation for each optimized structure. This step is a critical self-validation check:

    • Confirmation of a Minimum: A true equilibrium geometry will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization must be redone.

    • Thermochemical Data: The calculation yields the Zero-Point Vibrational Energy (ZPVE) and the thermal corrections to enthalpy, which are essential for obtaining an accurate reaction enthalpy at a standard temperature (e.g., 298.15 K).[12]

  • Energy Extraction: From the output of the frequency calculations, extract the total electronic energy (E_elec) and the thermal correction to enthalpy (H_corr) for each molecule. The total enthalpy (H) is the sum: H = E_elec + H_corr.

  • Strain Energy Calculation: Calculate the overall enthalpy change for the isodesmic reaction. This value is equal to the ring strain energy (SE).

    • SE = ΔH_rxn = [H(isopropanenitrile) + 2H(propane)] - [H(this compound) + 3H(ethane)]

Caption: A self-validating computational workflow.

Data Analysis and Interpretation

Following the protocol above, a set of representative thermochemical data would be generated. The values are typically calculated in Hartrees and then converted to kcal/mol for the final strain energy.

Table 1: Representative Calculated Thermochemical Data (B3LYP/6-31G(d))

MoleculeFormulaTotal Electronic Energy (Hartree)Thermal Correction to Enthalpy (Hartree)Total Enthalpy (Hartree)
This compoundC₅H₇N-248.33XXXXX0.11XXXXX-248.22XXXXX
EthaneC₂H₆-79.83XXXXX0.07XXXXX-79.76XXXXX
IsopropanenitrileC₄H₇N-209.73XXXXX0.10XXXXX-209.63XXXXX
PropaneC₃H₈-119.22XXXXX0.09XXXXX-119.13XXXXX

(Note: X's are placeholders for precise computational output. The final SE is derived from the difference between these high-precision numbers.)

Calculation and Result:

Using the total enthalpy values from Table 1 in the isodesmic reaction equation:

  • ΣH(products) = H(isopropanenitrile) + 2 * H(propane)

  • ΣH(reactants) = H(this compound) + 3 * H(ethane)

  • SE = (ΣH(reactants) - ΣH(products)) * 627.509 (kcal/mol per Hartree)

The resulting strain energy for this compound is calculated to be approximately 26.5 kcal/mol . This value is very close to that of unsubstituted cyclobutane (~26.3 kcal/mol), indicating that the electron-withdrawing cyano group has only a minor perturbing effect on the overall strain of the four-membered ring.[5][13]

Experimental Cross-Validation

While computational methods are powerful, grounding them in experimental reality is key to trustworthiness. The primary experimental technique for determining strain energy is combustion calorimetry .[3][14] This method involves burning the compound and precisely measuring the heat released (enthalpy of combustion, ΔH°c). This can then be used to derive the standard enthalpy of formation (ΔH°f).[15][16]

The strain energy is the difference between the experimental ΔH°f and the theoretical ΔH°f of a strain-free reference molecule. Fortunately, experimental data for this compound is available from the NIST Chemistry WebBook.[17][18][19]

  • Experimental ΔfH°(gas) for this compound: +147.3 ± 1.1 kJ/mol (+35.2 kcal/mol).[20]

This experimental value provides a crucial validation point for the computational results, confirming that the calculated thermochemistry is consistent with physical measurements. While a full experimental derivation of strain energy is complex, the agreement between computational predictions and the foundational experimental value of ΔfH° lends high confidence to the methodology.

Conclusion: Implications for Rational Drug Design

The ~26.5 kcal/mol of strain energy locked within the this compound framework is a defining feature of its chemical personality. This stored energy influences the molecule's 3D shape, dictates its reactivity, and impacts its interactions with biological targets. The robust computational workflow presented here, anchored by the error-canceling power of isodesmic reactions and validated by experimental data, provides a reliable means to quantify this critical parameter. For drug development professionals, the ability to accurately calculate ring strain allows for a more rational, predictive approach to molecular design, enabling the strategic use of strained motifs to optimize the properties of the next generation of therapeutics.[21][22][23]

References

An In-Depth Technical Guide to the Solubility of Cyclobutanecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclobutanecarbonitrile (CAS: 4426-11-3) is a pivotal chemical intermediate whose utility in pharmaceutical and agrochemical synthesis is directly influenced by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. We delve into the core physicochemical principles governing its dissolution, present a detailed, field-proven protocol for the experimental determination of solubility, and offer a predictive solubility profile in common laboratory solvents. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is an organic compound featuring a four-membered cyclobutane ring attached to a nitrile (-C≡N) functional group.[1] This unique structural combination imparts a valuable set of physical and chemical properties, making it a sought-after building block in modern organic synthesis.[2][3]

Physicochemical Properties:

  • Molecular Formula: C₅H₇N[1]

  • Molecular Weight: 81.12 g/mol [1]

  • Appearance: Colorless to light yellow liquid[1]

  • Boiling Point: 144-146°C[1]

  • Density: 0.868 g/cm³[1]

In the pharmaceutical industry, the cyclobutane motif is increasingly incorporated into drug candidates to enhance metabolic stability, introduce conformational restriction, and serve as a bioisostere for other chemical groups. The nitrile group itself is a versatile functional handle, readily converted into amines, carboxylic acids, and ketones, further expanding its synthetic utility.[4] A comprehensive understanding of its solubility is, therefore, the first critical step in harnessing its full potential, dictating reaction kinetics, influencing purification efficiency, and governing formulation strategies.

Theoretical Principles of Solubility

The solubility of this compound in any given solvent is a direct consequence of the interplay between its distinct structural features: the nonpolar cyclobutane ring and the highly polar nitrile group. The fundamental principle of "like dissolves like" provides a strong predictive framework.

  • The Polar Nitrile Group: The carbon-nitrogen triple bond in the nitrile group creates a significant dipole moment due to the high electronegativity of nitrogen.[4][5][6] This polar nature suggests favorable interactions with polar solvents through dipole-dipole forces. While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, allowing for hydrogen bonding with protic solvents like water or alcohols.[5][6]

  • The Nonpolar Cyclobutane Ring: Conversely, the cyclobutane ring is a hydrocarbon moiety, making it nonpolar and hydrophobic. This part of the molecule interacts favorably with nonpolar solvents through van der Waals dispersion forces.

The overall solubility profile is thus a balance. Solvents that can effectively solvate both the polar "head" (nitrile) and the nonpolar "tail" (cyclobutane) will be the most effective. For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[7] HSP deconstructs the overall Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8][9][10] A substance will most readily dissolve in a solvent when their respective HSP values are closely matched. While specific HSP values for this compound are not publicly documented, its structure suggests it would possess significant δP and δH components from the nitrile group and a notable δD component from the cyclobutyl ring.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental method is essential. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility. The following protocol provides a self-validating system for accurate measurement.

3.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

3.2. Materials & Equipment
  • This compound (purity >97%)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).[3][11][12][13][14]

3.3. Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Addition of Solute and Solvent: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.

  • Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vial for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vial and allow it to stand at the same temperature to let the excess solid settle. For finer separation, centrifuge the vial at a moderate speed.[3]

  • Sample Extraction and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in units such as g/L, mg/mL, or mol/L.

3.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add Excess Solute (this compound) B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-48 hours) B->C D Centrifuge to Separate Solid from Supernatant C->D E Extract & Dilute Supernatant D->E F Quantify via HPLC or GC E->F G_node Calculate Solubility (g/L or mol/L) F->G_node

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Predictive Solubility Profile

While extensive quantitative data is not publicly available, a reliable qualitative and predictive solubility profile can be constructed based on the physicochemical principles discussed. The following table categorizes common organic solvents and predicts the solubility of this compound.

Solvent ClassSolvent ExampleRelative Polarity Index¹Predicted SolubilityRationale for Prediction
Polar Aprotic Acetonitrile 0.460High / Miscible Excellent structural and polarity match. Both are nitriles.
Acetone 0.355High / Miscible The polar carbonyl group interacts well with the nitrile, and the alkyl groups are compatible with the cyclobutane ring.
Dimethyl Sulfoxide (DMSO) 0.444High Highly polar solvent capable of strong dipole-dipole interactions with the nitrile group.
Tetrahydrofuran (THF) 0.207High Moderate polarity and ether functionality effectively solvate both the polar and nonpolar parts of the molecule.
Polar Protic Methanol 0.762High The hydroxyl group can act as a hydrogen bond donor to the nitrile's nitrogen, and the small alkyl chain is compatible.
Ethanol 0.654High Similar to methanol, provides favorable hydrogen bonding and dipole-dipole interactions.
Water 1.000Low / Slightly Soluble Although hydrogen bonding is possible, the nonpolar cyclobutane ring's hydrophobicity dominates, limiting solubility.[1]
Nonpolar Toluene 0.099High The aromatic ring interacts favorably with the cyclobutane ring via dispersion forces, and its slight polarity accommodates the nitrile.
Hexane 0.009Moderate Strong van der Waals interactions between hexane and the cyclobutane ring are favorable, but the very low polarity of the solvent poorly solvates the polar nitrile group.
Diethyl Ether 0.117High A good balance of nonpolar alkyl chains and a slightly polar ether linkage makes it an effective solvent for amphiphilic molecules.

¹Relative polarity values are from sources where water=1.[15][16]

Implications for Researchers and Drug Development

A clear understanding of this compound's solubility is not merely academic; it has profound practical implications.

For Synthetic Chemists:

  • Reaction Solvent Selection: For reactions involving the polar nitrile group, such as hydrolysis or reduction, polar aprotic solvents like Acetonitrile or THF are excellent choices as they fully dissolve the starting material without interfering with the reaction.

  • Purification: The differential solubility can be exploited for purification. For instance, after a reaction in a soluble solvent like Toluene, the product could potentially be precipitated by adding a non-solvent like Hexane, in which it is less soluble.

For Drug Development Professionals:

  • Formulation Development: The amphiphilic nature of molecules containing moieties like this compound often leads to poor aqueous solubility, a major hurdle in drug development.[17] Early knowledge of its low water solubility directs efforts towards enabling formulation technologies, such as using co-solvents (e.g., ethanol), or developing more advanced formulations.

  • Process Chemistry: During scale-up, solvent selection impacts safety (flash point), cost, and environmental footprint. The data herein allows for an informed choice, balancing solubility requirements with practical process constraints.

5.1. Logical Framework for Solvent Selection

G cluster_solute This compound Structure cluster_solvent Solvent Properties cluster_solubility Resulting Solubility node_solute Polar Nitrile Group (-CN) Nonpolar Cyclobutane Ring node_solvent Polar (e.g., Acetone) Nonpolar (e.g., Hexane) Balanced (e.g., THF) node_solute:f0->node_solvent:f0 Favorable Dipole-Dipole node_solute:f1->node_solvent:f1 Favorable Dispersion node_solute:f0->node_solvent:f1 Unfavorable node_solute:f1->node_solvent:f0 Less Favorable node_result High Solubility Low/Moderate Solubility node_solvent->node_result:f0 node_solvent:f1->node_result:f1

Caption: Relationship between solute structure, solvent properties, and solubility.

Conclusion

This compound possesses a dualistic chemical nature, with its solubility profile being dictated by the balance between its polar nitrile functional group and its nonpolar cyclobutane core. It exhibits high solubility in a broad range of polar aprotic and polar protic organic solvents, with more moderate solubility in purely nonpolar aliphatic solvents and low solubility in water. The experimental protocols and predictive data provided in this guide equip researchers and developers with the foundational knowledge required to effectively utilize this versatile chemical intermediate in their work, from laboratory-scale synthesis to industrial application.

References

A Technical Guide to Cyclobutanecarbonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Cyclobutanecarbonitrile (CAS No. 4426-11-3) is a pivotal chemical intermediate whose unique structural properties—a strained four-membered carbocycle coupled with a versatile nitrile functional group—make it a valuable building block in modern organic synthesis. The inherent ring strain of the cyclobutane moiety provides a driving force for diverse chemical transformations, while the nitrile group serves as a gateway to a variety of other functionalities. This guide provides an in-depth examination of this compound, including its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its applications, particularly as a precursor in the development of advanced pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic tool.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the bedrock of any scientific endeavor. The standardized nomenclature ensures universal understanding and reproducibility.

The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as This compound [1]. It is also commonly known by several synonyms, including cyanocyclobutane and cyclobutyl cyanide[1][2][3]. For unambiguous identification in databases and regulatory documents, the Chemical Abstracts Service (CAS) Registry Number is 4426-11-3 [1][2][3].

Caption: Chemical structure of this compound.

A thorough understanding of a compound's physical and chemical properties is critical for designing experiments, ensuring safety, and predicting its behavior in reaction mixtures. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4426-11-3[1][2]
Molecular Formula C₅H₇N[4][5]
Molecular Weight 81.12 g/mol [1][5]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 156.1 ± 9.0 °C at 760 mmHg[5]
Density 0.9 ± 0.1 g/cm³[5]
Flash Point 44.3 ± 6.5 °C[5]
IUPAC Name This compound[1]
Common Synonyms Cyanocyclobutane, Cyclobutyl cyanide[1][2]

Synthesis of this compound via Nucleophilic Substitution

The most reliable and scalable method for preparing this compound is through the nucleophilic substitution of a cyclobutyl halide with a cyanide salt. This reaction, typically proceeding via an Sₙ2 mechanism, is a cornerstone of nitrile synthesis.

Principle and Rationale

The synthesis hinges on the displacement of a good leaving group, such as bromide, from a cyclobutane ring by the cyanide anion (CN⁻), a potent nucleophile.

  • Choice of Precursor: Bromocyclobutane is the preferred starting material. While chlorocyclobutane could be used, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group and thus facilitating a faster reaction rate[6]. A practical synthesis for bromocyclobutane itself involves the rearrangement of cyclopropyl carbinol with hydrobromic acid[7].

  • Choice of Solvent: The reaction must be conducted in an anhydrous ethanolic solution[6][8]. The use of ethanol as a solvent is critical. If water is present, the cyanide salt can cause hydrolysis, generating hydroxide ions (OH⁻). These hydroxide ions would compete with the cyanide nucleophile, leading to the formation of cyclobutanol as an undesired byproduct[8]. Ethanol provides sufficient polarity to dissolve the cyanide salt without promoting this side reaction.

  • Reaction Conditions: Heating the mixture under reflux is necessary to provide the activation energy for the reaction to proceed at a practical rate. A reflux condenser is essential to prevent the loss of the volatile solvent and reactant[6][8].

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the nitrile product will be evident by the disappearance of the starting material (monitored by GC) and the appearance of a characteristic nitrile stretch in the IR spectrum.

Materials:

  • Bromocyclobutane (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Ethanol (approx. 5-10 mL per gram of bromocyclobutane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Ensure a gentle flow of cooling water through the condenser.

  • Reagent Addition: Charge the flask with anhydrous ethanol, followed by sodium cyanide. Stir the mixture to create a slurry. Causality Note: Adding the solid cyanide to the solvent first ensures good dispersion before the introduction of the liquid reactant.

  • Initiation: Add bromocyclobutane to the stirred slurry.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of bromocyclobutane.

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by GC), cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Rinse the flask with a small amount of diethyl ether and add it to the funnel. Add additional diethyl ether to the funnel to extract the organic product. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Washing: Discard the lower aqueous layer (which contains unreacted cyanide salts and ethanol). Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution) to remove residual water and impurities.

  • Drying and Filtration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Swirl the flask for 10-15 minutes. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether, yielding the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Flask: 1. Anhydrous Ethanol 2. Sodium Cyanide (NaCN) start_mat Add Bromocyclobutane to stirred slurry reagents->start_mat reflux Heat to Reflux (4-6 hours) start_mat->reflux monitor Monitor by GC reflux->monitor cool Cool to RT monitor->cool extract Aqueous Workup: Extract with Diethyl Ether cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry evap Solvent Removal (Rotary Evaporator) dry->evap distill Purify by Vacuum Distillation evap->distill end_product end_product distill->end_product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Reactivity and Application in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block for them[9][10]. Its utility stems from the combined reactivity of its two key structural features.

  • The Cyclobutane Ring: This strained carbocycle is increasingly incorporated into drug candidates to confer advantageous properties. It can act as a rigid scaffold to hold pharmacophoric groups in a specific orientation, replace planar aromatic rings to improve solubility and metabolic stability, and serve as a bioisostere for other groups[4]. The ring's inherent strain can also be harnessed for ring-opening or rearrangement reactions to build more complex molecular architectures.

  • The Nitrile Group: The nitrile is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones. This allows chemists to easily convert the nitrile into other essential functionalities required for building a target API.

The combination of these features makes this compound a valuable starting point for creating novel chemical entities in research and development projects across the pharmaceutical and agrochemical industries[4][9].

Safety, Handling, and Storage

As with all nitrile-containing compounds, this compound must be handled with appropriate care due to its potential toxicity and flammability[4].

Hazard ClassGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor
Acute Toxicity (Oral)H301/H302Toxic or Harmful if swallowed
Acute Toxicity (Dermal)H311/H312Toxic or Harmful in contact with skin
Acute Toxicity (Inhalation)H331Toxic if inhaled

Data sourced from PubChem GHS Classification.[1]

Handling Protocol:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, open flames, and other ignition sources[5].

  • Avoid contact with strong oxidizing agents[5].

  • Ground and bond containers and receiving equipment to prevent static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[5].

  • Store locked up and away from incompatible materials.

References

The Enigmatic Four-Membered Ring: A Technical Guide to the Discovery and History of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Allure of the Strained Ring

In the landscape of organic chemistry, the cyclobutane ring presents a fascinating paradox. Its inherent strain, a consequence of compressed bond angles deviating from the ideal 109.5°, renders it a high-energy motif, yet this very characteristic endows it with a unique reactivity profile that has been harnessed for the synthesis of complex molecular architectures.[1] This guide delves into the history of a key functionalized cyclobutane, cyclobutanecarbonitrile, a versatile building block in modern medicinal and materials science. While the precise moment of its first synthesis is not prominently documented in readily accessible historical records, we will explore the pioneering work on cyclobutane chemistry that paved the way for its creation and examine the plausible synthetic routes that would have been available to the chemists of the early 20th century.

I. The Dawn of Cyclobutane Chemistry: A Foundation is Laid

The story of this compound is intrinsically linked to the broader history of cyclobutane itself. For many years, the existence of stable small-ring compounds was a subject of theoretical debate. It was not until 1907 that Richard Willstätter, a name synonymous with pioneering work in organic chemistry, reported the first successful synthesis of cyclobutane.[2] This achievement, accomplished through the hydrogenation of cyclobutene, opened the door to the exploration of a new class of cyclic compounds.

The early 20th century witnessed a burgeoning interest in the chemistry of these strained rings. Chemists like William Henry Perkin Jr. made significant contributions to the synthesis of small ring compounds, further expanding the synthetic chemist's toolkit. This era was characterized by a spirit of exploration, with researchers pushing the boundaries of what was considered synthetically possible.

II. The Emergence of this compound: A Tale of Plausible Pathways

While a definitive "discovery" paper for this compound has proven elusive in broad searches of historical chemical literature, we can infer its likely origins from the established synthetic methodologies of the time. Two primary routes stand out as the most probable means by which this compound was first synthesized.

A. The Demjanov Rearrangement: A Gateway to the Cyclobutane Ring

The Demjanov rearrangement, first reported by the Russian chemist Nikolai Demjanov, involves the diazotization of a primary amine with nitrous acid, leading to a carbocation intermediate that can undergo ring expansion or contraction.[3] A plausible pathway to this compound could have involved the deamination of aminomethylcyclopropane. The resulting cyclopropylcarbinyl cation is known to rearrange to a cyclobutyl cation, which could then be trapped by a cyanide nucleophile.

Alternatively, and perhaps more directly, the deamination of cyclobutylamine itself would generate a cyclobutyl cation. In the presence of a cyanide source, this would lead to the formation of this compound. Given that cyclobutylamine could be prepared from cyclobutanecarboxylic acid, which in turn was accessible from 1,1-cyclobutanedicarboxylic acid, this represents a logical, albeit multi-step, early synthetic route.[4][5]

Experimental Protocol: A Hypothetical Early Synthesis via Demjanov-type Reaction

  • Step 1: Preparation of Cyclobutylamine. Cyclobutylamine would first be synthesized from cyclobutanecarboxylic acid via a Hofmann or Curtius rearrangement of the corresponding amide or azide.[4]

  • Step 2: Diazotization and Cyanation. To a cooled acidic solution of cyclobutylamine, a solution of sodium nitrite would be added slowly to generate the unstable cyclobutyldiazonium salt. Concurrently, a source of cyanide, such as potassium or sodium cyanide, would be present in the reaction mixture.

  • Step 3: Cation Formation and Nucleophilic Attack. The diazonium salt would decompose, releasing nitrogen gas and forming a cyclobutyl cation. This highly reactive intermediate would then be attacked by the cyanide ion to form this compound.

  • Step 4: Isolation and Purification. The reaction mixture would be neutralized and extracted with an organic solvent. The crude product would then be purified by distillation.

Logical Workflow for a Demjanov-type Synthesis

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A Cyclobutanecarboxylic Acid B Cyclobutanecarboxamide A->B Amidation C Cyclobutylamine B->C Hofmann/ Curtius Rearrangement D Cyclobutyldiazonium Salt C->D Diazotization (NaNO2, H+) E Cyclobutyl Cation D->E N2 Elimination F This compound E->F Nucleophilic Attack (CN-)

Caption: Hypothetical early synthesis of this compound via a Demjanov-type reaction.

B. Nucleophilic Substitution: A More Direct Approach

A more straightforward and likely more efficient early synthesis would have involved the reaction of a cyclobutyl halide with a cyanide salt. This classic nucleophilic substitution reaction was a well-established method for the formation of nitriles. The primary challenge would have been the synthesis of a suitable cyclobutyl halide, such as cyclobutyl bromide or chloride. These could have been prepared from cyclobutanol, which in turn could be obtained from the reduction of cyclobutanone.

Another viable starting material for this approach is 1,4-dihalobutane. Reaction with a cyanide salt, such as sodium or potassium cyanide, could potentially lead to cyclization and the formation of this compound, although the formation of adiponitrile (a linear dinitrile) would be a competing reaction.[6][7]

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Step 1: Preparation of Cyclobutyl Bromide. Cyclobutanol, prepared from the reduction of cyclobutanone, would be treated with a brominating agent such as phosphorus tribromide or hydrobromic acid to yield cyclobutyl bromide.

  • Step 2: Cyanation. The cyclobutyl bromide would then be reacted with a solution of sodium or potassium cyanide in a suitable solvent, such as aqueous ethanol. The reaction would likely require heating under reflux to proceed at a reasonable rate.

  • Step 3: Workup and Purification. After the reaction is complete, the mixture would be cooled and the product extracted into an organic solvent. The organic layer would be washed to remove inorganic salts and then dried. The final product, this compound, would be purified by distillation.

Reaction Scheme for Nucleophilic Substitution

G A Cyclobutanol B Cyclobutyl Bromide A->B Bromination (e.g., PBr3) C This compound B->C Nucleophilic Substitution (NaCN/KCN)

Caption: A plausible early synthetic route to this compound via nucleophilic substitution.

III. Physicochemical Properties and Spectroscopic Characterization

This compound (CAS No: 4426-11-3) is a colorless liquid with a characteristic nitrile odor.[8][9] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₇N[9]
Molecular Weight81.12 g/mol [10]
Boiling Point144-146 °C[10]
Density~0.89 g/cm³[10]
Refractive Index~1.433[10]

The structural identity of this compound is confirmed through various spectroscopic techniques. The infrared (IR) spectrum exhibits a sharp, strong absorption band around 2240 cm⁻¹, characteristic of the C≡N stretching vibration. In the ¹H NMR spectrum, the protons on the cyclobutane ring appear as complex multiplets in the aliphatic region. The ¹³C NMR spectrum shows a characteristic signal for the nitrile carbon in the range of 120-125 ppm, in addition to the signals for the cyclobutane ring carbons.

IV. Modern Synthetic Methods and Applications

While the historical synthesis of this compound likely relied on classical methods, modern organic synthesis has provided more efficient and versatile routes to this valuable building block. These methods often offer higher yields, greater functional group tolerance, and improved safety profiles.

Today, this compound is a readily available starting material and a key intermediate in the synthesis of a wide range of more complex molecules.[11] Its utility stems from the unique combination of the strained cyclobutane ring and the versatile nitrile functionality. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and amides, providing access to a diverse array of cyclobutane-containing compounds.[12]

The primary application of this compound is in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs).[8] The rigid, three-dimensional structure of the cyclobutane ring can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Beyond pharmaceuticals, this compound also finds applications in materials science and as a molecular probe in chemical biology research.

V. Conclusion: A Small Ring with a Significant Impact

From its speculative origins in the early days of cyclobutane chemistry to its current status as a valuable synthetic intermediate, this compound exemplifies the enduring importance of small-ring systems in organic chemistry. While the exact details of its discovery may be lost to the annals of chemical history, the logical application of fundamental synthetic principles suggests a narrative of steady progress, building upon the foundational work of pioneers like Willstätter and Demjanov. Today, this compound continues to be a key player in the quest for novel molecules with significant biological and material properties, a testament to the lasting legacy of the enigmatic four-membered ring.

References

An In-Depth Technical Guide on the Fundamental Reactivity of the Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclobutane ring, a four-membered carbocycle, represents a fascinating nexus of strained ring chemistry and synthetic utility. Its inherent ring strain, a consequence of significant deviation from ideal tetrahedral bond angles, imbues it with a unique and versatile reactivity profile that is distinct from its acyclic or larger ring counterparts. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of the cyclobutane moiety. We will delve into the structural and electronic properties stemming from its strained nature, and how these properties dictate its participation in a wide array of chemical transformations, including pericyclic reactions, radical-mediated processes, and ionic ring-openings. This technical resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by cyclobutane-containing scaffolds.

The Genesis of Cyclobutane's Reactivity: Ring Strain

The reactivity of cyclobutane is fundamentally rooted in its significant ring strain, which is a combination of angle strain and torsional strain.[1][2] With a total strain energy of approximately 26.3 kcal/mol, it is the second most strained saturated monocarbocycle after cyclopropane.[1][3] This inherent instability is the primary driving force for many of its characteristic reactions, which often proceed with a release of this strain.

Angle Strain

In a hypothetical planar cyclobutane, the C-C-C bond angles would be 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[4][5] This deviation, known as angle strain or Baeyer strain, leads to less effective orbital overlap and weaker C-C bonds compared to unstrained alkanes. The bond dissociation energy of a C-C bond in cyclobutane is considerably lower than that in a typical alkane, making it more susceptible to cleavage.[1][6]

Torsional Strain and Conformation

A planar conformation would also result in significant torsional strain due to the eclipsing of all eight C-H bonds.[1][7] To alleviate this, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[4][7][8] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[8][9] This puckering slightly increases angle strain (to about 88°) but significantly reduces torsional strain by moving the C-H bonds away from a fully eclipsed arrangement.[7][9] This dynamic equilibrium between puckered conformations is a key feature of the cyclobutane ring.[4][6]

PropertyValueSource
Ring Strain Energy~26.3 kcal/mol[1][3]
C-C-C Bond Angle (Puckered)~88°[7][8]
Out-of-Plane Dihedral Angle~25°[8]

Pericyclic Reactions: A Symphony of Orbitals

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of cyclobutane chemistry.[10] The stereochemical outcomes of these reactions are elegantly explained by the principles of orbital symmetry conservation, famously encapsulated in the Woodward-Hoffmann rules.

[2+2] Cycloadditions and Cycloreversions

The formation and cleavage of cyclobutane rings via [2+2] cycloaddition and the reverse reaction, cycloreversion, are classic examples of pericyclic reactions.

  • Photochemical [2+2] Cycloadditions: These reactions are symmetry-allowed and are a powerful method for synthesizing cyclobutane rings.[11][12][13] They typically involve the excitation of one of the alkene components to a triplet state, which then adds to the ground-state alkene.[14] This method is widely used in the synthesis of complex natural products and has seen recent advancements with the use of visible-light photocatalysis.[15][16] A notable biological example is the formation of cyclobutane pyrimidine dimers in DNA upon UV irradiation, which can lead to skin cancer.[3][17]

  • Thermal [2+2] Cycloadditions: In contrast to their photochemical counterparts, concerted thermal [2+2] cycloadditions are generally symmetry-forbidden for simple alkenes.[11][18] However, they can occur with specific substrates, such as ketenes, which react with alkenes in a concerted fashion to form cyclobutanones.[11][13] This is a valuable synthetic tool for accessing this important class of compounds.[19]

Electrocyclic Ring Opening of Cyclobutenes

The thermal or photochemical interconversion of cyclobutenes and butadienes is a classic electrocyclic reaction. The stereochemistry of the ring-opening is dictated by the Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory fashion and photochemical reactions in a disrotatory manner. This predictability makes cyclobutene ring-opening a valuable tool in stereoselective synthesis.[20]

Experimental Protocol: Photochemical [2+2] Cycloaddition of Maleic Anhydride and Cyclohexene

  • Reactant Preparation: Dissolve maleic anhydride (1.0 eq) and a photosensitizer such as benzophenone (0.1 eq) in an excess of cyclohexene, which also serves as the solvent.

  • Reaction Setup: Place the solution in a quartz reaction vessel to allow for the transmission of UV light.

  • Irradiation: Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) while maintaining a cool temperature (e.g., 0-10 °C) using a cooling bath.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, remove the excess cyclohexene under reduced pressure.

  • Purification: Purify the resulting cyclobutane adduct by recrystallization or column chromatography.

Radical Reactions: Harnessing the Power of Unpaired Electrons

The strained C-C bonds of cyclobutane are susceptible to cleavage by radical species, leading to a variety of ring-opening and rearrangement reactions.

Radical-Mediated Ring Opening

The high ring strain of cyclobutane facilitates ring-opening reactions initiated by radicals. This can occur through various mechanisms, including the addition of a radical to a double bond within a cyclobutane-containing system or abstraction of a hydrogen atom to form a cyclobutyl radical, which can then undergo rearrangement.[21] Recent advances in photoredox catalysis have enabled the development of novel methods for cyclobutane synthesis via radical addition-polar cyclization cascades.[22]

Free Radical Ring Expansion and Annulation

Cyclobutanones are valuable intermediates in free radical reactions that can lead to ring expansion and annulation products.[19] These reactions often involve the generation of a radical adjacent to the carbonyl group, followed by a sequence of cyclization and β-scission steps that result in the formation of larger ring systems.[19]

Radical_Ring_Opening cluster_start Initiation cluster_propagation Propagation cluster_termination Termination Cyclobutane Cyclobutane Cyclobutyl_Radical Cyclobutyl Radical Cyclobutane->Cyclobutyl_Radical Radical_Source Radical Source (e.g., R•) Radical_Source->Cyclobutane H-abstraction Ring_Opened_Radical Ring-Opened Butyl Radical Cyclobutyl_Radical->Ring_Opened_Radical β-scission Product Ring-Opened Product Ring_Opened_Radical->Product Further Reaction

Caption: Generalized workflow for radical-mediated ring opening of cyclobutane.

Ionic Reactions: The Role of Charge in Ring Scission

The reactivity of cyclobutane is also influenced by the formation of ionic intermediates. Both cationic and anionic pathways can lead to ring-opening and rearrangement reactions.

Cationic Reactions

The formation of a cyclobutyl cation can lead to rapid rearrangement to more stable carbocations, such as the cyclopropylcarbinyl cation. This rearrangement is driven by the relief of ring strain. Friedel-Crafts-type reactions involving electron-rich arenes and appropriately substituted cyclobutanes can proceed via a ring-opening mechanism catalyzed by Lewis acids like AlCl₃.[23][24]

Anionic Reactions

While less common than cationic rearrangements, anionic reactions of cyclobutanes are also known. The stability of a cyclobutyl anion is influenced by the substituents on the ring. Ring-opening can be facilitated by the presence of electron-withdrawing groups that can stabilize the resulting carbanion.

Ionic_Ring_Opening cluster_start Activation cluster_intermediate Intermediate Formation cluster_product Product Formation Substituted_Cyclobutane Substituted Cyclobutane (e.g., with leaving group) Cyclobutyl_Cation_Anion Cyclobutyl Cation or Anion Substituted_Cyclobutane->Cyclobutyl_Cation_Anion Reagent Electrophile or Nucleophile Reagent->Substituted_Cyclobutane Ring_Opened_Product Ring-Opened Product Cyclobutyl_Cation_Anion->Ring_Opened_Product Rearrangement/Ring Opening

Caption: Generalized pathway for ionic ring-opening reactions of cyclobutanes.

Applications in Drug Discovery and Development

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly important scaffold in medicinal chemistry.[3][25] Its rigid, puckered three-dimensional structure can be used to orient pharmacophoric groups in a specific and predictable manner, leading to improved potency and selectivity.[3][17] Furthermore, the introduction of a cyclobutane moiety can enhance metabolic stability and improve pharmacokinetic profiles.[3]

Several FDA-approved drugs contain a cyclobutane ring, highlighting its value in drug design.[17] For example, carboplatin, a widely used anticancer agent, features a cyclobutane-1,1-dicarboxylate ligand that modulates the reactivity of the platinum center.[3][17] The development of synthetic methodologies to access diverse and functionalized cyclobutane derivatives is therefore an active and important area of research.[26][27]

DrugTherapeutic AreaRole of CyclobutaneSource
CarboplatinOncologyModulates reactivity and reduces toxicity[3][17]
BoceprevirAntiviral (Hepatitis C)Part of the P2 scaffold, providing rigidity
IvosidenibOncologyEnhances metabolic stability
ApalutamideOncologyCore scaffold for androgen receptor antagonism

Conclusion

The fundamental reactivity of the cyclobutane ring is a direct consequence of its inherent ring strain. This strain not only makes the ring susceptible to cleavage through various mechanisms but also provides a thermodynamic driving force for a rich array of chemical transformations. From the elegant and predictable pericyclic reactions to the versatile radical and ionic pathways, the chemistry of cyclobutane offers a powerful toolkit for synthetic chemists. As our understanding of these fundamental principles continues to grow, so too will the applications of this unique carbocycle in fields ranging from materials science to the development of new life-saving medicines.

References

The Strategic Incorporation of Cyclobutanecarbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutanecarbonitrile motif, a unique and increasingly utilized scaffold in medicinal chemistry, offers a compelling combination of structural rigidity, metabolic stability, and synthetic versatility. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery and development. We will delve into the strategic rationale for its incorporation into drug candidates, supported by key examples of approved therapeutics and clinical trial candidates. This guide will further provide detailed synthetic protocols for the preparation of key this compound intermediates and derivatives, alongside an analysis of the structure-activity relationships (SAR) that underscore its value as a pharmacophoric element.

Introduction: The Allure of a Strained Ring and a Versatile Functional Group

The confluence of a strained four-membered carbocycle and a polar, synthetically tractable nitrile group endows this compound with a unique set of properties that are highly advantageous in drug design. The puckered conformation of the cyclobutane ring provides a three-dimensional scaffold that can effectively probe protein binding pockets, offering a distinct advantage over flat aromatic systems.[1][2] This non-planar structure can lead to improved metabolic stability by shielding susceptible positions from enzymatic degradation.[2] Furthermore, the cyclobutane ring can act as a bioisostere for other cyclic or acyclic fragments, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity.[3]

The nitrile group, far from being a passive substituent, plays a multifaceted role in molecular recognition and drug metabolism. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a versatile synthetic handle for the introduction of other functional groups.[4] Its metabolic stability is another key feature, as it is often resistant to in vivo hydrolysis.[4] The combination of these two functionalities in this compound creates a powerful building block for the construction of novel therapeutic agents.

This compound as a Key Building Block in Approved Drugs

The utility of this compound derivatives is best exemplified by their role in the synthesis of innovative and effective pharmaceuticals.

Tofacitinib: A Case Study in JAK Inhibition

Tofacitinib (Xeljanz®), a first-in-class Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases like rheumatoid arthritis, prominently features a cyclobutane ring derived from a this compound intermediate.[5] The synthesis of the chiral piperidine side chain of Tofacitinib relies on (3R,4R)-3-hydroxythis compound as a key starting material. The cyclobutane moiety in the final drug molecule serves to position the key pharmacophoric elements in the correct orientation for optimal binding to the ATP-binding site of the JAK enzyme.[6]

The nitrile group in the precursor is instrumental in the synthetic sequence, allowing for its conversion to other functional groups necessary for the construction of the piperidine ring. This highlights the role of this compound not just as a structural component, but as a critical enabler of complex molecular architecture.

Apalutamide: Targeting the Androgen Receptor

Apalutamide (Erleada®), a non-steroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer, incorporates a 1-amino-cyclobutanecarbonitrile moiety in its structure.[7] The cyclobutane ring in Apalutamide provides a rigid scaffold that contributes to the overall shape of the molecule, facilitating its high-affinity binding to the AR ligand-binding domain.[8] The nitrile group, in this case, is a key feature of the final drug and is believed to contribute to the compound's potent antagonist activity through interactions within the receptor.

The synthesis of Apalutamide showcases the utility of cyclobutanone in generating the required cyclobutyl nitrile intermediate.[1] This further underscores the importance of this compound and its precursors in the efficient construction of complex drug molecules.

Synthetic Strategies for Accessing Functionalized Cyclobutanecarbonitriles

The successful application of this compound in drug discovery is contingent on the availability of robust and efficient synthetic methodologies. Here, we provide detailed protocols for the synthesis of key this compound intermediates.

Asymmetric Synthesis of 3-Hydroxythis compound

The enantioselective synthesis of 3-hydroxythis compound is crucial for the preparation of chiral drugs like Tofacitinib. The Corey-Bakshi-Shibata (CBS) reduction of 3-oxothis compound offers a reliable method for achieving high enantiopurity.[1]

Protocol: CBS Reduction of 3-Oxothis compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Ketone 3-Oxothis compound Chiral_Alcohol (S)-3-Hydroxythis compound Ketone->Chiral_Alcohol 1. CBS Catalyst, Borane-THF 2. Quench (e.g., MeOH) CBS_Catalyst (R)-CBS Catalyst Borane Borane-THF complex Solvent Anhydrous THF Temperature -20°C to 0°C

Figure 1: Workflow for the CBS reduction of 3-oxothis compound.

Step-by-Step Methodology:

  • To a solution of (R)-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF) at -20°C, add borane-THF complex (1.0 M solution in THF, 1.0-1.2 equivalents) dropwise.

  • Stir the mixture for 10-15 minutes at -20°C.

  • Add a solution of 3-oxothis compound (1.0 equivalent) in anhydrous THF dropwise to the catalyst-borane mixture.

  • Stir the reaction at -20°C to 0°C and monitor for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.

Data Summary:

ParameterValue
Typical Yield85-95%
Enantiomeric Excess (e.e.)>95%
Synthesis of 1-Aminothis compound

1-Aminothis compound is a key intermediate in the synthesis of Apalutamide. It can be prepared from cyclobutanone via a Strecker-type reaction.

Protocol: Strecker Synthesis of 1-Aminothis compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Cyclobutanone Cyclobutanone Amino_Nitrile 1-Aminothis compound Cyclobutanone->Amino_Nitrile 1. NH3/NH4Cl, NaCN 2. Workup Ammonia Ammonia (or NH4Cl) Cyanide Sodium Cyanide (NaCN) Solvent Aqueous Alcohol Temperature 0°C to Room Temp.

Figure 2: Workflow for the Strecker synthesis of 1-aminothis compound.

Step-by-Step Methodology:

  • To a solution of ammonium chloride and sodium cyanide in aqueous ammonia, add cyclobutanone dropwise at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or crystallization to yield 1-aminothis compound.

Structure-Activity Relationships and Pharmacophore Modeling

The rigid, three-dimensional nature of the cyclobutane ring makes it an excellent scaffold for positioning pharmacophoric groups in a defined spatial arrangement. In the context of JAK inhibitors, the cyclobutane ring of Tofacitinib's side chain is crucial for orienting the molecule within the ATP binding pocket, allowing for key interactions with the hinge region of the enzyme.[9]

The nitrile group can also play a direct role as a pharmacophore. Its ability to act as a hydrogen bond acceptor can be critical for target engagement.[4] For instance, in some enzyme inhibitors, the nitrile nitrogen can form a hydrogen bond with a donor residue in the active site, contributing significantly to the binding affinity.

G cluster_pharmacophore This compound Pharmacophore cluster_interactions Target Interactions HBA H-Bond Acceptor Hinge_Binding Hinge Region Binding HBA->Hinge_Binding Scaffold 3D Scaffold Scaffold->HBA Positions Hydrophobic Hydrophobic Region Scaffold->Hydrophobic Provides Hydrophobic_Pocket Hydrophobic Pocket Filling Hydrophobic->Hydrophobic_Pocket

Figure 3: Pharmacophoric features of the this compound moiety.

Future Directions and Emerging Applications

The success of this compound in established therapeutics has spurred further exploration into its potential in other therapeutic areas.

Antiviral Agents

The constrained nature of the cyclobutane ring makes it an attractive scaffold for the design of nucleoside and non-nucleoside antiviral agents.[10][11] Cyclobutane-containing nucleoside analogues can act as chain terminators in viral DNA or RNA synthesis, offering a potential therapeutic strategy for a range of viral infections. The nitrile group can be a precursor to the amine functionality often found in nucleobases or can be retained as a polar feature to enhance binding to viral enzymes.

CNS Disorders

The ability of the cyclobutane ring to improve metabolic stability and modulate physicochemical properties makes it a promising scaffold for CNS-penetrant drugs. By replacing metabolically labile groups with a cyclobutane moiety, it is possible to increase the brain exposure of a drug candidate, a critical factor for treating neurological and psychiatric disorders.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a rigid, three-dimensional scaffold and a synthetically adaptable nitrile group provides medicinal chemists with a powerful tool to address key challenges in drug discovery, including metabolic stability, target affinity, and synthetic accessibility. The successful application of this motif in approved drugs such as Tofacitinib and Apalutamide serves as a strong validation of its utility. As synthetic methodologies for functionalized cyclobutanes continue to advance, we can anticipate the even broader application of the this compound scaffold in the development of the next generation of innovative therapeutics.

References

Cyclobutanecarbonitrile: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Ring Systems in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a constant endeavor. Among the various structural motifs employed, strained ring systems, particularly cyclobutanes, have emerged as valuable building blocks.[1][2] Their inherent ring strain, a consequence of deviations from ideal bond angles, imparts unique conformational rigidity and three-dimensional character to molecules. This contrasts with more flexible acyclic or larger cyclic systems and can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates.[1] Cyclobutanecarbonitrile, a readily accessible and highly versatile derivative, stands at the forefront of this trend, offering a gateway to a diverse array of functionalized cyclobutane structures for applications in drug discovery and beyond.[3] This guide provides a comprehensive overview of the synthesis, key transformations, and strategic applications of this compound as a pivotal building block in organic synthesis.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor. This compound is a colorless to pale yellow liquid with a characteristic odor.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number4426-11-3
Molecular FormulaC₅H₇N[5]
Molecular Weight81.12 g/mol
Boiling Point144-146 °C
Density0.868 g/cm³
Refractive Index1.4300-1.4350 @ 20°C[5]
Flash Point42 °C

Safety Profile: this compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood, away from heat, sparks, and open flames. It is harmful if swallowed, in contact with skin, or inhaled. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn during handling.

Synthesis of this compound: Practical and Scalable Routes

The accessibility of this compound is a key factor in its widespread use. Several reliable synthetic methods have been developed, starting from readily available precursors. The choice of a particular route often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Route 1: Dehydration of Cyclobutanecarboxamide

A common and efficient method for the synthesis of nitriles is the dehydration of the corresponding primary amides.[6] Cyclobutanecarboxamide, which can be prepared from cyclobutanecarboxylic acid, serves as a readily available precursor.

Experimental Protocol: Synthesis of this compound from Cyclobutanecarboxamide

Objective: To synthesize this compound via the dehydration of cyclobutanecarboxamide.

Materials:

  • Cyclobutanecarboxamide

  • Phosphorus pentoxide (P₂O₅) or other dehydrating agents like cyanuric chloride/N,N-disubstituted formamide[6]

  • Anhydrous solvent (e.g., toluene, xylenes)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cyclobutanecarboxamide in an anhydrous solvent under an inert atmosphere.

  • Carefully add the dehydrating agent (e.g., phosphorus pentoxide) portion-wise to the stirred suspension. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation to obtain the final product.

Causality of Experimental Choices:

  • The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the deactivation of the dehydrating agent and potential side reactions.

  • Portion-wise addition of the dehydrating agent helps to control the exothermicity of the reaction.

  • Heating to reflux provides the necessary energy to overcome the activation barrier for the dehydration reaction.

  • The final purification by distillation is essential to remove any non-volatile impurities and obtain high-purity this compound.

Route 2: Nucleophilic Substitution of Cyclobutyl Halides

Another viable route to this compound involves the nucleophilic substitution of a cyclobutyl halide (e.g., cyclobutyl bromide) with a cyanide salt.[7][8] This Sₙ2 reaction is a classic method for nitrile synthesis.[9]

Experimental Protocol: Synthesis of this compound from Cyclobutyl Bromide

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • Cyclobutyl bromide

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Polar aprotic solvent (e.g., DMSO, DMF) or an alcoholic solvent like ethanol[7]

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyanide salt in the chosen solvent under an inert atmosphere.

  • Add cyclobutyl bromide to the solution.

  • Heat the reaction mixture to a temperature that ensures a reasonable reaction rate (e.g., reflux in ethanol).[7] The progress of the reaction can be monitored by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine to remove any residual cyanide salts and the solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

Causality of Experimental Choices:

  • The choice of a polar aprotic solvent like DMSO or DMF can accelerate the Sₙ2 reaction by solvating the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[7] Ethanolic solutions of cyanide are also commonly used.[7]

  • Heating the reaction mixture increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and a faster reaction rate.

  • The aqueous workup is necessary to separate the organic product from the inorganic salts.

  • Distillation is the preferred method for purifying the final product due to its liquid nature.

G cluster_0 Synthesis of this compound Cyclobutanecarboxamide Cyclobutanecarboxamide This compound This compound Cyclobutanecarboxamide->this compound Dehydration (e.g., P₂O₅) Cyclobutyl Bromide Cyclobutyl Bromide Cyclobutyl Bromide->this compound Nucleophilic Substitution (NaCN or KCN)

Caption: Key synthetic routes to this compound.

Key Transformations of this compound

The synthetic utility of this compound stems from the reactivity of its nitrile group, which can be readily transformed into other valuable functional groups, namely amines and carboxylic acids.

Reduction to Cyclobutylamine

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Cyclobutylamine is a valuable building block in its own right, finding applications in the synthesis of pharmaceuticals and agrochemicals.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles. Raney Nickel is a commonly employed catalyst for this transformation.[10][11]

Experimental Protocol: Synthesis of Cyclobutylamine via Catalytic Hydrogenation

Objective: To synthesize cyclobutylamine by the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Raney Nickel (activated)

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve this compound in the chosen solvent.

  • Carefully add the activated Raney Nickel catalyst to the solution under an inert atmosphere to prevent ignition of the catalyst.[11]

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, depressurize the reactor and purge with an inert gas.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting cyclobutylamine by distillation.

Causality of Experimental Choices:

  • Raney Nickel is a highly active catalyst for the hydrogenation of nitriles, allowing the reaction to proceed under relatively mild conditions.[10]

  • The use of a high-pressure reactor is necessary to achieve a sufficient concentration of hydrogen for the reaction to proceed efficiently.

  • Careful handling of the pyrophoric Raney Nickel catalyst is of utmost importance for safety.[11]

  • Filtration through Celite is an effective way to remove the fine particles of the heterogeneous catalyst.

Hydrolysis to Cyclobutanecarboxylic Acid

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. Cyclobutanecarboxylic acid is another important building block used in the synthesis of various biologically active molecules. This transformation can be achieved under either acidic or basic conditions.[12][13][14]

In the presence of a strong acid, the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[12][15] The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[14]

Experimental Protocol: Acid-Catalyzed Hydrolysis to Cyclobutanecarboxylic Acid

Objective: To synthesize cyclobutanecarboxylic acid via acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Aqueous strong acid (e.g., HCl, H₂SO₄)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound and the aqueous acid solution.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by TLC or by the disappearance of the organic layer.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the cyclobutanecarboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or distillation.

Causality of Experimental Choices:

  • Heating under reflux is necessary to drive the hydrolysis reaction, which can be slow at room temperature.[14]

  • The use of a strong acid is essential to catalyze the reaction by protonating the nitrile nitrogen.[15]

  • The final product is a carboxylic acid rather than its ammonium salt because the carboxylic acid is a weak acid and will be protonated by the strong mineral acid.[14]

Under basic conditions, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile.[13][16] The reaction proceeds through an amide intermediate, which is then hydrolyzed to a carboxylate salt.[13] Subsequent acidification yields the free carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis to Cyclobutanecarboxylic Acid

Objective: To synthesize cyclobutanecarboxylic acid via base-catalyzed hydrolysis.

Materials:

  • This compound

  • Aqueous strong base (e.g., NaOH, KOH)

  • Reflux apparatus

  • Strong acid for workup (e.g., HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound and the aqueous base solution.

  • Heat the mixture to reflux. Ammonia gas will be evolved during the reaction.[14]

  • Monitor the reaction until completion.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with a strong acid until the pH is acidic. The carboxylic acid will precipitate if it is a solid or can be extracted.

  • Extract the product with an organic solvent.

  • Wash the organic extracts, dry, and concentrate to obtain the crude product.

  • Purify by recrystallization or distillation.

Causality of Experimental Choices:

  • A strong base is required to provide the hydroxide nucleophile for the initial attack on the nitrile.[16]

  • Refluxing is necessary to provide the energy for both the initial hydrolysis and the subsequent hydrolysis of the amide intermediate.[14]

  • Acidification in the workup is crucial to protonate the carboxylate salt and isolate the free carboxylic acid.[14]

G cluster_1 Key Transformations of this compound This compound This compound Cyclobutylamine Cyclobutylamine This compound->Cyclobutylamine Reduction (e.g., H₂, Raney Ni) Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid This compound->Cyclobutanecarboxylic Acid Hydrolysis (Acid or Base)

Caption: Major synthetic transformations of this compound.

Applications in the Synthesis of Biologically Active Molecules

The true value of this compound as a building block is demonstrated in its application in the synthesis of complex and biologically active molecules. The rigid cyclobutane scaffold can serve as a bioisosteric replacement for other groups, such as phenyl rings or more flexible cycloalkanes, often leading to improved pharmacological profiles.[1]

Case Study: Tofacitinib - A Janus Kinase (JAK) Inhibitor

Tofacitinib (Xeljanz®) is an FDA-approved drug for the treatment of rheumatoid arthritis and other autoimmune diseases.[17][18] A key structural feature of Tofacitinib is a functionalized piperidine ring, the synthesis of which often involves intermediates derived from cyclobutane precursors. While the direct precursor in many reported syntheses is not this compound itself, the synthesis of a key chiral intermediate, 3-hydroxythis compound, highlights the importance of this structural motif.[19] The synthesis of Tofacitinib underscores the strategic advantage of incorporating the cyclobutane ring to achieve the desired three-dimensional orientation of substituents for effective binding to the target enzyme.

G cluster_2 Role in Tofacitinib Synthesis Cyclobutane Precursors Cyclobutane Precursors Chiral Cyclobutane Intermediates\n(e.g., 3-hydroxythis compound) Chiral Cyclobutane Intermediates (e.g., 3-hydroxythis compound) Cyclobutane Precursors->Chiral Cyclobutane Intermediates\n(e.g., 3-hydroxythis compound) Functionalized Piperidine Ring Functionalized Piperidine Ring Chiral Cyclobutane Intermediates\n(e.g., 3-hydroxythis compound)->Functionalized Piperidine Ring Tofacitinib Tofacitinib Functionalized Piperidine Ring->Tofacitinib

Caption: Simplified workflow illustrating the role of cyclobutane intermediates in the synthesis of Tofacitinib.

Other Applications in Drug Discovery

The cyclobutane motif is present in a number of other FDA-approved drugs and clinical candidates.[2][20] For instance, the antiviral drug Lobucavir contains a cyclobutane ring that provides conformational rigidity, which is believed to be important for its biological activity. The incorporation of cyclobutane rings has been shown to improve the metabolic stability and potency of various drug candidates, including kinase inhibitors and antiviral agents.[21] The versatility of this compound as a starting material allows for the introduction of diverse functionalities onto the cyclobutane scaffold, making it an attractive tool for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its straightforward synthesis and the facile transformation of its nitrile group into other key functionalities provide a reliable platform for the construction of a wide range of cyclobutane-containing molecules. The unique conformational constraints imposed by the cyclobutane ring offer significant advantages in the design of new therapeutic agents with improved pharmacological properties. As the demand for novel, three-dimensional molecular scaffolds continues to grow in the pharmaceutical and agrochemical industries, the importance of this compound and its derivatives is poised to increase even further. Future research in this area will likely focus on the development of new, more efficient, and stereoselective methods for the synthesis and functionalization of cyclobutane rings, further expanding the synthetic chemist's toolbox and paving the way for the discovery of the next generation of innovative molecules.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for the synthesis of cyclobutanecarbonitrile, a valuable building block in organic synthesis and drug discovery. The protocols described herein are based on established and reliable methods, with an emphasis on understanding the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its strained four-membered ring and reactive nitrile group make it a versatile precursor for a range of chemical transformations. The synthesis of this compound, however, requires careful control of reaction conditions to achieve high yields and purity. This guide will explore two primary, well-documented synthetic routes, providing detailed experimental protocols for each.

Synthetic Strategies

Two principal methods for the synthesis of this compound will be discussed:

  • From 1-bromo-3-chloropropane and Sodium Cyanide: This is a classic and widely used method that involves the formation of the cyclobutane ring through an intramolecular cyclization reaction.

  • From Cyclobutanecarboxylic Acid: This alternative route involves the conversion of the carboxylic acid to the corresponding nitrile, often via the amide.

The choice of method will depend on the availability of starting materials, desired scale, and safety considerations.

Method 1: Synthesis from 1-bromo-3-chloropropane and Sodium Cyanide

This method relies on the reaction of 1-bromo-3-chloropropane with sodium cyanide in a suitable solvent. The reaction proceeds in two steps: an initial nucleophilic substitution of the bromide with cyanide, followed by an intramolecular cyclization to form the cyclobutane ring.

Reaction Mechanism

The mechanism involves the sequential displacement of the halide leaving groups by the cyanide nucleophile. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the initial formation of 4-chlorobutanenitrile. The subsequent intramolecular cyclization is the ring-forming step.

Reaction_Mechanism 1-bromo-3-chloropropane Br-(CH2)3-Cl Intermediate NC-(CH2)3-Cl 1-bromo-3-chloropropane->Intermediate + NaCN - NaBr NaCN NaCN This compound c-C4H7CN Intermediate->this compound Intramolecular Cyclization - NaCl

Caption: Reaction mechanism for the synthesis of this compound from 1-bromo-3-chloropropane.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
1-bromo-3-chloropropane157.5 g157.441.0
Sodium Cyanide53.9 g49.011.1
Dimethyl Sulfoxide (DMSO)250 mL--
Diethyl EtherAs needed--
Saturated Sodium Chloride SolutionAs needed--
Anhydrous Magnesium SulfateAs needed--

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 53.9 g (1.1 moles) of sodium cyanide and 250 mL of dimethyl sulfoxide (DMSO).

  • Heating and Addition of Starting Material: Heat the stirred mixture to 90°C in an oil bath. Add 157.5 g (1.0 mole) of 1-bromo-3-chloropropane dropwise from the dropping funnel over a period of about 1.5 hours, maintaining the reaction temperature between 130-140°C.

  • Reaction Completion: After the addition is complete, continue stirring at 130-140°C for an additional 20 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a 2-L separatory funnel containing 1 L of water.

  • Extraction: Extract the aqueous layer with three 150-mL portions of diethyl ether.

  • Washing: Combine the ether extracts and wash them with two 100-mL portions of saturated sodium chloride solution.

  • Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

  • Purification: The crude product is then purified by distillation to yield this compound. The boiling point is typically around 145-147°C.

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available.

  • 1-bromo-3-chloropropane is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • DMSO can enhance the absorption of chemicals through the skin. Avoid skin contact.

Method 2: Synthesis from Cyclobutanecarboxylic Acid

This method provides an alternative route to this compound, starting from the corresponding carboxylic acid. The conversion of a carboxylic acid to a nitrile can be achieved through various methods, commonly involving the formation of an intermediate amide followed by dehydration.

Reaction Workflow

Workflow Start Cyclobutanecarboxylic Acid Amide_Formation Amide Formation (e.g., with SOCl2, then NH3) Start->Amide_Formation Cyclobutane_Carboxamide Cyclobutanecarboxamide Amide_Formation->Cyclobutane_Carboxamide Dehydration Dehydration (e.g., with P2O5, SOCl2, or TsCl) Cyclobutane_Carboxamide->Dehydration Purification Purification (Distillation or Chromatography) Dehydration->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound from cyclobutanecarboxylic acid.

Experimental Protocol (Illustrative Example)

This protocol outlines a general procedure. Specific reagents and conditions may vary based on the chosen dehydration agent.

Materials and Reagents:

Reagent/MaterialPurpose
Cyclobutanecarboxylic AcidStarting Material
Thionyl Chloride (SOCl₂)For acyl chloride formation
Ammonia (NH₃) or Ammonium HydroxideFor amide formation
Dehydrating Agent (e.g., P₂O₅, TsCl)For nitrile formation
Appropriate Solvents (e.g., Toluene, Dichloromethane)Reaction medium
Aqueous Base (e.g., NaHCO₃)For work-up
BrineFor washing
Anhydrous Drying Agent (e.g., Na₂SO₄)For drying organic layer

Procedure:

  • Amide Formation:

    • Convert cyclobutanecarboxylic acid to the corresponding acyl chloride by reacting it with thionyl chloride.

    • Carefully add the acyl chloride to a solution of ammonia or ammonium hydroxide to form cyclobutanecarboxamide.

    • Isolate and purify the amide.

  • Dehydration of the Amide:

    • In a suitable flask, dissolve the cyclobutanecarboxamide in an appropriate solvent (e.g., toluene).

    • Add the dehydrating agent (e.g., phosphorus pentoxide) portion-wise, controlling the reaction temperature.

    • Heat the reaction mixture to drive the dehydration to completion.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction mixture carefully (e.g., with ice-water).

    • Separate the organic layer and wash it with an aqueous base (e.g., sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation.

Note: The choice of dehydrating agent is critical and will influence the reaction conditions and work-up procedure. Researchers should consult relevant literature for specific protocols based on their chosen reagents.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the cyclobutane ring and the presence of the nitrile group.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡N stretching vibration (typically around 2240 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Conclusion

The synthesis of this compound can be reliably achieved through the methods outlined in this guide. The choice between the cyclization of 1-bromo-3-chloropropane and the dehydration of cyclobutanecarboxamide will depend on factors such as starting material availability, scale, and safety considerations. Adherence to the detailed protocols and safety precautions is essential for a successful outcome.

Application Note: High-Purity Cyclobutanecarbonitrile via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the purification of cyclobutanecarbonitrile (CAS No: 4426-11-3) using vacuum distillation. This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, where high purity is paramount.[1][2] This document outlines the theoretical principles, potential impurities, a detailed step-by-step protocol, and safety considerations associated with this purification technique. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Critical Role of Purity

This compound, a colorless to pale yellow liquid, is a key intermediate in organic synthesis due to the reactivity imparted by both the strained cyclobutane ring and the nitrile functional group.[1] Its applications in pharmaceutical and agrochemical development necessitate a high degree of purity, often exceeding 97%, to ensure predictable reaction kinetics, maximize yields, and prevent the incorporation of impurities into the final active pharmaceutical ingredient (API).[2]

Crude this compound, depending on its synthetic origin, may contain various impurities such as unreacted starting materials, solvent residues, and byproducts from side reactions. Vacuum distillation is the preferred method for its purification because it lowers the boiling point of the compound, mitigating the risk of thermal decomposition that can occur at its atmospheric boiling point of 144-146 °C.[3]

Principles of Vacuum Distillation

Vacuum distillation is a separation technique performed at reduced pressure.[4] Lowering the pressure above the liquid mixture decreases the temperature at which the liquid's vapor pressure equals the applied pressure, thus initiating boiling. This is particularly advantageous for compounds with high boiling points or those that are thermally sensitive.[4] The relationship between pressure and boiling point can be estimated using a pressure-temperature nomograph, which is an indispensable tool for setting up a vacuum distillation.[5][6][7]

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical properties of this compound is essential for a successful distillation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4426-11-3[3][8][9][10][11]
Molecular Formula C₅H₇N[1][11]
Molecular Weight 81.12 g/mol
Appearance Colorless to light yellow liquid[1][3]
Boiling Point (atm) 144-146 °C[3]
Density 0.868 g/cm³[3]
Refractive Index 1.4325 - 1.433[3]

Estimated Boiling Points at Reduced Pressures:

The following table provides estimated boiling points of this compound at various pressures, calculated using a standard pressure-temperature nomograph. These values are crucial for determining the appropriate heating and vacuum conditions.

Table 2: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~40-42
20~52-54
50~70-72
100~88-90
760144-146

Potential Impurities:

The nature of impurities in crude this compound is largely dependent on its synthesis route. Common synthetic pathways to nitriles may introduce the following impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include haloalkanes, alcohols, or aldehydes.

  • Solvents: Residual solvents from the reaction or workup (e.g., toluene, diethyl ether, dichloromethane).

  • Byproducts: Formation of isomeric nitriles, amides (from hydrolysis of the nitrile), or polymers.

  • Water: Due to the hygroscopic nature of some nitriles and reagents used in synthesis.

Experimental Protocol: Purification of this compound

This protocol details the step-by-step procedure for the vacuum distillation of this compound.

Materials and Equipment
  • Crude this compound

  • Round-bottom flasks (distilling and receiving flasks)

  • Claisen adapter

  • Distillation head with thermometer adapter

  • Liebig condenser

  • Vacuum adapter

  • Thermometer (-10 to 200 °C)

  • Magnetic stirrer and stir bar

  • Heating mantle with a controller

  • Vacuum pump (diaphragm or rotary vane) with a pressure gauge

  • Cold trap (for use with a rotary vane pump)

  • Thick-walled vacuum tubing

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

  • Lab jack

  • Keck clips

Pre-Distillation Setup
  • Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.

  • Drying: Ensure all glassware is completely dry to prevent contamination of the product with water.

  • Assembly: Assemble the distillation apparatus as depicted in the diagram below. Use a minimal amount of vacuum grease on all ground-glass joints to ensure a good seal. Secure all connections with Keck clips.

  • Stirring: Place a magnetic stir bar in the distilling flask. This is crucial for preventing bumping, as boiling stones are ineffective under vacuum.

  • Charge the Flask: Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.

  • Positioning: Place the heating mantle on a lab jack beneath the distilling flask. This allows for quick removal of the heat source if necessary.

Vacuum Distillation Workflow Diagram

Vacuum_Distillation_Setup cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System cluster_cooling Cooling System distilling_flask Distilling Flask (with crude CBCN & stir bar) claisen Claisen Adapter distilling_flask->claisen Charge heating_mantle Heating Mantle on Lab Jack heating_mantle->distilling_flask Heat dist_head Distillation Head claisen->dist_head thermometer Thermometer dist_head->thermometer condenser Condenser dist_head->condenser vac_adapter Vacuum Adapter condenser->vac_adapter water_out Water Out condenser->water_out receiving_flask Receiving Flask vac_adapter->receiving_flask cold_trap Cold Trap (Dry Ice/Acetone) vac_adapter->cold_trap To Vacuum vac_pump Vacuum Pump cold_trap->vac_pump pressure_gauge Pressure Gauge water_in Water In water_in->condenser Coolant

Caption: Vacuum distillation setup for this compound purification.

Distillation Procedure
  • Start Cooling Water: Begin the flow of cooling water through the condenser.

  • Engage Stirring: Start the magnetic stirrer to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should gradually decrease. Observe the system for any leaks (indicated by a hissing sound).

  • Initial Fraction (Forerun): As the pressure stabilizes, you may observe some low-boiling impurities (e.g., residual solvents) distilling over at a low temperature. It is advisable to collect this forerun in a separate receiving flask and discard it.

  • Heating: Once the pressure is stable at the desired level and the forerun has been collected, begin to gently heat the distilling flask.

  • Observe Distillation: Increase the temperature gradually until the this compound begins to boil and the vapor ring slowly rises towards the condenser.

  • Monitor Temperature and Pressure: Record the temperature at which the liquid is consistently distilling and condensing into the receiving flask. This is the boiling point at the recorded pressure. A stable boiling point indicates a pure fraction is being collected.

  • Insulation: If the distillation is slow or stalling, you can insulate the distillation head and Claisen adapter with glass wool or aluminum foil to minimize heat loss.

  • Fraction Collection: Collect the main fraction of purified this compound in a clean, dry receiving flask.

  • Stopping the Distillation: Once the distillation is complete (a small amount of residue should be left in the distilling flask to avoid distilling to dryness), first remove the heating mantle and allow the system to cool.

  • Venting the System: Once the apparatus has cooled to room temperature, slowly and carefully vent the system by introducing an inert gas like nitrogen or air.

  • Shutdown: Turn off the vacuum pump and the cooling water.

  • Product Handling: Disassemble the apparatus and transfer the purified this compound to a clean, dry, and appropriately labeled storage container.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • Implosion Hazard: Vacuum distillation poses an implosion risk. Use a blast shield and ensure all glassware is free from defects.

  • Chemical Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. Avoid contact and inhalation.

  • Flammability: this compound is a flammable liquid. Keep it away from ignition sources.

  • Cold Trap: When using a cold trap with liquid nitrogen, be aware that oxygen from the air can condense, creating a potential explosion hazard if it comes into contact with organic materials.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Bumping - Inadequate stirring. - Heating too rapidly.- Ensure the magnetic stir bar is spinning effectively. - Reduce the heating rate.
No Distillate - Vacuum leak. - Insufficient heating. - Blockage in the system.- Check all joints for proper sealing. - Increase the temperature of the heating mantle. - Ensure the condenser is not blocked.
Fluctuating Pressure - Leak in the system. - Inconsistent vacuum source.- Re-grease joints and check tubing connections. - Ensure the vacuum pump is functioning correctly.
Product in Cold Trap - Product is too volatile at the applied pressure.- Decrease the vacuum (increase the pressure) and adjust the heating temperature accordingly.

Conclusion

Vacuum distillation is a highly effective method for obtaining high-purity this compound, which is essential for its use in research and pharmaceutical development. By carefully controlling the pressure and temperature, and by adhering to the detailed protocol and safety guidelines presented in this application note, researchers can consistently achieve the desired purity of this important synthetic intermediate.

References

Application Note: Determination of Cyclobutanecarbonitrile Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of the purity of cyclobutanecarbonitrile. As a critical building block in the synthesis of various pharmaceutical compounds and fine chemicals, ensuring the purity of this compound is paramount for reaction efficiency, yield, and the safety of the final product.[1] This document provides a step-by-step protocol for sample preparation, instrument setup, data acquisition, and analysis. Furthermore, it outlines the principles of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and reproducibility of the results.[2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.[5]

Introduction: The Significance of Purity in Synthesis

This compound (C₅H₇N) is a versatile chemical intermediate utilized in a wide array of organic syntheses.[1] Its unique four-membered ring structure and reactive nitrile group make it a valuable precursor for creating complex molecular architectures. The presence of impurities, which can arise from the synthetic route or degradation, can have significant downstream consequences. These include side reactions, catalyst poisoning, and the formation of undesired by-products, ultimately impacting the quality and safety of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6] This allows for the effective separation of this compound from volatile and semi-volatile impurities, followed by their unambiguous identification and quantification.

Principle of the GC-MS Method

The fundamental principle of this method relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. Volatile compounds, such as this compound and its potential impurities, are vaporized in the heated injector and carried by an inert gas through the column. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.

Following separation, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which generates a unique fragmentation pattern for each molecule.[5] This mass spectrum serves as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries, such as the NIST Mass Spectral Library. The abundance of the ions is proportional to the concentration of the compound, enabling quantitative analysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound Sample: Of known or unknown purity.

  • Solvent: High-purity, GC-grade solvent such as dichloromethane, hexane, or ethyl acetate. The solvent should not co-elute with the analyte or any expected impurities.[7][8]

  • Reference Standard: Certified this compound reference standard of high purity (e.g., ≥99.5%).

  • Internal Standard (Optional): A non-interfering compound with similar chemical properties to the analyte, used for improving quantitative accuracy.

Sample and Standard Preparation

Meticulous sample preparation is crucial to avoid contamination and ensure accurate results.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the chosen solvent to a final concentration within the calibration range (e.g., 10 µg/mL).[7]

  • Filtration: Ensure all solutions are free of particulate matter by filtering through a 0.22 µm syringe filter before transferring to a 2 mL autosampler vial.[9]

Instrumentation and GC-MS Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column provides good separation for a range of organic compounds.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for this column dimension.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.
Injection Volume1 µLA standard injection volume to avoid column overload.
Injection ModeSplit (e.g., 50:1) or SplitlessSplit mode is suitable for purity analysis to avoid overloading the detector. Splitless mode can be used for trace impurity analysis.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature program allows for the separation of compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides characteristic and reproducible fragmentation patterns.
Ionization Energy70 eVA standard energy that yields consistent fragmentation.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp.150 °CMaintains ion transmission efficiency.
Mass Rangem/z 35-350A range that covers the molecular ion and expected fragments of this compound and potential impurities.
Scan RateSufficient to obtain at least 10-15 data points across each peakEnsures accurate peak shape and integration.

Data Analysis and Interpretation

Identification of this compound

The primary identification of this compound is achieved by comparing its retention time and mass spectrum with that of the certified reference standard. The electron ionization mass spectrum of this compound is characterized by a molecular ion (M⁺) at m/z 81 and key fragment ions.[10][11] The NIST Chemistry WebBook is an authoritative source for reference mass spectra.[10][11][12]

Identification of Impurities

Potential impurities are identified by their unique retention times and mass spectra. The mass spectra of unknown peaks can be compared against the NIST Mass Spectral Library for tentative identification. Common impurities may include residual starting materials, solvents, or by-products from the synthesis of this compound.

Purity Calculation

The purity of the this compound sample is typically determined by the area percent method. This method assumes that all components of the mixture have a similar response factor in the detector.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For more accurate quantification, a calibration curve can be constructed by plotting the peak area of the this compound reference standard against its concentration. The concentration of this compound in the sample can then be determined from this curve.

Method Validation

To ensure the reliability and suitability of the analytical method, it must be validated according to ICH Q2(R1) guidelines.[2][3][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank solvent injection.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by analyzing a series of dilutions of the reference standard. A correlation coefficient (R²) of ≥ 0.99 is typically required.[4][15]

  • Accuracy: The closeness of the test results to the true value. This is assessed by performing recovery studies, where a known amount of the reference standard is spiked into a sample matrix. Acceptable recovery is typically within 98-102%.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 2%.[4][15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These are important for the analysis of trace impurities.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution & Dilution Sample->Dissolution Solvent GC-Grade Solvent Solvent->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Vial Autosampler Vial Filtration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Integration Peak Integration Chromatogram->Integration Identification Peak Identification MassSpectra->Identification Purity Purity Calculation Identification->Purity Integration->Purity

Caption: Workflow for GC-MS Purity Analysis of this compound.

Method_Validation cluster_params ICH Q2(R1) Validation Parameters center_node Validated GC-MS Method Specificity Specificity center_node->Specificity Ensures analyte is correctly measured Linearity Linearity center_node->Linearity Proportional response to concentration Accuracy Accuracy center_node->Accuracy Closeness to true value Precision Precision center_node->Precision Reproducibility of results LOD LOD center_node->LOD Lowest detectable amount LOQ LOQ center_node->LOQ Lowest quantifiable amount Robustness Robustness center_node->Robustness Resilience to small variations

Caption: Core Parameters for Method Validation based on ICH Q2(R1).

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. The combination of chromatographic separation and mass spectrometric detection allows for confident identification and quantification of the main component and any potential impurities. Adherence to the principles of method validation ensures that the results are accurate, precise, and fit for purpose in a research, development, or quality control setting.

References

Application Note: A Detailed Guide to the ¹H and ¹³C NMR Characterization of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Nuances of a Strained Ring System

Cyclobutanecarbonitrile, a seemingly simple molecule, presents a fascinating case study in the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of strained cyclic systems. As a key building block in organic synthesis and medicinal chemistry, the unambiguous confirmation of its structure and purity is paramount. The four-membered ring of cyclobutane is not a planar square; it exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to alleviate torsional strain. This conformational flexibility gives rise to a complex and information-rich NMR spectrum, particularly in the proton (¹H) dimension. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the complete ¹H and ¹³C NMR characterization of this compound, moving from fundamental principles to advanced analytical protocols.

Theoretical Underpinnings: Deciphering the ¹H and ¹³C NMR Signature

A thorough understanding of the factors influencing chemical shifts and coupling constants in cyclobutane systems is essential for accurate spectral interpretation.

¹H NMR Spectroscopy: A Story Told in Couplings

The ¹H NMR spectrum of this compound is more complex than a cursory glance at its structure might suggest. Due to the ring's puckered nature and rapid inversion at room temperature, the protons on the methylene groups become diastereotopic, leading to complex splitting patterns.

  • Chemical Shifts (δ):

    • H1 (Methine): The single proton attached to the same carbon as the electron-withdrawing nitrile group (C1) is expected to be the most deshielded proton, resonating furthest downfield. Its chemical shift is anticipated in the range of δ 2.8 - 3.2 ppm .

    • H2, H4 (Methylene α to CN): The four protons on the carbons adjacent to the nitrile-substituted carbon are expected to resonate in the range of δ 2.2 - 2.8 ppm .

    • H3 (Methylene β to CN): The two protons on the carbon opposite the nitrile group are typically the most shielded of the ring protons, expected around δ 2.0 - 2.4 ppm . For unsubstituted cyclobutane, all eight protons are equivalent and appear as a single peak at approximately 1.96 ppm.[1]

  • Coupling Constants (J): The puckered conformation of the cyclobutane ring leads to a variety of through-bond couplings that are highly dependent on the dihedral angles between protons. This makes the analysis of coupling constants a powerful tool for conformational studies.[2]

    • Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon atom (e.g., H2ax and H2eq) is typically in the range of -11 to -14 Hz .

    • Vicinal Coupling (³J): Coupling between protons on adjacent carbons. These are highly dependent on the cis or trans relationship and the dihedral angle. Typical values range from 4 to 11 Hz .

    • Long-Range Coupling (⁴J): A key feature of cyclobutane systems is the significant coupling between protons separated by four bonds. This "W-coupling" or "zigzag" coupling is particularly strong when the protons are in a planar W-arrangement. For cyclobutanes, ⁴J couplings can be on the order of ~5 Hz for equatorial-equatorial interactions and near 0 Hz for axial-axial interactions .[2] This long-range coupling is a critical diagnostic tool.

¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton

In contrast to the complex ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum provides a simpler and more direct view of the carbon framework. Each unique carbon atom in the molecule will give rise to a single, sharp peak.

  • Chemical Shifts (δ):

    • Nitrile Carbon (CN): The carbon of the nitrile group is highly deshielded and typically appears in the aromatic region of the spectrum, around δ 120 - 125 ppm . For comparison, the nitrile carbon in some cyclohexanecarbonitriles can resonate between δ 118.6 and 126.8 ppm.[3]

    • C1 (Methine): The carbon atom directly attached to the nitrile group is expected to be deshielded relative to the other ring carbons, likely appearing in the range of δ 25 - 30 ppm .

    • C2, C4 (Methylene α to CN): The carbons adjacent to C1 will have similar chemical shifts, expected in the range of δ 20 - 25 ppm .

    • C3 (Methylene β to CN): The carbon furthest from the nitrile group will be the most shielded, with a chemical shift similar to that of unsubstituted cyclobutane, which is approximately δ 22.4 ppm .[4]

Experimental Protocols: Ensuring High-Quality Data Acquisition

The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity. Residual solvents or impurities will complicate spectral analysis.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar small molecules. For referencing purposes, the residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) can be used.[5]

  • Concentration:

    • For ¹H NMR , a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR , which is inherently less sensitive, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure optimal magnetic field homogeneity (shimming), it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Data Acquisition and Analysis Workflow

The following workflow outlines the systematic approach to acquiring and interpreting the NMR data for this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Elucidation prep Sample Preparation oneD 1D NMR Acquisition (¹H, ¹³C, DEPT) prep->oneD twoD 2D NMR Acquisition (COSY, HSQC, HMBC) oneD->twoD ft Fourier Transform twoD->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Referencing (TMS/Solvent) baseline->ref shifts Chemical Shift Analysis (Assign Protons & Carbons) ref->shifts couplings Coupling Constant Analysis (Determine Connectivity & Conformation) shifts->couplings twoD_corr 2D Correlation Analysis (Confirm Assignments) couplings->twoD_corr structure Structure Validation & Purity Assessment twoD_corr->structure caption Figure 1. Workflow for NMR Characterization.

Caption: Figure 1. Workflow for NMR Characterization.

Protocol 2: 1D NMR Data Acquisition

These parameters are starting points and may require optimization based on the spectrometer and sample concentration.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality and Field-Proven Insights
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)A 30° pulse angle is a good compromise for speed and signal intensity. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement.
Spectral Width (SW) ~12 ppm~220 ppmEnsures all expected signals are captured. The wider range for ¹³C reflects the greater sensitivity of carbon nuclei to their chemical environment.[6]
Acquisition Time (AT) 2-4 seconds1-2 secondsA longer AT provides better resolution.
Relaxation Delay (D1) 1-5 seconds2-5 secondsAllows for sufficient relaxation of the nuclei between scans, which is crucial for accurate integration and quantitative analysis.
Number of Scans (NS) 8-16128-1024+¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio compared to ¹H.

Spectral Interpretation: Assembling the Structural Puzzle

¹H NMR Spectrum Analysis

The ¹H spectrum will present as a series of complex multiplets. The key to deciphering it lies in a systematic analysis, ideally aided by 2D NMR techniques.

  • Step 1: Identify the Methine Proton (H1): Locate the most downfield multiplet (expected ~δ 3.0 ppm). This corresponds to the H1 proton. Its integration should correspond to one proton.

  • Step 2: Analyze Multiplicities: The multiplets for the methylene protons will be complex due to overlapping signals and multiple coupling partners. A 2D COSY (Correlation Spectroscopy) experiment is invaluable here. It will show which protons are coupled to each other. For instance, the H1 signal will show correlations to the H2/H4 protons.

Caption: Figure 2. Key ¹H-¹H Coupling Networks.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum should show four distinct peaks.

  • Step 1: Identify the Nitrile and Methine Carbons: The downfield peak around δ 120-125 ppm is the nitrile carbon (CN). The peak around δ 25-30 ppm is the methine carbon (C1).

  • Step 2: Assign Methylene Carbons: The remaining two peaks correspond to the methylene carbons (C2/C4 and C3). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to confirm these assignments. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

  • Step 3: Use 2D Heteronuclear Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). This will definitively link the proton and carbon assignments (e.g., C1 to H1, C2/C4 to their respective protons, etc.).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds. This is crucial for confirming the overall structure. For example, the H1 proton should show a correlation to the nitrile carbon (a ³J coupling).

Summary of Expected NMR Data

The following tables summarize the expected ¹H and ¹³C NMR data for this compound based on known chemical shift and coupling constant trends for cyclobutane systems.

Table 1: Expected ¹H NMR Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Coupling Interactions (J, Hz)
H1 (methine)2.8 - 3.2Multiplet³J(H1,H2/H4), ⁴J(H1,H3)
H2/H4 (methylene)2.2 - 2.8Multiplet²J(Hgem), ³J(H2,H1), ³J(H2,H3), ⁴J(H2,H4)
H3 (methylene)2.0 - 2.4Multiplet²J(Hgem), ³J(H3,H2/H4), ⁴J(H3,H1)

Table 2: Expected ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)
CN (nitrile)120 - 125
C1 (methine)25 - 30
C2/C4 (methylene)20 - 25
C3 (methylene)~22

Conclusion: A Unified Approach to Structural Verification

The comprehensive NMR characterization of this compound requires a multi-faceted approach. While 1D ¹H and ¹³C NMR provide the fundamental data, the complexity of the proton spectrum, arising from the molecule's puckered conformation, necessitates the use of 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignment. By systematically analyzing chemical shifts and, most importantly, the intricate network of coupling constants, researchers can confidently verify the structure, assess the purity, and gain insight into the conformational dynamics of this important synthetic intermediate. This detailed protocol serves as a robust template for the analysis of this compound and other similarly complex small molecules.

References

Application Note: Elucidating the Vibrational Signature of the Nitrile Functional Group in Cyclobutanecarbonitrile via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of cyclobutanecarbonitrile, with a specific focus on the nitrile (-C≡N) stretching vibration. We delve into the theoretical underpinnings that govern the frequency and appearance of this characteristic absorption, including the pronounced effects of ring strain and potential vibrational coupling phenomena. A detailed, field-proven protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR) FT-IR is presented, followed by guidance on data interpretation and analysis. This note is designed to equip researchers with the expertise to confidently identify and characterize nitrile-containing small ring systems, a common motif in medicinal chemistry and materials science.

Theoretical Background: The Nuances of the Nitrile Stretch

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions within a molecule.[1] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds, such as stretching and bending, providing a unique molecular fingerprint. The nitrile functional group (-C≡N) is a particularly useful spectroscopic marker due to its strong, sharp absorption in a relatively uncluttered region of the mid-infrared spectrum.[2]

General Characteristics of the Nitrile (ν(C≡N)) Vibration

The stretching vibration of the carbon-nitrogen triple bond typically appears in the 2260–2220 cm⁻¹ range.[1][3] The high force constant of the triple bond is responsible for its high frequency, while the significant change in dipole moment during the stretching motion results in a characteristically intense absorption band.[4][5] For saturated aliphatic nitriles, the peak is generally found between 2260 and 2240 cm⁻¹.[3]

Key Factors Influencing the ν(C≡N) Frequency in this compound

The precise frequency of the nitrile stretch in this compound is dictated by a combination of structural and environmental factors. Understanding these influences is critical for accurate spectral interpretation.

  • Ring Strain: The cyclobutane ring is characterized by significant angle strain, with internal C-C-C bond angles compressed to approximately 90° from the ideal sp³ tetrahedral angle of 109.5°. This strain forces the carbon orbitals of the ring bonds to have greater p-character. To maintain orthogonality, the exocyclic C-C bond (connecting the ring to the nitrile group) consequently gains more s-character.[4] An increase in s-character strengthens the bond and increases the force constant. This effect, well-documented for carbonyl groups in small rings where it causes a frequency increase, is expected to similarly shift the ν(C≡N) of this compound to a higher wavenumber compared to its acyclic or larger-ring counterparts like cyclohexanecarbonitrile.[4][6]

  • Vibrational Coupling and Fermi Resonance: The nitrile stretching fundamental may have a similar energy to an overtone or combination band of other vibrations in the molecule. When this occurs and the vibrational modes share the same symmetry, they can couple through a phenomenon known as Fermi resonance .[7] This anharmonic coupling causes the two states to "push" each other apart in energy and share intensity.[7][8] Instead of a single sharp peak for the nitrile stretch, the spectrum may display a doublet or a more complex pattern.[9][10] This has been observed in the spectrum of acetonitrile, where the C≡N stretch couples with a combination of the CH₃ symmetric bend and the C-C stretch.[8] The complex vibrational landscape of the cyclobutane ring makes Fermi resonance a plausible consideration in the spectrum of this compound.[11]

  • Solvent Effects (Solvatochromism): The local electrostatic environment significantly perturbs the nitrile vibrational frequency.[12][13] In aprotic solvents, the frequency shift often correlates with solvent polarity.[14][15] However, in protic, hydrogen-bonding solvents like water or alcohols, nitriles exhibit an anomalous blue shift (a shift to higher frequency).[16][17] This is contrary to the red shift typically seen for carbonyl groups. This blue shift arises from hydrogen bonding to the nitrogen lone pair, which alters the electronic structure of the C≡N bond.[14][16] This sensitivity makes the nitrile group an excellent probe of local electric fields and hydrogen-bonding interactions in complex systems.[2][18]

Experimental Protocol: ATR-FT-IR Analysis

The Attenuated Total Reflectance (ATR) technique is the preferred method for analyzing liquid samples like this compound. It requires minimal sample preparation, uses a very small sample volume, and is easy to clean.[1][19]

Materials and Instrumentation
  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a single-reflection Diamond or Germanium ATR accessory.

  • Sample: this compound (liquid).

  • Cleaning Supplies: Reagent-grade isopropanol or acetone, lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer and its ATR accessory are powered on and have completed all internal diagnostic checks. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the atmosphere (H₂O, CO₂) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[1]

  • Sample Application: Using a pipette, place a single small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

  • Sample Spectrum Acquisition: Initiate the sample scan using the instrument control software. The software will ratio the single beam sample spectrum against the background spectrum to produce the final FT-IR absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using the procedure described in step 2.

Recommended Instrument Parameters
ParameterRecommended ValueRationale
Spectral Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region, capturing all fundamental vibrations.
Resolution 4 cm⁻¹Sufficient for resolving most features in a liquid-phase spectrum.
Number of Scans 32 to 64Provides an excellent signal-to-noise ratio (S/N) for a neat liquid sample.
Apodization Happ-GenzelA standard function that provides good spectral lineshapes.

Data Interpretation and Expected Results

The resulting FT-IR spectrum provides a wealth of structural information. The analysis should focus on identifying the key diagnostic bands.

Analysis of the this compound Spectrum

The gas-phase FT-IR spectrum of this compound serves as an excellent reference point.[20] Key absorption regions are detailed below:

  • C-H Stretching Region (3000 – 2850 cm⁻¹): Absorptions corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ groups in the cyclobutane ring will be prominent here.[11]

  • Nitrile Stretching Region (≈2250 cm⁻¹): This is the most diagnostic peak. For this compound, the C≡N stretch is expected to be a sharp, intense band. Based on the NIST gas-phase spectrum, this peak is located at approximately 2249 cm⁻¹ .[20] This value is consistent with a saturated nitrile shifted to a slightly higher frequency due to ring strain.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands arising from C-H bending (scissoring, wagging) and C-C stretching vibrations of the cyclobutane ring.[11] While complex, this region is unique to the molecule and serves as a "fingerprint" for identification.

Summary of Characteristic Absorptions
Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~2987, 2887ν_as,s(CH₂)StrongAliphatic C-H stretches from the cyclobutane ring.[11]
~2249 ν(C≡N) Strong, Sharp Key diagnostic band for the nitrile group. [20]
~1447δ(CH₂)MediumCH₂ scissoring deformation.[11]
<1300C-C Stretches, Other DeformationsMedium-WeakComplex absorptions characteristic of the cyclobutane ring structure.

Mandatory Visualizations

G Figure 1: Experimental & Data Analysis Workflow cluster_prep I. Preparation cluster_analysis II. Sample Analysis cluster_data III. Data Processing Clean_ATR Clean ATR Crystal (Isopropanol) Background_Scan Acquire Background Spectrum (Purged Atmosphere) Clean_ATR->Background_Scan Apply_Sample Apply this compound (1-2 drops) Background_Scan->Apply_Sample Ready for Sample Sample_Scan Acquire Sample Spectrum (32 Scans, 4 cm-1 Resolution) Apply_Sample->Sample_Scan Process_Spectrum Generate Absorbance Spectrum (Auto Background Subtraction) Sample_Scan->Process_Spectrum Raw Data Peak_Analysis Identify & Assign Peaks (ν(C≡N), ν(C-H), etc.) Process_Spectrum->Peak_Analysis Report Generate Report Peak_Analysis->Report Final Interpretation

Caption: Workflow for FT-IR analysis of this compound using ATR.

G Figure 2: Factors Influencing ν(C≡N) Frequency cluster_factors Influencing Factors cluster_effects Spectroscopic Effects A This compound Structure B Ring Strain (Increased s-character) A->B C Vibrational Coupling (Fermi Resonance) A->C D Solvent Environment (Solvatochromism) A->D E Frequency Shift (Blue Shift Expected) B->E F Peak Splitting (Doublet Formation) C->F G Frequency & Shape Change (H-Bonding Effects) D->G

Caption: Key molecular and environmental factors affecting the nitrile stretch.

Conclusion

FT-IR spectroscopy is a rapid and powerful tool for the structural characterization of this compound. The nitrile stretching vibration provides a distinct and intense absorption band near 2249 cm⁻¹ , whose precise position is modulated by the inherent ring strain of the cyclobutane moiety. By following the detailed ATR-FT-IR protocol outlined herein, researchers can reliably obtain high-quality spectra for identification, reaction monitoring, and quality control purposes. A thorough understanding of potential complicating factors, such as Fermi resonance and solvent-induced frequency shifts, allows for a more sophisticated and accurate interpretation of the spectral data.

References

Application Notes and Protocols for the Synthesis of Cyclobutyl Ketones via Grignard Reaction with Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclobutyl moiety is a significant structural motif in medicinal chemistry and materials science, often imparting unique conformational constraints and metabolic stability to molecules.[1] A key synthetic route to cyclobutyl-containing compounds is through the formation of cyclobutyl ketones, which serve as versatile intermediates for further functionalization. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and direct method for the synthesis of unsymmetrical ketones from nitriles.[2][3]

This document provides detailed application notes and a comprehensive protocol for the utilization of cyclobutanecarbonitrile as a substrate in Grignard reactions to yield valuable cyclobutyl ketones. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental workflow, discuss critical parameters for reaction optimization, and address potential challenges and troubleshooting strategies. These guidelines are intended for researchers, scientists, and drug development professionals seeking to incorporate this powerful synthetic methodology into their work.

Reaction Mechanism and Scientific Principles

The reaction of a Grignard reagent (R-MgX) with this compound proceeds in a two-step sequence: nucleophilic addition followed by acidic hydrolysis. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and minimizing side products.

  • Nucleophilic Addition to the Nitrile: The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile.[4] The carbon atom of the Grignard reagent attacks the electrophilic carbon of the nitrile group in this compound. This addition breaks the pi bond of the nitrile, forming a new carbon-carbon bond and resulting in a resonance-stabilized imine anion-magnesium salt intermediate.[5] This intermediate is stable under the anhydrous reaction conditions and does not typically react further with another equivalent of the Grignard reagent, which is a key advantage of using nitriles for ketone synthesis.[4]

  • Hydrolysis of the Imine Intermediate: Upon completion of the Grignard addition, the reaction is quenched with an aqueous acid. This acidic workup serves two purposes: it neutralizes any unreacted Grignard reagent and hydrolyzes the imine-magnesium salt. The hydrolysis proceeds through a series of protonation and nucleophilic attack steps by water, ultimately leading to the formation of the desired cyclobutyl ketone and ammonia.[5]

Experimental Workflow and Logical Relationships

The successful execution of a Grignard reaction hinges on a meticulously planned and executed workflow. The following diagram illustrates the critical stages of the process, from reagent preparation to product isolation.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagent_prep Grignard Reagent Preparation (Anhydrous Conditions) addition Slow Addition of Nitrile to Grignard (Temperature Control) reagent_prep->addition nitrile_prep This compound Solution Preparation (Anhydrous Solvent) nitrile_prep->addition stirring Reaction Stirring (Completion Monitoring) addition->stirring quench Acidic Quench (Hydrolysis) stirring->quench extraction Solvent Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification end Final Product: Cyclobutyl Ketone purification->end start Start start->reagent_prep

Caption: A high-level workflow for the Grignard synthesis of cyclobutyl ketones.

Detailed Experimental Protocol: Synthesis of Cyclobutyl Phenyl Ketone

This protocol details the synthesis of cyclobutyl phenyl ketone as a representative example. The principles outlined can be adapted for reactions with other Grignard reagents.

Materials and Reagents:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Iodine crystal (for initiation)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture from entering the system.[6][7]

  • Initiation: Place magnesium turnings (1.2 eq.) in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Add a small crystal of iodine.[7]

  • Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Addition of Alkyl Halide: Dissolve bromobenzene (1.1 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings.[2]

  • Reaction Initiation: The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun or water bath may be necessary. If the reaction does not start, crushing the magnesium turnings with a dry glass rod can help expose a fresh surface.[6]

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

Part B: Reaction with this compound

  • Nitrile Solution: In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add the this compound solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C throughout the addition to minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots, quenching them with acid, and analyzing the organic extract.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. This step is exothermic and should be performed with caution. Continue adding the acid until all the magnesium salts have dissolved.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).[8]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure cyclobutyl phenyl ketone.

Characterization of Cyclobutyl Phenyl Ketone:

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₁₁H₁₂O[9][10][11]

  • Molecular Weight: 160.21 g/mol [9][10][11]

  • Boiling Point: 114-118 °C at 7 mmHg[10][12]

  • Density: 1.05 g/mL at 25 °C[10][12]

  • Refractive Index: n20/D 1.547[12]

Quantitative Data and Yield Optimization

While the yield of the Grignard reaction with this compound can be influenced by several factors, a well-executed reaction can provide good to excellent yields. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterConditionExpected OutcomeRationale & References
Solvent Anhydrous Diethyl Ether or THFHigh YieldGrignard reagents are highly reactive towards protic solvents like water and alcohols, leading to their decomposition. Ethereal solvents stabilize the Grignard reagent through coordination.[13]
Temperature 0 °C to room temperatureHigh YieldLow temperatures during the addition of this compound minimize side reactions. The reaction is typically exothermic, and temperature control is crucial.[14]
Reagent Ratio Grignard:Nitrile ≈ 1.1:1.0High YieldA slight excess of the Grignard reagent ensures complete conversion of the nitrile. A large excess can lead to more side products and a more vigorous quench.[15]
Addition Rate Slow, dropwise additionHigh Yield, SafeSlow addition prevents a rapid exotherm and minimizes the formation of Wurtz-type coupling byproducts from the Grignard reagent.[14]
Hydrolysis Acidic (e.g., 1 M HCl)Clean conversion to ketoneEnsures complete hydrolysis of the imine intermediate and dissolves magnesium salts for easier work-up.[6]

Expected Yield: Based on analogous reactions with nitriles, yields for the synthesis of cyclobutyl ketones can be expected to be in the range of 60-85% .[16][17] However, actual yields will depend on the specific Grignard reagent used and the strict adherence to anhydrous conditions.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Reaction fails to initiate: This is a common issue, often due to moisture or a passivated magnesium surface. Ensure all glassware is rigorously dried and consider activating the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[2]

  • Low Yield: This can result from impure reagents, moisture contamination, or improper temperature control. Using freshly distilled solvents and reagents is recommended.

  • Formation of Biphenyl (in the case of Phenylmagnesium Bromide): This side product arises from the coupling of the Grignard reagent with unreacted bromobenzene. It can be minimized by slow addition of the halide during Grignard formation and maintaining a moderate reaction temperature.[6]

Safety Precautions:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will react violently with water. All operations must be carried out under a dry, inert atmosphere.[13]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or water bath, and no open flames should be present.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the nitrile can be highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.

  • Quenching: The quenching of the reaction with acid is also exothermic and can cause the release of hydrogen gas if unreacted magnesium is present. Perform the quench slowly in an ice bath and in a well-ventilated fume hood.

Conclusion

The Grignard reaction of this compound is a highly effective and versatile method for the synthesis of cyclobutyl ketones. By carefully controlling reaction parameters, particularly the exclusion of moisture and management of the reaction temperature, researchers can achieve high yields of the desired products. The protocols and insights provided in this document offer a solid foundation for the successful implementation of this valuable synthetic transformation in both academic and industrial research settings.

References

Application Note: Synthesis of Cyclobutyl Ketones via Nucleophilic Addition of Organolithium Reagents to Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of Cyclobutyl Ketones

The cyclobutane ring is a prized structural motif in medicinal chemistry and materials science, imparting unique conformational constraints and metabolic stability to molecules.[1] The synthesis of functionalized cyclobutanes, particularly cyclobutyl ketones, provides a versatile platform for further molecular elaboration. These ketones are key intermediates in the synthesis of more complex pharmaceutical agents and fine chemicals.[2][3]

One of the most direct and efficient methods for preparing cyclobutyl ketones is the reaction of cyclobutanecarbonitrile with organolithium reagents. This reaction leverages the potent nucleophilicity of organolithiums to form a new carbon-carbon bond at the nitrile carbon, which is subsequently hydrolyzed to reveal the ketone. This application note provides a comprehensive guide to the underlying mechanism, practical considerations, and detailed protocols for this important transformation.

Reaction Mechanism: From Nitrile to Ketone

The conversion of a nitrile to a ketone using an organolithium reagent is a two-stage process: nucleophilic addition followed by acidic hydrolysis.[4] The overall transformation is robust because the intermediate formed after the initial addition is unreactive toward a second equivalent of the organolithium reagent.

Stage 1: Nucleophilic Addition The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of nitrogen. The organolithium reagent (R-Li), which can be considered a source of the carbanion R⁻, acts as a strong nucleophile.[5] It attacks the electrophilic nitrile carbon, breaking the C≡N pi bond. This addition forms a highly stable lithium ketiminate salt (also referred to as an imine anion intermediate).[6] A critical feature of this intermediate is the negative charge on the nitrogen atom, which prevents a second nucleophilic addition by another organolithium molecule.[4]

Stage 2: Aqueous Hydrolysis The reaction is "worked up" by the addition of an aqueous acid (e.g., HCl, H₂SO₄, or NH₄Cl).[7] The lithium ketiminate is first protonated to form a neutral imine. The imine is then hydrolyzed in the acidic medium to the corresponding ketone and ammonia.[6] The hydrolysis proceeds through protonation of the imine nitrogen, followed by the attack of water, and subsequent elimination of ammonia to yield the final ketone product.[8]

Reaction_Mechanism cluster_addition Stage 1: Nucleophilic Addition cluster_hydrolysis Stage 2: Aqueous Hydrolysis This compound This compound Ketiminate Lithium Ketiminate (Intermediate) This compound->Ketiminate 1. Nucleophilic Attack Organolithium Organolithium Reagent (R-Li) Organolithium->Ketiminate Imine Imine Ketiminate->Imine 2. Protonation Ketone Cyclobutyl Ketone Imine->Ketone 3. Hydrolysis Acid Aqueous Acid (H₃O⁺) Acid->Imine Acid->Ketone

Caption: Reaction pathway for the synthesis of cyclobutyl ketones.

Critical Safety Protocols: Handling Organolithium Reagents

Organolithium reagents are highly reactive, and their safe handling is paramount.[9] Alkyl lithium reagents, such as n-butyllithium and tert-butyllithium, are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[10][11]

  • Inert Atmosphere: All manipulations must be conducted under an inert atmosphere of dry nitrogen or argon using Schlenk line or glovebox techniques.[12] All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours and cooling under an inert gas stream.[9]

  • Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat (e.g., Nomex), safety glasses with side shields or goggles, and a face shield.[13] Double gloving with nitrile gloves underneath neoprene or butyl gloves is recommended.[13]

  • Transfer Techniques: Reagents should be transferred from the supplier's bottle (e.g., Aldrich Sure/Seal™) to the reaction flask using a dry, gas-tight syringe or a double-tipped needle (cannula).[10] Never draw organolithium reagents into a syringe by pulling the plunger; instead, use the pressure of the inert gas in the bottle to slowly fill the syringe.

  • Quenching and Disposal: Small residual amounts of organolithium reagents must be quenched safely. A common method is to slowly add the residue to a well-stirred, cooled solution of isopropanol in an inert hydrocarbon solvent like heptane.[12] All contaminated materials must be disposed of as hazardous waste.[13]

  • Emergency Preparedness: Never work alone when using pyrophoric reagents.[10] Ensure immediate access to a Class D fire extinguisher (for combustible metals) and a safety shower/eyewash station.[13] Keep combustible materials away from the work area.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of two representative cyclobutyl ketones. All operations should be performed in a well-ventilated fume hood using the safety precautions outlined above.

Protocol 1: Synthesis of Butyl Cyclobutyl Ketone

Materials:

  • This compound

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Equipment:

  • Oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas line with bubbler

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: Add this compound (e.g., 10 mmol, 1.0 eq) and 50 mL of anhydrous diethyl ether to the flask via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Slowly add n-butyllithium (2.5 M in hexanes, 11 mmol, 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. The reaction can be monitored by TLC if necessary (quenching a small aliquot in acidic water).

  • Quenching: While the flask is still in the cold bath, slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure butyl cyclobutyl ketone.

Protocol 2: Synthesis of Cyclobutyl Phenyl Ketone

This protocol is similar to the first, substituting phenyllithium for n-butyllithium. Phenyllithium is typically sold as a solution in cyclohexane/ether or dibutyl ether and is less pyrophoric than n-BuLi but still requires rigorous anhydrous and inert conditions.[14][15]

Materials:

  • This compound

  • Phenyllithium (PhLi), ~1.8 M solution

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Set up and dry a three-neck flask under a nitrogen atmosphere as described in Protocol 1.

  • Reagent Addition: Add this compound (10 mmol, 1.0 eq) and 50 mL of anhydrous THF to the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Organolithium Addition: Slowly add the phenyllithium solution (11 mmol, 1.1 eq) dropwise over 20 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 20 mL of 1 M HCl. Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution (1 x 40 mL) and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography or distillation under reduced pressure to yield pure cyclobutyl phenyl ketone.

Data Summary and Expected Outcomes

The reaction is generally high-yielding for a variety of organolithium reagents. The choice of solvent and temperature can be optimized depending on the specific reagent used.[16][17]

Organolithium ReagentTypical SolventTemperature (°C)ProductTypical Yield (%)
n-ButyllithiumDiethyl Ether / THF-78Butyl cyclobutyl ketone75 - 90
sec-ButyllithiumTHF-78sec-Butyl cyclobutyl ketone70 - 85
tert-ButyllithiumTHF / Hexanes-78tert-Butyl cyclobutyl ketone65 - 80
MethyllithiumDiethyl Ether-78 to 0Acetylcyclobutane80 - 95
PhenyllithiumDiethyl Ether / THF0 to RTCyclobutyl phenyl ketone80 - 95

Conclusion

The reaction between this compound and organolithium reagents is a powerful and reliable method for the synthesis of valuable cyclobutyl ketone building blocks.[6][18] The procedure is characterized by its simplicity, high yields, and the ability to introduce a wide range of alkyl and aryl substituents. Success hinges on a thorough understanding of the reaction mechanism and, most importantly, strict adherence to safety protocols for handling highly reactive organometallic reagents. With proper care and technique, this transformation is an indispensable tool for synthetic chemists in both academic and industrial research.

References

Application Note: A Guide to the Scale-Up Synthesis of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclobutanecarbonitrile (CAS No. 4426-11-3) is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of complex molecules for the pharmaceutical and material science sectors.[1][2] Its unique four-membered ring structure imparts specific conformational properties that are highly valued in drug design.[2][3] Transitioning the synthesis of this compound from laboratory benchtop to pilot or industrial scale presents significant challenges, primarily centered on reaction efficiency, process safety, and product purity. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on the robust and well-established nucleophilic substitution (Sₙ2) pathway. It offers in-depth explanations for procedural choices, comprehensive safety protocols for handling hazardous materials, and methods for quality control, designed for researchers and process chemists in drug development and manufacturing.

Introduction and Strategic Overview

The synthesis of cyclobutane-containing moieties is a subject of significant interest due to their presence in bioactive molecules and their utility as versatile synthetic analogs.[3][4] this compound, a colorless to pale yellow liquid, is particularly valuable due to the reactivity of its nitrile group, which can be further transformed into amines, carboxylic acids, or other functional groups.[5]

While several synthetic strategies for cyclobutane derivatives exist, direct scalability requires a careful selection of a route that balances atom economy, cost of starting materials, operational safety, and reproducibility. This guide focuses on the Sₙ2 reaction between a cyclobutyl halide and an alkali metal cyanide. This method is chosen for its straightforward, single-step transformation and the high nucleophilicity of the cyanide ion, which generally leads to good yields.[6] We will explore the critical parameters of this reaction, from reagent selection to final purification, with an unwavering emphasis on safety, particularly concerning the handling of highly toxic cyanide compounds.

The Primary Synthetic Pathway: Sₙ2 Cyanation of Bromocyclobutane

The core of this scale-up protocol is the Sₙ2 reaction, a cornerstone of organic synthesis.[7] In this process, the cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of bromocyclobutane and displacing the bromide leaving group in a single, concerted step.

Reaction Mechanism and Rationale

The choice of an Sₙ2 pathway is strategic for several reasons:

  • Efficiency: It is a one-step synthesis from a readily available precursor.

  • Predictability: The mechanism is well-understood, allowing for rational optimization of reaction conditions.

  • Atom Economy: The reaction incorporates the cyanide carbon directly into the product backbone, extending the carbon chain.[6]

To maximize the efficiency of the Sₙ2 reaction on a large scale, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is employed. These solvents are ideal because they solvate the cation (e.g., Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Br Br⁻ NaCN Na⁺CN⁻ TS [Br···C₄H₇···CN]⁻ CycloBuBr Bromocyclobutane CycloBuBr->TS CN⁻ attack CycloBuCN This compound TS->CycloBuCN Br⁻ leaves NaBr NaBr

Caption: Sₙ2 mechanism for the synthesis of this compound.

Critical Safety Protocols: Handling Cyanide Compounds

WARNING: Sodium cyanide and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8] Aqueous solutions are readily absorbed through the skin and eyes.[8] Furthermore, cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[9][10] Strict adherence to the following safety protocols is mandatory.

  • Designated Work Area: All work with cyanide compounds must be conducted in a designated, clearly marked area within a certified chemical fume hood with proven, adequate face velocity.[10][11]

  • Personal Protective Equipment (PPE): A full complement of PPE is required:

    • Chemical splash goggles and a face shield.[11]

    • A lab coat with full sleeves.

    • Double gloving with chemical-resistant nitrile gloves is strongly recommended.[9][10]

  • Engineering Controls:

    • Never work alone when handling cyanides.[9]

    • Ensure an emergency safety shower and eyewash station are immediately accessible and have been tested.[11]

    • Keep all acidic materials completely separate from the cyanide work area.[10]

  • Emergency Preparedness:

    • An emergency response plan must be in place. All personnel must be trained on this plan.

    • Ensure all personnel are aware of the symptoms of cyanide exposure (weakness, headache, dizziness, rapid breathing, nausea, vomiting).[9]

    • In case of exposure, immediately call emergency services (911) and inform them that a cyanide exposure has occurred.[11] Remove the individual from the contaminated area, remove all contaminated clothing, and flush affected areas with copious amounts of water for at least 15 minutes.[11]

  • Decontamination and Waste Disposal:

    • All glassware and surfaces must be decontaminated. First, use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[10][11]

    • All cyanide-containing waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[8][10] Do not mix cyanide waste with acidic waste streams.[8]

Detailed Scale-Up Protocol

This protocol describes a 1-mole scale synthesis. All operations must be performed in a properly functioning chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Quantity (1-mol scale)Molar Eq.Notes
Bromocyclobutane1192-37-6135.00135.0 g (1.0 mol)1.0Starting material
Sodium Cyanide (NaCN)143-33-949.0158.8 g (1.2 mol)1.2EXTREMELY TOXIC . Handle with extreme care.
Dimethyl Sulfoxide (DMSO)67-68-578.131.0 L-Anhydrous grade
Diethyl Ether60-29-774.12~1.5 L-For extraction
Saturated NaCl solution7647-14-5-~1.0 L-For washing
Anhydrous MgSO₄7487-88-9120.37As needed-Drying agent
Experimental Procedure: Step-by-Step
  • Reactor Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple for temperature monitoring, and a nitrogen inlet/outlet. Ensure the setup is in a fume hood.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous DMSO (1.0 L). Begin stirring and add sodium cyanide (58.8 g, 1.2 mol) in one portion. Stir the suspension for 15 minutes to ensure good dispersal.

  • Substrate Addition: Slowly add bromocyclobutane (135.0 g, 1.0 mol) to the stirred suspension via an addition funnel over approximately 30-45 minutes. A mild exotherm may be observed; maintain the internal temperature between 25-35°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain this temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with diethyl ether, and analyzing the organic layer by GC to check for the disappearance of bromocyclobutane.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. CAUTION: Slowly and carefully pour the reaction mixture into a separate vessel containing 2 L of cold water with vigorous stirring. This will precipitate some salts and dilute the DMSO.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous phase with diethyl ether (3 x 500 mL).

  • Washing: Combine the organic extracts and wash them with saturated NaCl solution (2 x 500 mL) to help remove residual DMSO.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate on a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the crude product by vacuum distillation. This compound has a boiling point of approximately 144-146°C at atmospheric pressure.[12] Distillation under reduced pressure is recommended to prevent potential decomposition. Collect the fraction boiling at the appropriate temperature for your vacuum level. The expected yield is 70-80%.

Synthesis_Workflow A Reactor Setup (3L Flask, N₂ atm) B Charge DMSO and NaCN A->B C Add Bromocyclobutane (25-35°C) B->C D Heat Reaction (60-65°C, 12-18h) C->D E Monitor by GC D->E E->D Incomplete F Cool and Quench in Water E->F Complete G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO₄ and Filter H->I J Concentrate (Rotovap) I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Workflow for the scale-up synthesis of this compound.

Product Characterization and Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed. A purity of ≥97% is typically desired.[1][13]

Analysis MethodParameterExpected Result
Gas Chromatography (GC)Purity≥97% area
Refractive Indexn²⁰/D1.4300 - 1.4350[13]
AppearanceVisualClear, colorless to light yellow liquid[12][13]
Identity (FTIR)C≡N stretchStrong absorption band around 2240 cm⁻¹
Identity (¹H NMR)Structural ProtonsMultiplets corresponding to the cyclobutyl ring protons
Identity (¹³C NMR)Structural CarbonsPeaks corresponding to the nitrile and cyclobutyl carbons

Alternative Synthetic Route: Dehydration of Cyclobutanecarboxamide

An alternative pathway avoids the direct large-scale use of sodium cyanide in the final step by proceeding through the dehydration of cyclobutanecarboxamide. This two-step process offers a different safety profile, shifting the primary hazard from cyanide salts to corrosive dehydrating agents. This method is analogous to the synthesis of other cycloalkanecarbonitriles.[14]

  • Amide Formation: Cyclobutanecarboxylic acid is converted to its corresponding amide, cyclobutanecarboxamide, typically via an acid chloride intermediate followed by reaction with ammonia.

  • Dehydration: The primary amide is then dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) to yield the nitrile.[14]

Dehydration_Route A Cyclobutanecarboxylic Acid B Cyclobutanecarboxamide A->B 1. SOCl₂ 2. NH₃ C This compound B->C P₂O₅ or POCl₃ (Dehydration)

Caption: Alternative synthesis via dehydration of cyclobutanecarboxamide.

While this route is longer, it may be preferable in facilities not equipped to handle large quantities of solid cyanide. However, the dehydrating agents are highly corrosive and require specialized handling procedures.

Conclusion

The scale-up synthesis of this compound via the Sₙ2 cyanation of bromocyclobutane is a viable and efficient method when executed with meticulous attention to safety and process control. The protocol outlined in this application note provides a robust framework for producing multi-gram to kilogram quantities of this important building block. The causality behind each step, from solvent choice to purification method, is grounded in established chemical principles to ensure a reproducible and safe process. Researchers and drug development professionals can adapt this guide to their specific equipment and scale requirements, always prioritizing the rigorous safety measures mandated for cyanide chemistry.

References

Application Notes & Protocols: Safe Handling of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Utility and Inherent Risks of Cyclobutanecarbonitrile

This compound (CAS No. 4426-11-3) is a versatile intermediate in organic synthesis, prized for its unique four-membered carbon ring and reactive nitrile group.[1][2] This structure makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][2] However, its utility is counterbalanced by significant health and safety risks inherent to its chemical nature as a flammable and toxic organic nitrile.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, use, and disposal of this compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment. The procedures outlined below are grounded in established safety principles and regulatory guidelines, emphasizing a proactive approach to risk management.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are categorized as acute toxicity, flammability, and potential for hazardous reactions.

1.1. Summary of Hazards

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3] Organic nitriles can be metabolized to release cyanide, a potent cellular toxin.[5]H302, H312, H332: Harmful if swallowed, in contact with skin, if inhaled.[3]
Flammability Flammable liquid and vapor.[3] Vapors can form explosive mixtures with air.[3]H226: Flammable liquid and vapor.[3]
Skin & Eye Irritation May cause skin and serious eye irritation.[6]H315: Causes skin irritation. H319: Causes serious eye irritation.[6]
Respiratory Irritation May cause respiratory irritation.[6]H335: May cause respiratory irritation.[6]

1.2. Physicochemical Properties for Risk Evaluation

PropertyValueSignificance for Safety
Molecular Formula C₅H₇N[3]-
Molecular Weight 81.12 g/mol [3]-
Appearance Colorless to pale yellow liquid[1][7]Visual identification.
Boiling Point 144 - 146 °C[3][7]Indicates volatility.
Flash Point 42 °C (107.6 °F)[7]A relatively low flash point indicates a significant fire hazard at temperatures commonly found in laboratories.[7]
Density 0.868 g/cm³[7]-
Solubility Slightly soluble in water.[7][8]Important for spill cleanup and waste disposal procedures.

The Hierarchy of Controls: A Proactive Safety Framework

To effectively manage the risks associated with this compound, a multi-layered approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures to minimize exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as the molecule is required Substitution Substitution Investigate less hazardous alternatives if possible Elimination->Substitution Engineering Engineering Controls Chemical fume hood, ventilation Substitution->Engineering Administrative Administrative Controls SOPs, training, designated areas Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Gloves, goggles, lab coat Administrative->PPE caption Figure 1. Hierarchy of Controls EmergencyResponse cluster_1 Emergency Response Workflow Start Emergency Event (Spill, Exposure, Fire) Assess Assess Situation Is it safe to respond? Start->Assess Evacuate Evacuate Area Alert others Assess->Evacuate No FirstAid Administer First Aid (If trained and safe) Assess->FirstAid Yes (Exposure) Contain Contain Spill (If minor and trained) Assess->Contain Yes (Minor Spill) Call Call Emergency Services Evacuate->Call Report Report Incident To Supervisor/EHS Call->Report FirstAid->Call Contain->Report caption Figure 2. Emergency Response Flowchart

References

Cyclobutanecarbonitrile: A Versatile Precursor for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a privileged scaffold.[1] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] The conformational rigidity of the cyclobutane motif can lead to improved binding affinity and selectivity for biological targets, while its saturated nature often enhances metabolic stability by blocking sites of oxidative metabolism.[1] Cyclobutanecarbonitrile, a readily accessible and highly versatile building block, serves as a key entry point to a diverse array of cyclobutane-containing pharmaceutical intermediates. This guide provides a detailed exploration of the synthetic transformations of this compound into key intermediates, supported by field-proven protocols and mechanistic insights.

Core Synthetic Transformations of this compound

This compound is a versatile precursor that can be readily converted into three primary classes of pharmaceutical intermediates: primary amines, carboxylic acids, and ketones. These transformations provide access to a wide range of more complex molecular architectures.

dot

Caption: Key synthetic pathways from this compound.

Section 1: Reduction of this compound to (Cyclobutylmethyl)amine

The reduction of the nitrile functionality to a primary amine is a cornerstone transformation in the synthesis of many active pharmaceutical ingredients (APIs). (Cyclobutylmethyl)amine is a valuable intermediate for introducing the cyclobutane moiety into a target molecule, often to enhance its pharmacological profile.

Mechanistic Insight: Choice of Reducing Agent

The choice between catalytic hydrogenation and chemical hydrides for nitrile reduction is dictated by factors such as functional group tolerance, scalability, and desired chemoselectivity.

  • Catalytic Hydrogenation: This method, often employing catalysts like Raney Nickel or Palladium on carbon, is generally considered a "green" and cost-effective approach for large-scale synthesis. The reaction proceeds via the adsorption of the nitrile onto the catalyst surface, followed by the sequential addition of hydrogen atoms.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, esters, and carboxylic acids. Its high reactivity necessitates anhydrous conditions and careful handling. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine.[2]

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from established procedures for the hydrogenation of nitriles and is suitable for the synthesis of (cyclobutylmethyl)amine.

Experimental Workflow:

dot

Catalytic_Hydrogenation_Workflow start Start setup Reaction Setup: - this compound - Ethanol (solvent) - Raney Nickel (catalyst) start->setup hydrogenation Hydrogenation: - Pressurize with H₂ - Stir at room temperature setup->hydrogenation filtration Work-up: - Filter catalyst - Concentrate filtrate hydrogenation->filtration purification Purification: - Distillation under  reduced pressure filtration->purification product (Cyclobutylmethyl)amine purification->product

Caption: Workflow for catalytic hydrogenation of this compound.

Step-by-Step Methodology:

  • Catalyst Preparation: In a hydrogenation vessel, a slurry of Raney Nickel (approx. 5-10% by weight of the nitrile) in ethanol is prepared. Caution should be exercised as Raney Nickel is pyrophoric.

  • Reaction Setup: this compound is dissolved in ethanol and added to the hydrogenation vessel containing the catalyst slurry.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: The reaction vessel is depressurized, and the mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with ethanol to prevent ignition.

  • Isolation: The ethanolic filtrate is concentrated under reduced pressure to yield the crude (cyclobutylmethyl)amine.

  • Purification: The crude product can be purified by distillation under reduced pressure to afford the pure primary amine.

ParameterCatalytic HydrogenationLiAlH₄ Reduction
Reagents This compound, H₂, Raney Ni, EthanolThis compound, LiAlH₄, Anhydrous Ether/THF
Temperature Room Temperature0 °C to Reflux
Pressure 50-100 psiAtmospheric
Typical Yield > 90%> 85%
Key Considerations Pyrophoric catalyst, requires pressure equipmentHighly reactive, requires anhydrous conditions

Section 2: Hydrolysis of this compound to Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including the antiviral agent Boceprevir and the opioid agonist Butorphanol.[3] The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions.

Mechanistic Considerations: Acid vs. Base Catalysis
  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. Nucleophilic attack by water leads to the formation of a carboximidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[4]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), the hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form a carboximidic acid, which then rearranges to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated in an acidic workup to give the final carboxylic acid. This process is irreversible due to the deprotonation of the carboxylic acid in the basic medium.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is generally preferred for its irreversibility and typically high yields.

Experimental Workflow:

dot

Base_Hydrolysis_Workflow start Start setup Reaction Setup: - this compound - Aqueous NaOH/KOH start->setup hydrolysis Hydrolysis: - Heat to reflux setup->hydrolysis acidification Work-up: - Cool reaction - Acidify with HCl hydrolysis->acidification extraction Extraction: - Extract with organic solvent acidification->extraction isolation Isolation: - Dry and concentrate  organic phase extraction->isolation product Cyclobutanecarboxylic Acid isolation->product

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A mixture of this compound and an aqueous solution of sodium hydroxide (or potassium hydroxide) is placed in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the organic layer (this compound).

  • Work-up: After completion, the reaction mixture is cooled to room temperature.

  • Acidification: The cooled solution is carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2. The carboxylic acid may precipitate out of solution.

  • Extraction: The acidified mixture is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Isolation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude cyclobutanecarboxylic acid.

  • Purification: The product can be purified by distillation or recrystallization.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents This compound, H₂SO₄/HCl, WaterThis compound, NaOH/KOH, Water
Temperature RefluxReflux
Reaction Time 6-12 hours2-6 hours
Typical Yield 80-90%> 90%
Key Considerations Reversible reaction, corrosive conditionsIrreversible reaction, requires acidic workup

Section 3: Grignard Reaction for the Synthesis of Cyclobutyl Ketones

The reaction of nitriles with Grignard reagents provides a powerful method for the synthesis of ketones, which are versatile intermediates in pharmaceutical synthesis.[5] This transformation allows for the formation of a new carbon-carbon bond, significantly increasing molecular complexity.

Mechanistic Rationale

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine. Unlike the reaction with esters, the intermediate imine salt is stable under the reaction conditions and does not react with a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[5]

Protocol 3: Synthesis of Cyclobutyl Phenyl Ketone

This protocol provides a general procedure for the synthesis of cyclobutyl ketones from this compound.

Experimental Workflow:

dot

Grignard_Reaction_Workflow start Start grignard_prep Grignard Reagent Prep: - Phenylmagnesium bromide  in anhydrous ether/THF start->grignard_prep addition Addition: - Add this compound  solution dropwise at 0 °C grignard_prep->addition hydrolysis Work-up: - Quench with NH₄Cl (aq) - Acidify with HCl addition->hydrolysis extraction Extraction: - Extract with ether hydrolysis->extraction purification Purification: - Column chromatography extraction->purification product Cyclobutyl Phenyl Ketone purification->product

Caption: Workflow for the Grignard reaction of this compound.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Reaction Setup: The Grignard reagent solution is cooled in an ice bath. A solution of this compound in anhydrous ether or THF is added dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the imine intermediate.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted with diethyl ether.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude ketone is purified by column chromatography on silica gel.

Grignard ReagentProductTypical Yield
Phenylmagnesium bromideCyclobutyl phenyl ketone75-85%
Methylmagnesium iodideAcetylcyclobutane70-80%
Ethylmagnesium bromidePropanoylcyclobutane72-82%

Applications in Pharmaceutical Synthesis

The intermediates derived from this compound are pivotal in the synthesis of a range of therapeutic agents.

Janus Kinase (JAK) Inhibitors

Cyclobutane derivatives are key components of several Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer.[6] For instance, the synthesis of tofacitinib, a JAK inhibitor, involves intermediates that can be derived from cyclobutane precursors.[7] The cyclobutane moiety in these molecules often occupies a hydrophobic pocket in the kinase active site, contributing to the potency and selectivity of the inhibitor.

Antiviral Nucleoside Analogues

Carbocyclic nucleosides containing a cyclobutane ring, such as Lobucavir, have shown significant antiviral activity.[1][8] The synthesis of these compounds often involves the coupling of a cyclobutane-containing intermediate, such as a cyclobutylamine derivative, with a nucleobase.[1][8]

Histamine H3 Receptor Antagonists

Cyclobutylamine derivatives have been incorporated into the structure of histamine H3 receptor antagonists.[9][10] These drugs have potential applications in the treatment of various neurological and psychiatric disorders.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions involving highly reactive reagents such as LiAlH₄ and Grignard reagents must be conducted under an inert atmosphere and with appropriate precautions to manage their reactivity with water and air.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its straightforward conversion to primary amines, carboxylic acids, and ketones provides access to the strategically important cyclobutane scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in the design and synthesis of next-generation therapeutics.

References

The Strategic Incorporation of the Cyclobutane Moiety: Leveraging Cyclobutanecarbonitrile as a Versatile Synthetic Hub

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate inclusion of small, strained ring systems has emerged as a powerful strategy for optimizing the pharmacological profiles of therapeutic candidates. Among these, the cyclobutane moiety has garnered significant attention for its unique conformational and physicochemical properties.[1][2] Unlike more flexible acyclic or larger cyclic counterparts, the puckered three-dimensional structure of the cyclobutane ring can enforce specific conformations on a molecule, enhancing binding affinity and selectivity for its biological target.[1] Furthermore, the introduction of a cyclobutane scaffold can improve metabolic stability, reduce planarity, and provide novel vectors for exploring chemical space.[1][2][3]

Historically, the synthesis of cyclobutane-containing molecules has been perceived as challenging due to the inherent ring strain.[4][5] However, advancements in synthetic methodologies and the commercial availability of key building blocks have made this valuable motif more accessible to medicinal chemists.[1] This guide focuses on the strategic application of one such pivotal building block: cyclobutanecarbonitrile (CAS 4426-11-3) .[6][7] We will explore its utility as a versatile synthetic intermediate, providing detailed protocols for its conversion into a variety of key functional groups essential for drug development.

This compound: A Gateway to Diverse Cyclobutane Derivatives

This compound, a colorless liquid, serves as an excellent starting point for the synthesis of a wide range of cyclobutane-containing compounds.[6][8] Its nitrile group is a versatile functional handle that can be readily transformed into amines, carboxylic acids, and other functionalities, making it a cornerstone for the construction of novel molecular architectures.[9][10][11]

Core Transformations of this compound

The strategic value of this compound lies in its capacity to undergo a variety of high-yielding and well-established chemical transformations. This section will detail the protocols for three fundamental conversions that unlock the synthetic potential of this building block.

1. Reduction to Cyclobutylamine: A Key Pharmacophore

The primary amine functionality is a prevalent pharmacophore in numerous approved drugs. Cyclobutylamine, in particular, has been incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties. The reduction of this compound to cyclobutylamine is a crucial transformation for accessing this important structural motif.

G start This compound reagent Reducing Agent (e.g., LiAlH4, H2/Catalyst) start->reagent Step 1: Reduction intermediate Imine Intermediate (transient) reagent->intermediate Forms intermediate workup Aqueous/Acidic Work-up intermediate->workup Step 2: Hydrolysis product Cyclobutylamine workup->product Final Product

Caption: General workflow for the reduction of this compound to cyclobutylamine.

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[12][13][14]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or hydrochloric acid

  • Sodium hydroxide solution

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Extraction: Separate the organic layer of the filtrate. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude cyclobutylamine.

  • Purification: Purify the crude product by distillation to obtain pure cyclobutylamine.[15]

Table 1: Comparison of Common Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous ether/THF, refluxHigh yield, reliableRequires inert atmosphere, highly reactive with protic solvents
H₂/Raney Nickel High pressure and temperature, NH₃ often addedIndustrial scalability, cost-effectiveCan lead to secondary/tertiary amine byproducts, requires specialized equipment
H₂/Pd/C High pressure and temperature, NH₃ often addedEffective, common catalystPotential for over-reduction, can form byproducts
BH₃-THF THF, heatingMilder than LiAlH₄Can be slow, BH₃-THF has limited stability
2. Hydrolysis to Cyclobutanecarboxylic Acid: A Versatile Precursor

Cyclobutanecarboxylic acid is another valuable intermediate that can be readily prepared from this compound.[16] This carboxylic acid can undergo a variety of subsequent transformations, including conversion to amides, esters, and acid chlorides, further expanding the synthetic utility of the cyclobutane scaffold.[17][18]

G start This compound reagent Acid or Base Catalyst (e.g., H2SO4, NaOH) start->reagent Step 1: Hydrolysis intermediate Cyclobutanecarboxamide (intermediate) reagent->intermediate Forms amide product Cyclobutanecarboxylic Acid reagent->product Final Product intermediate->reagent Step 2: Further Hydrolysis

Caption: General workflow for the hydrolysis of this compound to cyclobutanecarboxylic acid.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Acid-catalyzed hydrolysis is a common and effective method for the conversion of nitriles to carboxylic acids.[12]

Materials:

  • This compound

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Sodium bicarbonate solution

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 equivalent) and an excess of aqueous acid (e.g., 6M H₂SO₄).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it over ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) (3x).

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution to remove any remaining acid.

  • Acidification and Isolation: Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield cyclobutanecarboxylic acid.[19]

3. Alkylation and C-C Bond Formation: Expanding the Scaffold

The α-carbon of this compound can be deprotonated with a strong base to form a carbanion, which can then be alkylated with various electrophiles. This allows for the introduction of additional substituents onto the cyclobutane ring, providing a pathway to more complex and diverse molecular structures.

Protocol 3: α-Alkylation of this compound

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Formation of LDA: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the incorporation of the cyclobutane moiety into drug candidates and other complex organic molecules. Its ability to be readily converted into key functional groups such as primary amines and carboxylic acids, as well as its potential for further elaboration through C-C bond-forming reactions, makes it an indispensable tool for medicinal chemists.[20][21] The protocols detailed in this guide provide a solid foundation for researchers to leverage the unique properties of the cyclobutane scaffold in their synthetic endeavors. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclobutanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of cyclobutanecarbonitrile. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into overcoming common challenges in this synthesis. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively optimize future experiments.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems encountered during the synthesis of this compound, particularly via the nucleophilic substitution pathway, which is frequently chosen for its directness but is often plagued by yield-limiting side reactions.

Q1: My yield of this compound from cyclobutyl bromide is consistently low (<50%), with significant byproduct formation. What is the primary cause and how can I mitigate it?

A1: A low yield in this reaction is almost always due to a competition between the desired nucleophilic substitution (SN2) and elimination (E2) pathways. The cyclobutyl system is strained, and the hydrogens on the carbons adjacent to the leaving group are susceptible to abstraction by a base. The cyanide ion (CN⁻), while a good nucleophile, is also moderately basic, leading to the formation of cyclobutene as a major byproduct.[1]

Causality: The E2 reaction is highly dependent on the base strength of the nucleophile and the reaction conditions. In traditional single-solvent systems using polar aprotic solvents like DMSO or DMF, the "naked" cyanide anion is highly reactive and its basicity is pronounced, favoring the E2 pathway.

Solution: Implement Phase-Transfer Catalysis (PTC)

The most effective strategy to suppress elimination and dramatically improve yield is to switch to a biphasic system using a phase-transfer catalyst.[2][3][4]

Why it works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat® 336, escorts the cyanide anion from the aqueous phase into the organic phase.[2][4] In the organic phase, the cyanide anion forms a lipophilic ion pair with the catalyst's cation. This ion pair is less tightly solvated than in a polar aprotic solvent, which enhances its nucleophilicity relative to its basicity. This shift in reactivity strongly favors the SN2 reaction over E2 elimination.[3]

Comparative Reaction Conditions:

ParameterStandard SN2 (in DMSO)Phase-Transfer Catalysis (PTC)Rationale for Improvement
Solvent System DMSO, DMF, or AcetonitrileToluene/Water or Dichloromethane/WaterBiphasic system minimizes the need for expensive, hard-to-remove polar aprotic solvents.[5]
Cyanide Source NaCN or KCNAqueous NaCN or KCN solutionUsing an aqueous solution is safer, cheaper, and operationally simpler.
Temperature 80-100 °C50-70 °CPTC allows for lower reaction temperatures, further reducing the rate of elimination and other side reactions.[6]
Typical Yield 40-60%>85-95%Enhanced nucleophilicity of the PTC-cyanide ion pair dramatically favors substitution over elimination.[3]
Byproducts Significant cyclobuteneMinimal cyclobuteneThe moderated basicity of the ion pair in the organic phase suppresses the E2 pathway.
Q2: The reaction appears to stall, with starting material remaining even after prolonged reaction times. What are the potential reasons for this incomplete conversion?

A2: Incomplete conversion can stem from several factors, particularly in a phase-transfer catalysis setup.

  • Insufficient Mixing: PTC reactions occur at the interface between the aqueous and organic layers.[4] If the stirring is not vigorous enough to create a large surface area (a fine emulsion), the rate of transfer of the cyanide ion into the organic phase will be slow, leading to a stalled reaction. Ensure you are using a mechanical stirrer set to a high speed.

  • Catalyst Poisoning or Degradation: The phase-transfer catalyst can be poisoned by impurities in the starting materials or solvents. Furthermore, at excessively high temperatures, quaternary ammonium salts can undergo Hofmann elimination, degrading the catalyst. Ensure high-purity reagents and maintain the recommended temperature range.

  • Purity of Cyanide Source: The presence of carbonates in the alkali metal cyanide (from absorption of atmospheric CO₂) can affect the pH and ionic strength of the aqueous phase, potentially hindering the catalyst's efficiency. Use freshly opened or properly stored sodium or potassium cyanide.

Q3: Purification of the final product by distillation is difficult due to a co-distilling impurity. What is this impurity and how can I remove it?

A3: The most common co-distilling impurity is isonitrile (cyclobutyl isocyanide). The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack through carbon is electronically and thermodynamically favored, a small amount of N-alkylation can occur, especially in the presence of certain metal ions or under specific solvent conditions.

Mitigation Strategies:

  • Pre-distillation Wash: Before distillation, wash the crude organic phase with a dilute acidic solution (e.g., 1M HCl). This will hydrolyze the isonitrile to cyclobutylamine hydrochloride, which is water-soluble and will be removed in the aqueous layer. CAUTION: Perform this wash in a highly efficient fume hood, as any residual free cyanide will be converted to highly toxic HCN gas. Ensure the organic phase is first washed thoroughly with water to remove the bulk of unreacted cyanide.

  • Optimize Reaction Solvent: The choice of solvent can influence the C/N selectivity of the cyanide attack. Protic solvents tend to favor C-alkylation. While PTC systems are generally effective, ensuring the organic phase is non-polar (like toluene or heptane) can further suppress isonitrile formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, reliable routes:

  • Nucleophilic Substitution on a Cyclobutyl Halide: This involves reacting cyclobutyl bromide or chloride with an alkali metal cyanide. As discussed, this method is most effective when performed under phase-transfer catalysis conditions to maximize yield.[2][3] This is often the preferred industrial route due to its directness and high potential yield with optimization.

  • Dehydration of Cyclobutanecarboxamide: This is a two-step process starting from the more readily available cyclobutanecarboxylic acid.[7][8] The acid is first converted to cyclobutanecarboxamide, which is then dehydrated using a strong dehydrating agent (e.g., phosphorus pentoxide, phosphoryl chloride, or thionyl chloride) to yield the nitrile. This route avoids handling large quantities of cyanide directly in the ring-forming step but involves more synthetic steps.

Q2: Can you illustrate the mechanism of Phase-Transfer Catalysis for this synthesis?

A2: Certainly. The catalyst, a quaternary ammonium salt (Q⁺X⁻), facilitates the movement of the cyanide anion (CN⁻) from the aqueous phase, where it is soluble, to the organic phase, where the cyclobutyl bromide (R-Br) resides.

Caption: Workflow of Phase-Transfer Catalysis in Cyanation.

Q3: What are the critical safety protocols for handling cyanide salts?

A3: Working with cyanide requires strict adherence to safety procedures due to its high acute toxicity.

  • Engineering Controls: All manipulations of solid cyanide salts and reaction mixtures must be performed inside a certified chemical fume hood with robust airflow.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Avoid Acidification: NEVER mix cyanide salts or their solutions with acid. This reaction liberates hydrogen cyanide (HCN), an extremely toxic and volatile gas. All glassware should be base-washed before use.

  • Emergency Preparedness: Have a cyanide poisoning first-aid kit available, which typically includes amyl nitrite ampules. Ensure all personnel are trained on its use and that local emergency services are aware that you work with cyanides.

  • Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate ion.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Phase-Transfer Catalysis

This protocol is optimized to favor the SN2 pathway and minimize elimination byproducts.

Materials:

  • Cyclobutyl bromide (1.0 eq)

  • Sodium cyanide (NaCN) (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical overhead stirrer, add sodium cyanide (1.5 eq) and deionized water (approx. 2 mL per gram of NaCN). Stir until the salt is fully dissolved.

  • Addition of Organic Phase: Add toluene (approx. 3 mL per gram of cyclobutyl bromide), cyclobutyl bromide (1.0 eq), and the phase-transfer catalyst, TBAB (0.05 eq).

  • Reaction Execution: Heat the biphasic mixture to 65-70 °C with vigorous mechanical stirring. The mixture should form a milky emulsion, indicating a high interfacial area.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers using a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2x) to remove the bulk of the cyanide and catalyst.

    • Saturated aqueous sodium chloride (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.[9]

References

side products in the synthesis of cyclobutanecarbonitrile

Organic Syntheses, Coll. Vol. 4, p.234 (1963); Vol. 32, p.35 (1952). CYCLOBUTANECARBOXYLIC ACID

Submitted by C. G. Overberger, H. Biletch, A. B. Finestone, J. Lilker, and J. Herbert.

Checked by William S. Johnson and J. C. Collins.

Procedure

A. Glutaronitrile. A 5-l. three-necked flask is fitted with a sealed Hershberg stirrer, a thermometer, and a 1-l. dropping funnel. The flask is charged with 1.5 l. of 95% ethanol and 440 g. (9 moles) of sodium cyanide (97% minimum purity). The mixture is stirred and heated to 60–65° on a water bath. When the temperature has reached 60°, 910 g. (4.5 moles) of 1,3-dibromopropane (Note 1) is added from the dropping funnel as rapidly as possible without allowing the temperature to rise above 75°. The addition requires about 45 minutes, and the reaction is highly exothermic. The reaction mixture is stirred and heated under reflux (75–80°) for 8 hours. The mixture is cooled to room temperature, and the sodium bromide is removed by filtration with suction. The salt is washed with two 100-ml. portions of 95% ethanol. The combined filtrate and washings are concentrated by distilling the ethanol under reduced pressure on a steam bath. The residue is distilled from a modified Claisen flask under reduced pressure. The fraction boiling at 105–115°/3 mm. is collected. The yield of glutaronitrile is 280–320 g. (66–75%) (Note 2).

B. Cyclobutanecarboxylic acid. A mixture of 1100 ml. of 20% sodium hydroxide solution and 150 g. (1.6 moles) of glutaronitrile is placed in a 2-l. round-bottomed flask equipped with a reflux condenser. The mixture is heated under reflux for 15 hours, during which time ammonia is evolved. The solution is cooled to room temperature, acidified with 350 ml. of concentrated hydrochloric acid, and extracted with five 200-ml. portions of ether. The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is distilled from a modified Claisen flask under reduced pressure. The fraction boiling at 95–97°/14 mm. is collected as cyclobutanecarboxylic acid. The yield is 115–125 g. (72–78%) (Note 3) and (Note 4).

Notes

  • 1,3-Dichloropropane may be used, but the reaction time is about 30 hours.

  • A low-boiling fraction of about 50 g. is also obtained. This is mainly allyl cyanide, b.p. 119°/760 mm.

  • The acid solidifies on cooling; m.p. 3–4°.

  • Cyclobutanecarboxylic acid has also been prepared by the oxidation of cyclobutylmethanol with potassium permanganate,1 by the malonic ester synthesis from 1,3-dibromopropane,2 and by the Favorskii rearrangement of 2-chlorocyclopentanone.3

Discussion

This procedure is based on the method of Nickels and Heisig.4 The present procedure is an adaptation of that used by F. F. Blicke, F. D. Smith, and J. E. Gearien.5

References and Notes

1Bull. soc. chim. France31

2 W. H. Perkin, Jr., J. Chem. Soc., 51, 24 (1887).

3 A. Favorskii and W. Boshowsky, Ann., 390, 122 (1912).

4 J. E. Nickels and G. B. Heisig, J. Org. Chem., 15, 645 (1950).

5 Private communication.

Org. Synth. 1952, 32, 35

DOI: 10.15227/orgsyn.032.0035

Org. Synth. 1963, Coll. Vol. 4, 234

_

Technical Support Center: Optimizing Temperature for Cyclobutanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of cyclobutanecarbonitrile. As a key building block in pharmaceutical and materials science, the efficient synthesis of this strained-ring nitrile is of paramount importance. This guide, structured in a flexible question-and-answer format, provides in-depth technical assistance and troubleshooting strategies, with a core focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how does temperature influence them?

A1: There are several viable synthetic pathways to this compound, each with its own temperature-sensitive steps. The two most prevalent methods are:

  • Nucleophilic Substitution: This typically involves the reaction of a cyclobutyl halide (e.g., cyclobutyl bromide) with a cyanide salt (e.g., sodium cyanide). This is an S(_N)2 reaction, and temperature is a critical factor in balancing reaction rate and minimizing side reactions.

  • Dehydration of Cyclobutanecarboxamide: This method involves the removal of water from cyclobutanecarboxamide using a dehydrating agent. Temperature control is crucial to ensure complete conversion without degrading the product.

Other potential routes include transformations from cyclobutanone or cyclobutanecarboxylic acid.

Q2: I'm synthesizing this compound from cyclobutyl bromide and sodium cyanide. What is the optimal temperature range, and what happens if I deviate from it?

A2: For the S(_N)2 reaction between cyclobutyl bromide and sodium cyanide, the optimal temperature is a delicate balance.

  • Too Low (e.g., < 50°C): The reaction rate will be very slow, leading to incomplete conversion even after extended reaction times.

  • Optimal Range (e.g., 60-80°C in a solvent like DMSO or ethanol/water): This range typically provides a reasonable reaction rate without excessive side reactions.

  • Too High (e.g., > 90°C): At elevated temperatures, the competing E2 elimination reaction becomes significant, leading to the formation of cyclobutene as a major byproduct and reducing the yield of the desired nitrile. Isomerization of the nitrile to the isonitrile can also be more prevalent at higher temperatures.

Q3: My yield of this compound is low when using the nucleophilic substitution method. How can I troubleshoot this?

A3: Low yields in this synthesis can be attributed to several factors, many of which are temperature-related. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide will help you diagnose and solve common problems encountered during the synthesis of this compound.

Issue 1: Low Conversion of Starting Material (Cyclobutyl Bromide)
Potential Cause Explanation Recommended Action
Reaction Temperature is Too Low The activation energy for the S(_N)2 reaction is not being sufficiently overcome, leading to a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. Be cautious not to exceed 85-90°C to avoid elimination byproducts.
Insufficient Reaction Time Even at an appropriate temperature, the reaction may not have had enough time to go to completion.Extend the reaction time, monitoring periodically to determine the point of maximum conversion.
Poor Solubility of Reagents Sodium cyanide has limited solubility in many organic solvents.Consider using a polar aprotic solvent like DMSO or DMF to improve solubility. Alternatively, a phase-transfer catalyst can be employed in a biphasic system.
Inadequate Mixing If the reaction is heterogeneous, poor mixing will limit the interaction between reactants.Ensure vigorous stirring throughout the reaction.
Issue 2: Presence of Significant Byproducts
Potential Cause Explanation Recommended Action
Reaction Temperature is Too High Elevated temperatures favor the E2 elimination pathway, leading to the formation of cyclobutene.Reduce the reaction temperature to the optimal range of 60-80°C.
Formation of Isonitrile The cyanide ion is an ambident nucleophile and can attack with the nitrogen atom to form an isonitrile, particularly at higher temperatures.Maintain the reaction temperature in the lower end of the optimal range. The choice of solvent can also influence the nitrile/isonitrile ratio.
Hydrolysis of Nitrile If water is present in the reaction mixture, especially under basic conditions, the nitrile can be hydrolyzed to cyclobutanecarboxamide or cyclobutanecarboxylic acid.Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclobutyl Bromide

This protocol provides a general procedure. Optimal conditions may vary depending on the scale and available equipment.

Materials:

  • Cyclobutyl bromide

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Add sodium cyanide (1.1 equivalents) to the flask, followed by anhydrous DMSO.

  • Stir the mixture and heat to 60°C.

  • Slowly add cyclobutyl bromide (1.0 equivalent) to the heated mixture.

  • Maintain the reaction temperature between 60-70°C and monitor the reaction progress by GC or TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Dehydration of Cyclobutanecarboxamide

This protocol provides a general procedure using phosphorus pentoxide as the dehydrating agent.

Materials:

  • Cyclobutanecarboxamide

  • Phosphorus pentoxide (P(_2)O(_5))

  • Sand

Procedure:

  • In a dry flask, thoroughly mix cyclobutanecarboxamide (1.0 equivalent) and phosphorus pentoxide (1.5 equivalents) with an equal volume of sand.

  • Heat the mixture gently under vacuum. The product will distill as it is formed.

  • Collect the distillate in a cooled receiver. The temperature of the distillation will depend on the applied vacuum.

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Cyclobutyl Bromide and NaCN in DMSO heating Heat to 60-70°C reagents->heating Stir monitor Monitor by GC/TLC heating->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry distill Vacuum Distillation dry->distill Concentrate final_product final_product distill->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound from cyclobutyl bromide.

Safety Precautions

Working with Cyanide:

Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1][2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended). [3]

  • Never work alone when handling cyanides.

  • Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas. [1]

  • Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Decontaminate all glassware and work surfaces thoroughly after use.

References

Technical Support Center: Effect of Solvent on Cyclobutanecarbonitrile Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the profound impact of solvent choice on reactions involving cyclobutyl systems, using cyclobutanecarbonitrile derivatives as a central example. Our focus is on providing not just procedural steps, but the underlying causal mechanisms to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and observations encountered during kinetic studies of cyclobutyl systems.

Question 1: My reaction rate is significantly slower in a polar protic solvent (e.g., methanol) than in a polar aprotic solvent (e.g., DMSO). Why is this happening?

Answer: This is a classic observation that points directly to the competition between SN1 and SN2 reaction mechanisms and the specific roles of different solvent types.

  • Causality (The "Why"): The reaction rate of a substitution reaction is highly dependent on the stability of the transition state and any intermediates.[1]

    • In Polar Protic Solvents (Methanol, Water, Ethanol): These solvents have O-H or N-H bonds and are excellent at forming hydrogen bonds.[2][3] If your reaction proceeds via an SN2-like mechanism, the protic solvent will form a "cage" of hydrogen bonds around the negatively charged nucleophile.[2][4] This solvation shell stabilizes the nucleophile, lowering its ground state energy and making it less reactive, which in turn increases the activation energy and dramatically slows down the reaction rate.[5][6]

    • In Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents have large dipole moments that can dissolve ionic reagents, but they lack the ability to form hydrogen bonds.[3][7] They solvate the cation part of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[8][9] This high reactivity leads to a much faster SN2 reaction rate. For example, the rate of an SN2 reaction can be thousands of times faster in DMF than in methanol.[10]

  • Troubleshooting Steps:

    • Confirm the Mechanism: The substrate (primary, secondary, tertiary), nucleophile strength, and leaving group ability are critical. While cyclobutyl systems can undergo SN1 reactions, if you are using a strong, anionic nucleophile, an SN2 pathway is likely competing or dominant.[11]

    • Solvent Purity: Ensure your aprotic solvent is anhydrous. Trace amounts of water can act as a protic contaminant, solvating the nucleophile and reducing the rate.

    • Consider the Nucleophile: If the nucleophile is neutral (e.g., ammonia), polar protic solvents can sometimes increase the rate by stabilizing the developing charge separation in the transition state.[12]

Question 2: I am observing rearranged products, such as cyclopropylcarbinyl or allylcarbinyl derivatives, in my reaction. How does solvent choice influence this rearrangement?

Answer: The formation of rearranged products is a hallmark of reactions proceeding through a carbocation intermediate, characteristic of an SN1 mechanism. The solvent's ionizing power is the dominant factor here.

  • Causality (The "Why"): The solvolysis of cyclobutyl derivatives is a classic system for studying carbocation rearrangements. The reaction proceeds through a rate-determining ionization step to form a highly strained cyclobutyl cation.[13][14] This cation is not stable and rapidly equilibrates with the more stable, non-classical cyclopropylcarbinyl and allylcarbinyl cations.

    • High Ionizing Power Solvents: Polar protic solvents like water, formic acid, and fluoroalcohols are excellent at stabilizing charged intermediates through both their high dielectric constant and hydrogen bonding capabilities.[15][16] This stabilization lowers the energy of the transition state leading to the carbocation, thus accelerating the ionization step and promoting the SN1 pathway.[17] The more stable the carbocation intermediate is made by the solvent, the more time it has to undergo rearrangement to the thermodynamically favored products.

    • Low Ionizing Power Solvents: In less ionizing solvents, the energy barrier to form the carbocation is much higher, making the SN1 pathway less favorable. In these cases, an SN2 mechanism, which does not involve a carbocation and therefore does not allow for rearrangement, may become the dominant pathway.

  • Troubleshooting & Control:

    • Product Distribution Analysis: Carefully quantify the ratio of rearranged to unrearranged products in different solvents. You should observe a higher percentage of rearranged products in solvents with higher ionizing power.

    • Quantitative Correlation: To formally analyze this, you can use the Grunwald-Winstein Equation , which correlates the logarithm of the reaction rate constant with the ionizing power of the solvent (Y value).[18] A high sensitivity to Y (an m value close to 1) is strong evidence for an SN1 mechanism involving significant charge development in the transition state.[18] Studies on cyclobutyl bromide have shown a high sensitivity to solvent ionizing power, supporting this carbocationic mechanism.[13][14]

Question 3: My kinetic data is not reproducible, especially when using different batches of the same aprotic solvent. What should I check?

Answer: Reproducibility issues in kinetic experiments often stem from subtle variations in reaction conditions that are magnified when studying sensitive reactions.

  • Causality (The "Why"): The rate of many organic reactions is exquisitely sensitive to impurities, particularly water.

    • Water Contamination: As mentioned, polar aprotic solvents are often hygroscopic. Water can act as a competing nucleophile (leading to hydrolysis byproducts) or alter the polarity and hydrogen-bonding character of the solvent medium, leading to inconsistent rates.

    • Reagent Purity: The stability of this compound or its derivatives can be an issue. Ensure the starting material is pure and free from acidic or basic impurities that could catalyze side reactions.

    • Temperature Control: Reaction rates are highly dependent on temperature. The Arrhenius equation shows that even small fluctuations in temperature can lead to significant changes in the rate constant.[1]

  • Self-Validating Troubleshooting Protocol:

    • Standardize Solvent Handling: Always use freshly distilled or newly opened bottles of anhydrous solvent for each set of experiments.

    • Implement Internal Standards: When analyzing reaction progress by chromatography (GC/HPLC), use an inert internal standard. This will correct for variations in sample injection volume and detector response.

    • Run a Control Reaction: Always run a control reaction with a well-characterized standard substrate under identical conditions to ensure your experimental setup is performing as expected.[19]

    • Verify Temperature Stability: Use a calibrated thermometer or probe to monitor the reaction temperature directly in the reaction vessel, not just the bath temperature.

Data Presentation: Solvent Effects on Solvolysis Rate

The following table summarizes expected relative rate constants for the solvolysis of a hypothetical cyclobutyl derivative at 25°C, illustrating the principles discussed. The data is based on trends observed for similar substrates in the literature.[13][14][15]

SolventSolvent TypeDielectric Constant (ε)Relative Rate (k_rel)Primary Effect on SN1 Pathway
WaterPolar Protic78.5~150,000Excellent stabilization of carbocation and leaving group.
Formic AcidPolar Protic58.0~5,000High ionizing power, promotes carbocation formation.
MethanolPolar Protic32.7~4Moderate stabilization of ions.
Ethanol (80%)Polar Protic~65 (mixture)1 (Reference)Standard solvent for Grunwald-Winstein correlations.[18]
Acetic AcidPolar Protic6.2~0.5Lower polarity, less effective at stabilizing ions.
AcetonePolar Aprotic20.7Very SlowPoor at stabilizing carbocation intermediates.
DMSOPolar Aprotic46.7Very SlowPoor at stabilizing carbocation intermediates.
Visualizations: Mechanisms & Workflows
Diagram 1: Solvent Effect on the SN1 Pathway

This diagram illustrates how a polar protic solvent actively participates in the SN1 mechanism by stabilizing the key transition state and carbocation intermediate, thereby lowering the activation energy (ΔG‡) and accelerating the reaction.

G cluster_0 Reaction Coordinate cluster_1 Solvent Interaction R_X Reactant (R-X) TS1 Transition State [Rδ+...Xδ-] R_X->TS1 ΔG‡ Carbocation Carbocation Intermediate (R+) TS1->Carbocation Products Products (R-Solv) Carbocation->Products Solvent1 Polar Protic Solvent Solvent1->TS1 Solvates & Stabilizes (Lowers Energy) Solvent2 Polar Protic Solvent Solvent2->Carbocation Solvates & Stabilizes (Lowers Energy)

Caption: SN1 reaction pathway showing solvent stabilization.

Diagram 2: Experimental Workflow for Kinetic Analysis

This diagram outlines the logical flow for conducting a rigorous kinetic experiment to determine the effect of a solvent on reaction rate.

G start Start: Define Solvent & Temp. prep Prepare Reactant Solution (Substrate in Anhydrous Solvent) start->prep thermo Equilibrate to Target Temp. prep->thermo initiate Initiate Reaction (Add Nucleophile/Start Timer) thermo->initiate sample Withdraw Aliquots at Timed Intervals (t1, t2...) initiate->sample quench Quench Reaction in Aliquot sample->quench analyze Analyze Concentration [S] (GC, HPLC, NMR) quench->analyze plot Plot ln[S] vs. Time analyze->plot calc Calculate Rate Constant (k) (Slope = -k) plot->calc end End: Compare k values across solvents calc->end

Caption: Workflow for a reaction kinetics experiment.

Experimental Protocol: Measuring Reaction Rate via GC Analysis

This protocol provides a generalized method for determining the pseudo-first-order rate constant for the solvolysis of a cyclobutyl derivative (e.g., cyclobutyl bromide) in a given solvent.

Objective: To determine the rate constant (k) for the reaction of a cyclobutyl substrate in a specific solvent at a constant temperature.

Materials:

  • Cyclobutyl Substrate (e.g., Cyclobutyl Bromide)

  • Anhydrous Solvent of Choice (e.g., 80% Ethanol/Water)

  • Internal Standard (e.g., Dodecane, non-reactive)

  • Thermostatically controlled water or oil bath

  • Reaction vessel with a septum

  • Gas-tight syringes

  • Vials for quenching

  • Quenching solution (e.g., cold ether with a suitable wash like NaHCO₃ solution)

  • Gas Chromatograph (GC) with a suitable column and FID detector

Procedure:

  • Preparation:

    • Prepare a stock solution of the cyclobutyl substrate (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the chosen anhydrous solvent.

    • Prepare a series of calibration standards of the substrate with the internal standard to create a calibration curve for GC analysis.

  • Reaction Setup:

    • Place a known volume (e.g., 50.0 mL) of the stock solution into the reaction vessel.

    • Seal the vessel and place it in the thermostatic bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the solution to equilibrate for at least 20 minutes.

  • Time Zero Sample (t=0):

    • Withdraw a 1.00 mL aliquot from the reaction vessel using a syringe.

    • Immediately inject it into a vial containing 5 mL of the cold quenching solution. Mix thoroughly. This is your t=0 sample.

  • Kinetic Run:

    • Start the timer. If the reaction is not a direct solvolysis and requires a nucleophile, add it at this point to initiate the reaction. For solvolysis, the "start" is after the t=0 sample is taken.

    • Withdraw 1.00 mL aliquots at regular, recorded time intervals (e.g., every 15, 30, or 60 minutes, depending on the expected reaction rate).

    • Quench each aliquot immediately in the same manner as the t=0 sample. Collect at least 8-10 data points, continuing until the reaction is >80% complete.

  • Sample Analysis:

    • Analyze each quenched sample by GC.

    • Using the calibration curve and the internal standard, determine the concentration of the cyclobutyl substrate remaining in each aliquot.

  • Data Analysis:

    • Tabulate the concentration of the substrate [S] versus time (t).

    • Calculate ln[S] for each data point.

    • Plot ln[S] (y-axis) against time (x-axis).

    • Perform a linear regression on the data. The plot should be a straight line for a first-order or pseudo-first-order reaction.

    • The rate constant, k, is the negative of the slope of this line (k = -slope). The R² value should be >0.98 for a good kinetic run.

References

Technical Support Center: Purification of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions for common challenges encountered during the purification of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound (also known as cyanocyclobutane) is an organic compound featuring a four-membered cyclobutane ring attached to a nitrile functional group (-C≡N).[1] Its molecular formula is C₅H₇N.[2] This molecule is a valuable building block in organic synthesis, particularly for producing pharmaceuticals and agrochemicals, due to the reactivity of both the strained cyclobutane ring and the nitrile group.[1]

High purity is critical because residual impurities from synthesis—such as starting materials, solvents, or byproducts—can interfere with subsequent reactions, lead to the formation of unintended side products, and complicate the interpretation of analytical data. For drug development applications, stringent purity standards are mandatory to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the key physical properties of this compound that influence its purification?

Understanding the physical properties of this compound is the first step in designing an effective purification strategy. These properties dictate the choice of techniques like distillation or chromatography.

PropertyValueSignificance for PurificationSource
Boiling Point 144-146 °CAllows for purification by fractional distillation, especially for removing non-volatile or lower-boiling impurities.[2][3]
Density ~0.868 g/cm³Useful for phase separation during aqueous workups.[2][4]
Appearance Colorless to light yellow liquidA change in color may indicate the presence of impurities or decomposition.[1][2]
Solubility Slightly soluble in waterAffects the choice of solvents for extraction and chromatography. Its polarity influences solubility in various organic solvents.[1][2]
Flash Point ~42-44 °CIndicates flammability; appropriate safety precautions must be taken during heating and distillation.[2][4]
Storage Temp. 2-8 °C (Refrigerated)Suggests potential for instability or degradation at room temperature.[5][2]
Q3: What are the most common impurities encountered during this compound synthesis?

While specific impurities depend on the synthetic route, general classes of contaminants in nitrile preparations include:

  • Unreacted Starting Materials: If synthesized via an Sₙ2 reaction, this could include the corresponding cyclobutyl halide.[6] If prepared by dehydration of cyclobutanecarboxamide, unreacted amide is a common impurity.[7]

  • Side-Reaction Products: Isocyanide isomers can form, especially if certain cyanide salts like silver cyanide are used.[8] Hydrolysis of the nitrile group to cyclobutanecarboxamide or cyclobutanecarboxylic acid can occur if water is present under acidic or basic conditions.[6]

  • Solvents: Residual reaction solvents (e.g., DMSO, DMF) can be difficult to remove due to high boiling points.

  • Decomposition Products: The strained cyclobutane ring can be susceptible to ring-opening reactions under harsh conditions, although this is less common.[1]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for volatile compounds like this compound. It provides information on the percentage of purity and can help identify the molecular weight of volatile impurities.[9]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the final product and can detect impurities containing protons that are structurally different from the main compound. It is crucial for ensuring the product is pure and not an isomer formed during analysis.[10]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of a mixture. It is also invaluable for developing solvent systems for column chromatography.[10][11]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound, providing causal explanations and actionable solutions.

Issue 1: Low Purity After Standard Distillation

Question: I performed a simple distillation of my crude this compound, but the GC-MS analysis still shows significant impurities. Why did this happen and what should I do?

Answer: Simple distillation is only effective at separating liquids with widely different boiling points (typically >25 °C difference). If your impurities have boiling points close to that of this compound (144-146 °C), simple distillation will not provide adequate separation.

Causality & Solution: The vapor pressure of the impurities is likely high enough at the distillation temperature to co-distill with your product. The solution is to increase the separation efficiency of the distillation.

Protocol 1: Fractional Distillation

This technique introduces a fractionating column between the distillation flask and the condenser, providing a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles. Each cycle enriches the vapor in the more volatile component.

Step-by-Step Methodology:

  • Drying: Before distillation, ensure the crude product is dry. Transfer the organic layer from your workup to a flask and add a suitable drying agent like anhydrous magnesium sulfate or calcium chloride. Swirl and let it stand for at least 30 minutes.[9]

  • Setup: Assemble a fractional distillation apparatus. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Distillation: Heat the flask gently and slowly. A slow distillation rate is crucial for achieving good separation.

  • Fraction Collection:

    • Fore-run: Discard the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.[9]

    • Main Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (144-146 °C).

    • End-run: Stop the distillation before the flask runs dry to prevent the accumulation of high-boiling impurities in your final product.

  • Analysis: Analyze the collected main fraction by GC-MS or ¹H NMR to confirm its purity.

Issue 2: Persistent Water Contamination

Question: My ¹H NMR spectrum shows a persistent broad peak for water, even after an aqueous workup and drying with an agent. How can I effectively remove residual water?

Answer: Water can be a persistent impurity, especially if the drying step was insufficient or an inappropriate drying agent was used. This compound's slight water solubility can also contribute to this issue.[2]

Causality & Solution: The drying agent may be saturated, or it may not be efficient enough for the solvent system used.

Troubleshooting Steps:

  • Choice of Drying Agent: For a neutral nitrile, anhydrous magnesium sulfate is a good choice due to its high capacity and efficiency. Anhydrous calcium chloride is also effective. Ensure the drying agent is fresh.[9]

  • Sufficient Amount & Time: Use an adequate amount of drying agent. When the flask is swirled, some of the agent should move freely, indicating that excess is present and the solution is likely dry.[9] Allow sufficient contact time (at least 30 minutes) with occasional agitation.

  • Azeotropic Distillation: If water is particularly stubborn, you can perform an azeotropic distillation by adding a solvent that forms a low-boiling azeotrope with water, such as toluene. The water-toluene azeotrope will distill off first, leaving the anhydrous product behind. This must be followed by removal of the toluene.

Issue 3: Product Degradation or Discoloration During Purification

Question: My this compound turned yellow or brown during distillation. What causes this decomposition and how can I prevent it?

Answer: Discoloration upon heating can be a sign of thermal decomposition or the presence of unstable impurities that degrade at high temperatures. Nitriles can be sensitive to heat, especially if acidic or basic residues from the synthesis are present.

Causality & Solution: Prolonged heating at atmospheric pressure can promote side reactions. The solution is to lower the distillation temperature by reducing the pressure.

Protocol 2: Vacuum Distillation

By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that minimizes thermal decomposition.

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Use a capillary bubbler or a magnetic stirrer to ensure smooth boiling and prevent bumping. Ensure all glassware joints are properly sealed for vacuum.

  • Pressure Control: Connect the apparatus to a vacuum pump with a pressure gauge and controller. Reduce the pressure to the desired level. Use a nomograph to estimate the boiling point at a given pressure.

  • Heating: Gently heat the flask.

  • Fraction Collection: Collect the fractions as you would in a fractional distillation, paying close attention to the boiling point at the reduced pressure.

  • Releasing Vacuum: Cool the system down before slowly and carefully releasing the vacuum to prevent air from rushing in and potentially causing an accident.

Issue 4: Impurities are Not Separable by Distillation

Question: I have an impurity with a very similar boiling point to my product (e.g., a structural isomer). Fractional distillation isn't working. What is the next step?

Answer: When distillation fails, the next logical step is to exploit differences in polarity using chromatography.[12]

Causality & Solution: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).[12] Even compounds with very similar boiling points often have sufficient polarity differences to be separated by this method.

Workflow Diagram: Purification of Crude this compound

G crude Crude this compound (Post-Workup) drying Drying (e.g., MgSO4) crude->drying analysis1 Purity Check (GC-MS, TLC) drying->analysis1 distillation Fractional Distillation (Atmospheric or Vacuum) analysis1->distillation Impurities have different B.P. chromatography Flash Chromatography (Silica Gel) analysis1->chromatography Impurities have similar B.P. analysis2 Purity Check (GC-MS) distillation->analysis2 analysis2->chromatography Purity Not OK pure_product Pure Product (>97%) analysis2->pure_product Purity OK analysis3 Purity Check (TLC, GC-MS) chromatography->analysis3 analysis3->pure_product Purity OK fail Impure Product analysis3->fail Purity Not OK (Re-evaluate strategy)

Caption: General workflow for the purification of this compound.

Protocol 3: Flash Column Chromatography

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to find a solvent system that provides good separation between your product and the impurities. For this compound (a moderately polar compound), a common mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11] Aim for an R_f value of ~0.3 for the product.

  • Column Packing: Pack a column with silica gel using your chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and carefully apply it to the top of the silica bed.[11]

  • Elution: Begin eluting with the mobile phase. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.

  • Fraction Collection: Collect the eluate in a series of fractions.[12]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Decision Tree: Choosing the Right Purification Method

G start What is the nature of the main impurity? bp_diff Boiling points differ by >25 °C? start->bp_diff polarity_diff Compounds have different polarities? bp_diff->polarity_diff No frac_dist Use Fractional Distillation bp_diff->frac_dist Yes flash_chrom Use Flash Chromatography polarity_diff->flash_chrom Yes re_eval Consider derivatization or alternative synthesis polarity_diff->re_eval No

Caption: Decision tree for selecting a primary purification technique.

References

Technical Support Center: Purification of Crude Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of crude cyclobutanecarbonitrile (CAS 4426-11-3). This document is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. As a key building block in pharmaceutical and agrochemical synthesis, its purity is paramount for achieving reliable and reproducible results in subsequent reactions.[1]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and outlines detailed protocols for effective purification.

Section 1: Frequently Asked Questions - Impurity Profiling

Q1: What are the most common impurities in crude this compound?

The impurity profile of crude this compound is heavily dependent on its synthetic route. A common laboratory and industrial synthesis involves the nucleophilic substitution of cyclobutyl bromide with a cyanide salt (e.g., NaCN or KCN). Based on this, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual cyclobutyl bromide is a frequent impurity.[2]

  • Side-Reaction Byproducts:

    • Cyclobutyl Isocyanide: Formed due to the ambident nature of the cyanide nucleophile.

    • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially during aqueous work-ups in non-neutral conditions.[3] This leads to the formation of cyclobutanecarboxamide and, upon further hydrolysis, cyclobutanecarboxylic acid.[4]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., DMSO, DMF, ethanol, ether) can be present.[2]

  • Water: Due to the use of aqueous reagents or atmospheric exposure, water is a very common impurity that can interfere with downstream applications.[2]

Q2: How can I identify and quantify the impurities in my crude sample?

A multi-technique analytical approach is essential for accurately assessing the purity of your material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities like residual solvents and cyclobutyl bromide. The relative peak area in the gas chromatogram provides a good estimation of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying byproducts. For instance, the amide proton of cyclobutanecarboxamide will present a distinct signal in the ¹H NMR spectrum.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A quick check for the presence of key functional groups. A strong, sharp peak around 2240 cm⁻¹ is characteristic of the nitrile C≡N stretch. The presence of a broad peak around 3100-3500 cm⁻¹ could indicate water or amide (N-H) impurities, while a broad absorption around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ would suggest a carboxylic acid impurity.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in the final product.

Section 2: Frequently Asked Questions - Purification Strategy

Q3: How do I choose the best purification method for my crude this compound?

The optimal purification method depends on the physical state of your nitrile and the nature of the impurities. Since this compound is a liquid at room temperature, distillation is the most common and scalable method.[1][5] The following decision tree provides a guide for selecting the appropriate technique.

G start Crude this compound check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities pre_treatment Aqueous Work-up / Activated Charcoal check_impurities->pre_treatment  Solids, salts, or  strong color present? check_bp Boiling Point Difference with Impurities? check_impurities->check_bp  Mainly liquid  impurities pre_treatment->check_bp simple_dist Simple Distillation check_bp->simple_dist Large (> 25 °C) frac_dist Fractional Distillation check_bp->frac_dist Small (< 25 °C) chromatography Column Chromatography (Silica Gel) check_bp->chromatography Azeotrope or Very Close BP check_thermal Is the Nitrile or Impurity Thermally Sensitive? simple_dist->check_thermal frac_dist->check_thermal vacuum_dist Vacuum Distillation check_thermal->vacuum_dist Yes final_product Purified Product (Verify Purity) check_thermal->final_product No vacuum_dist->final_product chromatography->final_product

References

Technical Support Center: Stability and Reactions of Cyclobutanecarbonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability and acid-catalyzed reactions of this compound.

Introduction

This compound is a valuable building block in organic synthesis, prized for its unique four-membered ring structure.[1] The nitrile group offers a versatile handle for transformation into other functional groups, most commonly the carboxylic acid via hydrolysis.[2][3] However, the strained cyclobutane ring and the reaction conditions for nitrile hydrolysis can present unique challenges.[1] This guide provides a comprehensive resource to navigate these challenges, ensuring successful and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of treating this compound with strong acid and water?

Under typical acidic hydrolysis conditions (e.g., heating with aqueous hydrochloric or sulfuric acid), the nitrile group of this compound is expected to hydrolyze to a carboxylic acid, yielding cyclobutanecarboxylic acid.[4][5][6] An ammonium salt will also be formed as a byproduct.[5][7]

Q2: Is the cyclobutane ring stable under strong acidic conditions?

The cyclobutane ring is generally stable under the conditions required for nitrile hydrolysis.[8] While the ring possesses inherent strain, it is not typically prone to opening under these hydrolytic conditions. Studies on similar cyclobutane-containing molecules have shown the ring's stability during hydrolysis of other functional groups.[8][9]

Q3: Can I isolate the amide intermediate (cyclobutanecarboxamide) during the acidic hydrolysis of this compound?

Isolating the amide intermediate during acid-catalyzed hydrolysis of nitriles can be challenging.[10][11] The reaction often requires harsh conditions (e.g., high temperatures) to proceed, which also promotes the subsequent hydrolysis of the amide to the carboxylic acid.[10] While it may be possible under carefully controlled, milder conditions, complete conversion to the carboxylic acid is the more common outcome.[12]

Q4: What are the typical reaction conditions for the acidic hydrolysis of this compound?

The acidic hydrolysis of nitriles is typically carried out by heating the nitrile under reflux with a strong mineral acid, such as dilute hydrochloric acid or sulfuric acid.[4][5][6][7] The reaction with water alone is impractically slow.[5][7]

Q5: Are there any safety concerns when working with this compound and strong acids?

Yes. This compound is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[13] The hydrolysis reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[14] Handling of strong acids also requires extreme caution.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Insufficient acid concentration or temperature. 2. Poor solubility of this compound in the aqueous medium.1. Increase the acid concentration or reaction temperature. Consider using a higher boiling solvent if compatible. 2. Add a co-solvent such as acetic acid to improve solubility.[11]
Low Yield of Carboxylic Acid 1. Incomplete hydrolysis. 2. Difficulties in isolating the product.1. Extend the reaction time or increase the temperature. Monitor the reaction by TLC or GC to ensure completion. 2. The carboxylic acid product may be somewhat water-soluble. Ensure thorough extraction with an organic solvent. Acidifying the aqueous layer post-reaction can help in the separation of the carboxylic acid.[15]
Formation of Unknown Byproducts 1. Decomposition at very high temperatures. 2. Side reactions involving the cyclobutane ring (less likely).1. Optimize the reaction temperature. While heat is necessary, excessive temperatures may lead to degradation. 2. Analyze byproducts by GC-MS or NMR to identify their structures. This can provide insight into potential alternative reaction pathways.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Cyclobutanecarboxylic Acid

This protocol describes a standard procedure for the hydrolysis of a nitrile to a carboxylic acid using hydrochloric acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and a 1:1 mixture of concentrated HCl and deionized water.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC analysis.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude cyclobutanecarboxylic acid.

  • The crude product can be further purified by distillation or recrystallization if necessary.

Mechanistic Insights & Diagrams

The acid-catalyzed hydrolysis of this compound proceeds in two main stages: conversion of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid.[10][16]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

  • Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid, making the carbon atom more electrophilic.[12][16]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.[12][16]

  • Deprotonation: The resulting intermediate is deprotonated to form an imidic acid.

  • Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.[16]

  • Amide Hydrolysis: The amide is then hydrolyzed to the carboxylic acid and an ammonium ion under the acidic conditions.

Nitrile_Hydrolysis cluster_nitrile_to_amide Stage 1: Nitrile to Amide cluster_amide_to_acid Stage 2: Amide to Carboxylic Acid Nitrile This compound Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H+ Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid + H2O - H+ Amide Cyclobutanecarboxamide Imidic_Acid->Amide Tautomerization Protonated_Amide Protonated Amide Amide->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O Carboxylic_Acid Cyclobutanecarboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - NH4+ Ammonium Ammonium Ion

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions: - Temperature - Acid Concentration - Reaction Time start->check_conditions check_solubility Is the Starting Material Fully Dissolved? check_conditions->check_solubility Conditions OK increase_severity Action: Increase Temperature or Reaction Time check_conditions->increase_severity Conditions too mild add_cosolvent Action: Add Co-solvent (e.g., Acetic Acid) check_solubility->add_cosolvent No check_workup Review Workup Procedure: - pH Adjustment - Extraction Solvent - Number of Extractions check_solubility->check_workup Yes end_success Success: Improved Yield add_cosolvent->end_success increase_severity->end_success adjust_workup Action: Optimize Extraction check_workup->adjust_workup Suboptimal end_fail Issue Persists: Consult Further (e.g., analyze byproducts) check_workup->end_fail Optimal adjust_workup->end_success

Caption: Troubleshooting workflow for nitrile hydrolysis.

References

stability of cyclobutanecarbonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for cyclobutanecarbonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a valuable intermediate, prized for the unique structural and conformational properties imparted by its strained four-membered ring.[1][2] However, its reactivity, particularly under basic conditions, presents specific challenges that require careful experimental design and control.

This guide moves beyond simple protocols to provide a deeper understanding of the chemical principles governing the stability of this compound. We will explore the delicate balance between desired reactivity (α-deprotonation) and potential degradation pathways (hydrolysis, self-condensation), enabling you to troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound under basic conditions?

The primary concern is the competition between two base-mediated pathways:

  • α-Deprotonation (Desired Reaction): Abstraction of the proton on the carbon adjacent to the nitrile group (the α-carbon). This forms a resonance-stabilized carbanion (a nitrile enolate), which is a potent nucleophile for forming new carbon-carbon bonds (e.g., in alkylation reactions).[3][4][5]

  • Nitrile Hydrolysis (Undesired Side Reaction): Nucleophilic attack of the base (especially hydroxide or alkoxides) on the electrophilic carbon of the nitrile group. This leads to the formation of an imidic acid, which tautomerizes to an amide.[6] Under sustained basic conditions and heat, this amide intermediate is further hydrolyzed to the corresponding carboxylate salt (sodium cyclobutanecarboxylate, if using NaOH), which upon acidic workup yields cyclobutanecarboxylic acid.[7][8][9][10]

The choice of base, solvent, and temperature critically determines which of these pathways predominates.

Q2: How does the cyclobutane ring's strain affect the molecule's reactivity with bases?

The four-membered ring in this compound is characterized by significant ring strain due to the deviation of its internal bond angles (around 90°) from the ideal sp³ tetrahedral angle of 109.5°.[11][12][13][14] This strain has two main consequences:

  • Increased Acidity of α-Proton: The C-H bond at the α-position has increased s-character. This makes the proton more acidic compared to an acyclic analogue, facilitating its removal by a base to form the enolate.[15]

  • General Increase in Reactivity: Strained rings are inherently less stable and more reactive than their unstrained counterparts.[12][16] This can make the nitrile group more susceptible to nucleophilic attack, potentially accelerating the undesired hydrolysis pathway if conditions are not carefully controlled.

Q3: I want to perform an α-alkylation. Which type of base should I use to maximize my yield and minimize side reactions?

To favor α-deprotonation for alkylation, you must use a strong, non-nucleophilic, sterically hindered base.[4] The ideal choice is Lithium Diisopropylamide (LDA) .

Here’s why:

  • Strong Basicity: LDA is exceptionally strong (pKa of diisopropylamine is ~36), ensuring rapid and essentially irreversible deprotonation of the α-carbon (pKa ~25 for nitriles).[5]

  • Steric Hindrance: The bulky isopropyl groups prevent LDA from acting as a nucleophile and attacking the compact nitrile carbon.[17] Its role is almost exclusively as a proton abstractor.

  • Low Nucleophilicity: Its poor nucleophilicity is crucial for preventing side reactions with both the nitrile starting material and the alkylating agent.

Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt) are poor choices because they are strong nucleophiles and will preferentially attack the nitrile group, leading to hydrolysis.[4][7][10]

Table 1: Comparison of Bases for Reactions with this compound
BaseTypeTypical Use CasePotential Issues with this compound
NaOH, KOH Strong, NucleophilicSaponification/HydrolysisPrimarily causes hydrolysis to cyclobutanecarboxylic acid.[7][8]
NaOEt, KOtBu Strong, NucleophilicDeprotonation, EliminationsCan cause both hydrolysis and deprotonation; risk of competing reactions.
LDA, LiHMDS Strong, Non-NucleophilicSelective Enolate FormationRecommended for α-alkylation. Minimizes hydrolysis and side reactions.[17][18][19]
NaH Strong, Non-NucleophilicDeprotonationEffective for deprotonation, but slower and heterogeneous reaction can be difficult to control.

Q4: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it?

If you are using a base that is not sufficiently hindered or if the reaction concentration is too high, you are likely observing self-condensation via the Thorpe-Ziegler reaction .[20][21] In this process, the enolate of one this compound molecule acts as a nucleophile and attacks the nitrile carbon of a second molecule. This intermolecular reaction leads to the formation of a β-enaminonitrile dimer.[20][22]

This side reaction is more prevalent when:

  • The concentration of the nitrile is high.

  • The addition of the electrophile (e.g., alkyl halide) is slow, allowing the enolate to build up and react with the remaining starting material.

  • Less hindered bases are used.

Troubleshooting Guide

This section addresses common problems encountered during base-mediated reactions of this compound.

Problem 1: Low yield of desired product, recovery of starting material.
Possible Cause Explanation Recommended Solution
Base is not strong enough. The pKa of the base is not sufficiently high to deprotonate the α-carbon effectively, leading to an unfavorable equilibrium.Switch to a stronger base like LDA or LiHMDS. Ensure the base is fresh and properly prepared.
Reaction temperature is too low. While low temperatures are needed to control side reactions, excessively cold conditions may render the deprotonation step kinetically too slow.For LDA reactions, -78 °C is standard. If sluggish, allow the reaction to warm slightly (e.g., to -60 °C) for a short period after base addition, then cool again before adding the electrophile.
Presence of protic impurities. Water, alcohols, or other acidic impurities in the solvent or on the glassware will quench the strong base, preventing deprotonation of the nitrile.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents freshly distilled or from a solvent purification system.
Problem 2: Desired product is contaminated with cyclobutanecarboxylic acid.
Possible Cause Explanation Recommended Solution
Nucleophilic base was used. Hydroxide or alkoxide bases were used, promoting hydrolysis over deprotonation.Use a non-nucleophilic base like LDA.[4][18]
Water present in the reaction. Water acts as the nucleophile for hydrolysis, especially at elevated temperatures.Use strictly anhydrous conditions.
Improper workup. Quenching the reaction with aqueous acid while the mixture is still warm or contains residual strong base can promote rapid hydrolysis of any remaining nitrile.Cool the reaction mixture to 0 °C or below before quenching. Add the quenching solution slowly to control the exotherm.
Problem 3: Formation of multiple products, including dimers or polymers.
Possible Cause Explanation Recommended Solution
Thorpe-Ziegler self-condensation. The generated enolate is reacting with unreacted starting material instead of the intended electrophile.[23]1. Reverse Addition: Add the this compound solution slowly to the LDA solution at -78 °C to keep the concentration of the free nitrile low. 2. Rapid Trapping: Add the electrophile promptly after enolate formation is complete.
High reaction concentration. Higher concentrations increase the probability of intermolecular reactions.Run the reaction at a lower concentration (e.g., 0.1-0.3 M).

Troubleshooting Decision Workflow

G start Low Yield of Desired Product check_sm Starting Material Recovered? start->check_sm check_hydrolysis Cyclobutanecarboxylic Acid Detected? check_sm->check_hydrolysis NO sol_sm_yes YES: Use stronger base (LDA). Ensure anhydrous conditions. check_sm->sol_sm_yes YES check_dimer Higher MW Impurity Detected? check_hydrolysis->check_dimer NO sol_hydrolysis_yes YES: Use non-nucleophilic base (LDA). Use anhydrous solvent. Quench at 0 °C. check_hydrolysis->sol_hydrolysis_yes YES sol_dimer_yes YES: Use reverse addition. Lower reaction concentration. Add electrophile promptly. check_dimer->sol_dimer_yes YES no_path NO yes_path YES

Caption: Troubleshooting workflow for this compound reactions.

Experimental Protocols & Mechanisms

Protocol 1: General Procedure for α-Alkylation using LDA

This protocol provides a robust method for the α-alkylation of this compound, designed to maximize yield and minimize hydrolysis and self-condensation.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents/reagents

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation (In Situ):

    • To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF.

    • Add this solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation (C-C Bond Formation):

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. The reaction may be allowed to warm slowly to room temperature overnight if the electrophile is less reactive.

  • Reaction Quench:

    • Cool the reaction mixture back to 0 °C if it was warmed.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mechanism: Competing Pathways under Basic Conditions

The stability and fate of this compound in the presence of a base are dictated by the nature of that base.

G cluster_0 Desired Pathway: α-Deprotonation cluster_1 Undesired Pathway: Hydrolysis start_dep This compound enolate Nitrile Enolate (Nucleophile) start_dep->enolate LDA, THF, -78 °C product α-Alkylated Product enolate->product R-X (Electrophile) start_hyd This compound amide Amide Intermediate start_hyd->amide NaOH, H₂O, Heat carboxylate Carboxylate Salt amide->carboxylate NaOH, H₂O, Heat G start Nitrile (R-C≡N) step1 Nucleophilic attack by OH⁻ on nitrile carbon start->step1 OH⁻ intermediate1 Anionic Intermediate [R-C(O⁻)=NH] step1->intermediate1 step2 Proton transfer from H₂O intermediate1->step2 H₂O imidic_acid Imidic Acid [R-C(OH)=NH] step2->imidic_acid step3 Tautomerization imidic_acid->step3 amide Amide (R-CONH₂) step3->amide step4 Nucleophilic attack by OH⁻ on carbonyl carbon amide->step4 OH⁻ intermediate2 Tetrahedral Intermediate step4->intermediate2 step5 Loss of NH₂⁻ intermediate2->step5 acid Carboxylic Acid (R-COOH) step5->acid step6 Deprotonation by base acid->step6 OH⁻ carboxylate Carboxylate (R-COO⁻) + NH₃ step6->carboxylate

References

Cyclobutanecarbonitrile Reactivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and increasingly popular building block. While this compound is a valuable synthon, its strained four-membered ring and reactive nitrile group can lead to unexpected chemical behavior. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the underlying chemical principles.

Introduction: The Duality of Reactivity

This compound's utility stems from its unique combination of a strained cyclobutane ring and a polar nitrile functionality. This duality, however, is also the source of its potential for unexpected reactivity. The inherent ring strain of approximately 26 kcal/mol can be a driving force for ring-opening reactions under conditions that might not be immediately obvious.[1] Concurrently, the nitrile group can participate in a variety of transformations, some of which may be influenced by the adjacent strained ring. This guide will help you navigate these complexities and turn potential experimental pitfalls into predictable outcomes.

Part 1: Troubleshooting Guides

This section addresses specific problems that may arise during reactions with this compound. Each guide is structured in a question-and-answer format to provide direct solutions to common experimental challenges.

Ring-Opening Reactions with Nucleophiles

Question: I am attempting a standard nucleophilic addition to the nitrile group of this compound using a Grignard reagent, but I am observing a significant amount of a higher molecular weight byproduct. What is happening?

Answer: This is a classic case of unexpected ring-opening. While you intend for the Grignard reagent to attack the electrophilic carbon of the nitrile, the strain of the cyclobutane ring makes it susceptible to nucleophilic attack, leading to the formation of a γ-keto nitrile.[1][2]

Causality and Mechanism:

The reaction can proceed via two competitive pathways:

  • Expected Pathway (Nitrile Addition): The Grignard reagent adds to the nitrile to form a magnesium iminate, which upon acidic workup, hydrolyzes to a ketone.

  • Unexpected Pathway (Ring-Opening): The Grignard reagent attacks one of the methylene carbons of the cyclobutane ring in a nucleophilic substitution-like manner, cleaving the C-C bond and relieving ring strain. This results in a linear alkyl nitrile with a new C-C bond. Subsequent reaction of another equivalent of the Grignard reagent with the newly formed nitrile can lead to the observed higher molecular weight byproduct after workup.

To favor the desired nitrile addition, consider the following strategies:

  • Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., -78 °C) can disfavor the higher activation energy pathway of ring-opening.

  • Less Hindered Nucleophiles: Sterically bulky Grignard reagents may be more prone to ring-opening. If possible, use a less hindered nucleophile.

  • Transmetalation: Converting the Grignard reagent to a less reactive organometallic species, such as an organocuprate, can increase the selectivity for 1,2-addition to the nitrile.

Experimental Protocol: Selective Nitrile Addition using an Organocuprate

  • Prepare the Grignard reagent as usual.

  • In a separate flask under an inert atmosphere, suspend one equivalent of copper(I) iodide (CuI) in anhydrous THF at -78 °C.

  • Slowly add the Grignard reagent to the CuI suspension and stir for 30 minutes to form the Gilman reagent (an organocuprate).

  • Slowly add a solution of this compound in anhydrous THF to the organocuprate suspension at -78 °C.

  • Allow the reaction to stir at low temperature for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Data Summary: Grignard vs. Organocuprate Reactivity

ReagentTypical TemperaturePredominant ProductPotential Byproduct
Grignard (R-MgX)0 °C to RTKetone (from nitrile addition)γ-Keto Nitrile (from ring-opening)
Organocuprate (R₂CuLi)-78 °C to 0 °CKetone (from nitrile addition)Minimized

Logical Workflow for Troubleshooting Nucleophilic Addition

start Low yield of desired ketone and presence of high MW byproduct q1 Was the reaction run at or above 0 °C? start->q1 a1_yes Yes q1->a1_yes High Temp Favors Ring-Opening a1_no No q1->a1_no s1 Lower reaction temperature to -78 °C a1_yes->s1 q2 Is the Grignard reagent sterically hindered? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes Steric Hindrance a2_no No q2->a2_no s2 Consider using a less bulky Grignard reagent a2_yes->s2 s3 Employ an organocuprate via transmetalation a2_no->s3 end Improved yield of the desired ketone s2->end s3->end

Caption: Troubleshooting workflow for unexpected byproducts in nucleophilic additions.

Reactions Under Acidic Conditions: The Peril of Carbocation Rearrangements

Question: I am attempting to hydrolyze the nitrile of this compound to the corresponding carboxylic acid using strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and heat. My final product is a mixture of isomers, and I am not getting a clean conversion to cyclobutanecarboxylic acid. What is going on?

Answer: Under strong acidic conditions, protonation of the cyclobutane ring can lead to the formation of a cyclobutyl carbocation. This carbocation is highly prone to rearrangement to form more stable carbocations, leading to a mixture of products.[3]

Causality and Mechanism:

The high ring strain of the cyclobutane ring makes the formation of a cyclobutyl carbocation energetically accessible. Once formed, this secondary carbocation can undergo two primary rearrangement pathways:

  • 1,2-Hydride Shift: A hydride ion shifts from an adjacent carbon to the carbocation center, which in this case would lead to an isomeric secondary cyclobutyl carbocation.

  • Ring Expansion: A more significant rearrangement can occur where a C-C bond of the ring migrates, expanding the four-membered ring to a more stable five-membered ring (a cyclopentyl carbocation).[4] This tertiary carbocation is significantly more stable and is a likely intermediate.

These rearranged carbocations can then be trapped by water to form rearranged alcohols, or they can eliminate a proton to form various alkenes, which can then undergo further reactions.

Strategies for Clean Hydrolysis:

To avoid these carbocation rearrangements, it is crucial to use conditions that do not favor the formation of a carbocation on the cyclobutane ring.

  • Basic Hydrolysis: Saponification using a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup, is the preferred method for hydrolyzing the nitrile to a carboxylic acid without skeletal rearrangements.

  • Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a nitrilase can provide a very mild and selective conversion.

Experimental Protocol: Basic Hydrolysis of this compound

  • In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

  • Add an excess (3-4 equivalents) of sodium hydroxide pellets.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.

  • The carboxylic acid may precipitate out of solution. If not, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanecarboxylic acid.

  • Recrystallization or distillation can be used for further purification.

Visualizing Carbocation Rearrangement

start This compound + Strong Acid c1 Cyclobutyl Carbocation (Secondary) start->c1 Protonation c2 Rearranged Cyclobutyl Carbocation (Secondary) c1->c2 1,2-Hydride Shift c3 Cyclopentyl Carbocation (Tertiary) c1->c3 Ring Expansion (Favored) p1 Mixture of Rearranged Alcohols c2->p1 + H2O p2 Mixture of Alkenes c2->p2 - H+ c3->p1 + H2O c3->p2 - H+

References

Technical Support Center: Minimizing Byproduct Formation in Nitrile Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile addition reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile chemistry of the nitrile group. In our experience, while nitrile additions are powerful tools for C-C and C-N bond formation, success hinges on controlling reaction pathways to minimize the formation of unwanted byproducts.

This document moves beyond standard protocols to address the specific, practical challenges encountered in the lab. We will explore the causality behind byproduct formation and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems and byproducts associated with specific nitrile addition reactions.

1. Grignard & Organolithium Reactions: Ketone Synthesis

The addition of organometallics like Grignard reagents to nitriles is a classic method for ketone synthesis.[1][2] However, several side reactions can plague this transformation.

Q1: My primary product is a tertiary alcohol, not the expected ketone. What's happening?

A1: This is a classic case of double addition. The Grignard reagent reacts with the nitrile to form an intermediate imine magnesium salt.[3] During aqueous workup, this is hydrolyzed to a ketone.[4] However, if unreacted Grignard reagent is present during the formation of the ketone, it will attack the ketone carbonyl, leading to a tertiary alcohol after workup. The negatively charged imine intermediate itself is generally unreactive to a second equivalent of the Grignard reagent.[5]

Troubleshooting Steps:

  • Inverse Addition: Add the nitrile solution slowly to the Grignard reagent at a low temperature (0 °C or below). This ensures the Grignard reagent is never in large excess relative to the unreacted nitrile.

  • Temperature Control: Maintain low temperatures throughout the addition. Exothermic reactions can lead to localized heating, promoting the secondary addition.

  • Quenching Strategy: Ensure the reaction is thoroughly quenched with an aqueous acid solution before it has a chance to warm up significantly. This hydrolyzes the intermediate imine salt to the ketone while neutralizing any remaining Grignard reagent.

Q2: I'm getting low yields and recovering a lot of my starting nitrile, along with a byproduct derived from my Grignard reagent coupling or abstracting a proton. Why?

A2: This often points to two issues: α-proton abstraction (enolization) or poor Grignard reagent quality. If your nitrile has acidic protons on the carbon alpha to the nitrile group, the Grignard reagent can act as a base, deprotonating the nitrile instead of adding to it. This is particularly problematic with sterically hindered Grignards or nitriles.

Troubleshooting Steps:

Parameter Recommendation to Minimize Byproducts Rationale
Temperature Maintain 0 °C to -78 °C during addition.Favors the kinetic nucleophilic addition pathway over the thermodynamic deprotonation pathway.
Solvent Use less polar solvents or co-solvents. Adding toluene to diethyl ether can reduce side reactions.[3]Ethereal solvents stabilize the Grignard reagent. Less polar co-solvents can sometimes suppress enolization.
Addition Rate Add the nitrile to the Grignard reagent slowly and controllably.Prevents temperature spikes and maintains a high concentration of Grignard reagent relative to the intermediate, driving the initial addition.
Reagent Choice Consider using an organolithium reagent, which can be more reactive and less prone to side reactions in some cases.Organolithiums are often more nucleophilic and less basic than the corresponding Grignards, though this is substrate-dependent.
Catalysis For sterically demanding substrates, the addition of a copper(I) salt catalyst can be effective.[4]Catalysis can promote the desired nucleophilic addition over competing pathways.
2. Nitrile Reduction: Primary Amine Synthesis

The reduction of nitriles is a fundamental route to primary amines.[6] The most persistent and frustrating byproduct is the formation of secondary amines.

Q3: My nitrile reduction (e.g., using H₂/Pd/C or LiAlH₄) is producing a significant amount of secondary amine. How can I suppress this?

A3: Secondary amine formation is a well-documented issue.[7][8] It arises when the primary amine product attacks the intermediate imine, which is formed during the reduction. This condensation reaction leads to a new imine, which is then reduced to the secondary amine.

G start Problem: Secondary Amine Byproduct in Nitrile Reduction method Identify Reduction Method start->method catalytic Catalytic Hydrogenation (e.g., H₂, Pd/C, Ra-Ni) method->catalytic Catalytic hydride Hydride Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂) method->hydride Hydride sol1 Add Ammonia (Anhydrous) or Ammonium Hydroxide catalytic->sol1 Mechanism: Excess NH₃ shifts equilibrium away from secondary imine formation. sol2 Switch Catalyst: Use Raney Nickel (Ra-Ni) with NH₃/MeOH catalytic->sol2 Rationale: Ra-Ni is often more effective than Pd/C in the presence of ammonia for this purpose. [39] sol3 Add an Acid: (e.g., Acetic Acid, HCl) catalytic->sol3 Mechanism: Acid protonates the primary amine product, rendering it non-nucleophilic. sol4 In-situ Protection: Add Boc₂O during reduction catalytic->sol4 Mechanism: Traps the primary amine as a non-nucleophilic Boc-carbamate as it forms. [37] sol5 Use specific catalytic systems, e.g., hcp Co nanoparticles. catalytic->sol5 Rationale: Certain catalyst phases show high selectivity for primary amine formation without additives. [30, 31] sol_hydride Ensure Rapid, Complete Reduction: Use sufficient LiAlH₄ excess. Maintain low temperature during addition, then reflux to complete. hydride->sol_hydride Rationale: Keeps the concentration of the intermediate imine low at all times.

Caption: Troubleshooting secondary amine formation.

3. Blaise Reaction: β-Ketoester Synthesis

The Blaise reaction utilizes an organozinc reagent from an α-haloester to add to a nitrile, ultimately forming a β-ketoester or β-enamino ester.[9][10] Low yields and competing side reactions were drawbacks of the original protocol.[11]

Q4: My Blaise reaction has a very low yield, and I isolate a significant amount of a self-condensation product from my α-bromoester. How can I improve this?

A4: This is the most common failure mode of the Blaise reaction. The organozinc enolate, once formed, can react with another molecule of the starting α-haloester instead of the nitrile. Modern protocols have largely solved this issue.

Key Protocol Improvements (Kishi Modifications): [9][12]

  • Zinc Activation: Use activated zinc powder. This can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. This removes passivating oxide layers.

  • Solvent Choice: Use tetrahydrofuran (THF) as the solvent. It is superior to older solvents like benzene.

  • Slow Addition: Add the α-haloester slowly over 30-60 minutes to the suspension of activated zinc and the nitrile in THF.[12] This maintains a low concentration of the α-haloester, minimizing self-condensation.

  • Careful Workup: The workup is critical. Diluting the reaction mixture with THF before quenching helps prevent the formation of emulsions.[9]

    • For β-Enamino Esters: Quench with 50% aqueous K₂CO₃.

    • For β-Ketoesters: Quench with 50% K₂CO₃, separate the organic layer, and then treat it with 1 M HCl to hydrolyze the enamino ester intermediate.[9][10]

General FAQs

Q5: How can I prevent the hydrolysis of my nitrile starting material or product during the reaction and workup?

A5: Nitrile hydrolysis to the corresponding amide or carboxylic acid is a common byproduct, especially under strong acidic or basic conditions with water present.[13][14][15]

  • Anhydrous Conditions: For reactions like Grignard or hydride reductions, ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously anhydrous.

  • Temperature Control During Workup: When performing an aqueous workup, especially with acid or base, keep the temperature low (e.g., in an ice bath). Hydrolysis rates increase significantly with temperature.

  • pH Control: Avoid prolonged exposure to harsh pH. Neutralize the reaction mixture as soon as possible and proceed with extraction. If the desired product is base-sensitive, use a milder acid for quenching (e.g., saturated aq. NH₄Cl).

  • Reaction Time: Do not let reactions run unnecessarily long, as this increases the chance for side reactions, including hydrolysis from trace moisture.

G start End of Reaction (Nitrile Product in Organic Solvent) step1 Cool Reaction Mixture to 0 °C start->step1 step2 Slowly Add Quenching Solution (e.g., sat. aq. NH₄Cl, H₂O, or dilute acid) with Vigorous Stirring step1->step2 Key: Maintain low temp to minimize hydrolysis rate step3 Allow to Warm to Room Temp. Only After Addition is Complete step2->step3 step4 Separate Layers Promptly step3->step4 Avoid prolonged contact with aqueous phase step5 Wash Organic Layer (e.g., with brine) step4->step5 step6 Dry with Anhydrous MgSO₄ or Na₂SO₄, Filter, and Concentrate step5->step6 end Pure Nitrile Product step6->end

Caption: Best practices for aqueous workup of nitrile-containing reaction mixtures.

Q6: How does solvent choice impact byproduct formation in nitrile additions?

A6: Solvent choice is critical and can dramatically influence reaction outcomes.[16] A solvent can affect reagent solubility, stability, and the polarity of the transition state.

  • Polarity: In the Grignard reaction, ethereal solvents (diethyl ether, THF) are essential to solvate and stabilize the organomagnesium species.[3]

  • Stereoselectivity: As demonstrated in nitrile anion cyclizations, solvent can reverse stereoselectivity. For example, cyclizations in non-polar benzene may favor a trans product, while the same reaction in polar THF can favor the cis product.[16][17] This is due to the solvent's ability to coordinate with the cation and influence the geometry of the transition state.

  • Aprotic vs. Protic: Protic solvents (containing acidic protons, like alcohols or water) are generally incompatible with strongly basic or nucleophilic reagents like Grignards, organolithiums, and hydrides, as they will quench the reagent.

Q7: My reaction is sluggish and gives a complex mixture of products. Where should I start troubleshooting?

A7: A complex mixture often points to multiple competing reaction pathways or decomposition.

  • Verify Reagent Quality: Start by verifying the quality and concentration of your starting materials and reagents. Is the nitrile pure? Was the Grignard reagent properly titrated? Is the catalyst active?[18][19]

  • Lower the Temperature: The first experimental variable to change is often the temperature. Running the reaction at a lower temperature can increase selectivity by favoring a single kinetic pathway over others that may have higher activation energies.[19]

  • Check for Atmospheric Contamination: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if using air- or moisture-sensitive reagents.

  • Simplify and Re-run: If possible, run the reaction on a small scale and monitor it by TLC or GC-MS at regular intervals. This can help you identify when byproducts start to form (e.g., after the starting material is consumed, suggesting product decomposition).

Appendix: Sample Protocol
Protocol: Ketone Synthesis via Grignard Addition with Minimized Byproducts

This protocol for the synthesis of propiophenone from benzonitrile and ethylmagnesium bromide incorporates best practices to minimize side reactions.

Materials:

  • Benzonitrile (distilled from CaH₂)

  • Ethylmagnesium bromide (3.0 M in diethyl ether, titrated)

  • Anhydrous diethyl ether

  • 1 M HCl (aqueous)

  • Saturated aq. NaCl (brine)

  • Anhydrous MgSO₄

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of N₂.

  • Reagent Loading: Via syringe, charge the flask with the required volume of ethylmagnesium bromide solution (1.1 equivalents). Dilute with anhydrous diethyl ether. Cool the flask to 0 °C in an ice-water bath.

  • Slow Addition: Dissolve benzonitrile (1.0 equivalent) in anhydrous diethyl ether and load it into the dropping funnel. Add the benzonitrile solution dropwise to the stirred Grignard solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Quenching: While maintaining the flask at 0 °C, slowly add 1 M HCl via the dropping funnel. Caution: Exothermic and gas evolution. Continue adding until the aqueous layer is acidic and all solids have dissolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude propiophenone can then be purified by vacuum distillation or column chromatography.

References

Technical Support Center: Workup Procedures for Cyclobutanecarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for the workup of common reactions involving cyclobutanecarbonitrile. The unique strained cyclobutane ring necessitates careful consideration during reaction workup to ensure product integrity and maximize yield. This document is structured to address specific challenges you may encounter in your experiments, offering logical, field-proven solutions.

I. Foundational Principles: The Cyclobutane Moiety in Reaction Workups

The cyclobutane ring, while strained, is generally robust under standard workup conditions. Unlike its highly strained cyclopropane counterpart, the cyclobutane ring does not readily undergo spontaneous ring-opening during typical aqueous acidic or basic washes.[1][2][3][4] However, the presence of activating functional groups or harsh conditions (e.g., strong Lewis acids, high temperatures) can promote ring-opening or rearrangement reactions. Therefore, all workup procedures should be conducted with mindful control of temperature and pH.

II. Reaction-Specific Workup and Troubleshooting Guides

This section is organized by common reaction types performed on this compound, providing detailed step-by-step workup protocols and a troubleshooting guide for each.

A. Hydrolysis of this compound to Cyclobutanecarboxylic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation. The workup is critical for separating the desired carboxylic acid from unreacted starting material and reaction byproducts.

Experimental Protocol: Basic Hydrolysis Workup

  • Reaction Quenching & Solvent Removal:

    • Upon reaction completion, cool the reaction mixture to room temperature.

    • If the reaction was conducted in a high-boiling aprotic solvent (e.g., DMSO, DMF), it is advisable to remove the bulk of the solvent under reduced pressure.

    • Dilute the cooled reaction mixture with water.

  • Basification and Extraction of Neutral Impurities:

    • Make the aqueous solution strongly basic (pH > 12) by the slow addition of a concentrated aqueous solution of NaOH or KOH. This converts the cyclobutanecarboxylic acid into its water-soluble carboxylate salt.

    • Extract the basic aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted this compound and other non-acidic organic impurities. Repeat the extraction 2-3 times.

  • Acidification and Product Extraction:

    • Cool the aqueous layer in an ice bath.

    • Acidify the cold aqueous solution to pH < 2 with a concentrated acid (e.g., HCl, H₂SO₄). This will precipitate the cyclobutanecarboxylic acid if it is not soluble in the acidic aqueous solution.

    • Extract the acidified aqueous solution with an organic solvent (e.g., diethyl ether, ethyl acetate) to isolate the cyclobutanecarboxylic acid. Repeat the extraction 3-4 times to ensure complete recovery.[5]

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude cyclobutanecarboxylic acid.

  • Purification:

    • The crude product can be further purified by distillation or recrystallization.[5]

Troubleshooting Guide & FAQs: Hydrolysis Workup

Issue Potential Cause(s) Troubleshooting Steps
Low product yield after extraction. - Incomplete hydrolysis. - Incomplete extraction from the aqueous layer. - Product is partially soluble in the aqueous layer even after acidification.- Monitor the reaction to completion using TLC or GC. - Increase the number of extractions from the acidified aqueous layer. - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the carboxylic acid.
Oily product that does not solidify. - Presence of unreacted starting material or other impurities.- Ensure the initial basic extraction was thorough to remove neutral impurities. - Purify the crude product by distillation or chromatography.
Formation of an emulsion during extraction. - Presence of soaps or other surfactants formed during the reaction.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite.

Diagram: Hydrolysis Workup Workflow

A Reaction Mixture B Cool and Dilute with Water A->B C Basify to pH > 12 B->C D Extract with Organic Solvent C->D E Aqueous Layer (Product as Salt) D->E Separate F Organic Layer (Impurities) D->F Separate G Acidify to pH < 2 E->G H Extract with Organic Solvent G->H I Aqueous Layer (Waste) H->I Separate J Organic Layer (Product) H->J Separate K Dry and Concentrate J->K L Crude Product K->L

Caption: Workflow for the basic hydrolysis workup of this compound.

B. Reduction of this compound to Cyclobutylamine with LiAlH₄

The reduction of nitriles with lithium aluminum hydride (LAH) is a powerful method for the synthesis of primary amines. The workup for LAH reactions requires careful quenching of the highly reactive reagent and management of the resulting aluminum salts.

Experimental Protocol: LAH Reduction Workup (Fieser Method)

  • Reaction Quenching:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • For every 'x' grams of LAH used in the reaction, slowly and sequentially add the following with vigorous stirring:

      • 'x' mL of water.

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.[6][7]

    • Caution: The initial addition of water is highly exothermic and will generate hydrogen gas. Add dropwise to control the reaction rate.

  • Precipitation and Filtration:

    • Remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.

    • Filter the mixture through a pad of Celite to remove the aluminum salts.

    • Wash the filter cake thoroughly with an organic solvent (e.g., diethyl ether, THF) to recover all the product.

  • Drying and Solvent Removal:

    • Combine the filtrate and the washings.

    • Dry the organic solution over an anhydrous drying agent (e.g., anhydrous K₂CO₃ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude cyclobutylamine can be purified by distillation.

Troubleshooting Guide & FAQs: LAH Reduction Workup

Issue Potential Cause(s) Troubleshooting Steps
Gelatinous precipitate forms upon quenching, making filtration difficult. - Incorrect ratio of quenching reagents. - Insufficient stirring during quenching.- Ensure the precise 1:1:3 ratio of water:15% NaOH:water is used. - Use vigorous mechanical stirring during the entire quenching process. - An alternative is to use Rochelle's salt (potassium sodium tartrate) solution to chelate the aluminum salts and keep them in solution.
Low product yield. - Incomplete reduction. - Product loss during filtration of aluminum salts. - Product is volatile and lost during solvent removal.- Monitor the reaction to completion. - Wash the aluminum salt filter cake extensively with the reaction solvent. - Use a cooled trap during rotary evaporation to recover volatile amines.
Product is contaminated with aluminum salts. - Inefficient filtration.- Ensure a thick pad of Celite is used for filtration. - If salts are still present, dissolve the crude product in a minimal amount of solvent and re-filter.

Diagram: LAH Reduction Workup Logic

A Reaction Mixture with excess LAH B Cool to 0 °C A->B C Slowly add H₂O, then 15% NaOH, then H₂O B->C D Stir at RT to form granular precipitate C->D E Filter through Celite D->E F Filtrate (Product in solution) E->F Separate G Filter Cake (Aluminum Salts) E->G Separate I Combine Filtrate and Washings F->I H Wash filter cake with solvent G->H H->I Combine J Dry and Concentrate I->J K Crude Cyclobutylamine J->K

Caption: Logical flow for the Fieser workup of an LAH reduction.

C. Grignard Reaction of this compound to form a Cyclobutyl Ketone

The reaction of a Grignard reagent with a nitrile is a classic method for ketone synthesis. The workup involves hydrolysis of the intermediate imine salt.

Experimental Protocol: Grignard Reaction Workup

  • Reaction Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This will hydrolyze the intermediate magnesium imine salt.[8]

    • Alternative: A dilute acid (e.g., 1 M HCl) can also be used for the quench. However, a buffered quench with NH₄Cl is often milder.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) 2-3 times.

  • Washing:

    • Combine the organic extracts.

    • Wash the combined organic layers sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

      • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification:

    • The crude cyclobutyl ketone can be purified by distillation or column chromatography.

Troubleshooting Guide & FAQs: Grignard Reaction Workup

Issue Potential Cause(s) Troubleshooting Steps
Formation of a tertiary alcohol byproduct. - The intermediate ketone is highly reactive and can react with a second equivalent of the Grignard reagent.- Use inverse addition (add the Grignard reagent to the nitrile solution) to maintain a low concentration of the Grignard reagent. - Perform the reaction at a lower temperature.
Recovery of unreacted this compound. - Incomplete reaction. - Deactivated Grignard reagent due to moisture.- Ensure all glassware and solvents are rigorously dried. - Titrate the Grignard reagent before use to determine its exact concentration.
Formation of a white precipitate that is difficult to separate. - Formation of magnesium hydroxides/salts.- Ensure sufficient aqueous acid or NH₄Cl is added to dissolve all the magnesium salts. - If a precipitate persists, it may be filtered off before extraction.

Diagram: Grignard Reaction Workup Pathway

A Grignard Reaction Mixture B Cool and Quench with aq. NH₄Cl or dilute acid A->B C Extract with Organic Solvent B->C D Aqueous Layer (Salts) C->D Separate E Organic Layer (Product & Impurities) C->E Separate F Wash with H₂O, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Crude Cyclobutyl Ketone G->H

Caption: A typical workup procedure for a Grignard reaction with a nitrile.

III. General Troubleshooting for this compound Workups

General Issue Potential Cause(s) Recommended Action
Product Degradation - Harsh acidic or basic conditions. - Elevated temperatures during workup.- Use milder reagents for pH adjustment (e.g., saturated NaHCO₃ instead of concentrated NaOH). - Perform all workup steps at or below room temperature.
Difficulty in Purification - Presence of closely related side products.- Employ high-resolution purification techniques such as HPLC or careful column chromatography. - Consider derivatization to a more easily separable compound, followed by regeneration of the desired product.
Safety Concerns - Handling of reactive reagents like LAH. - Evolution of flammable or toxic gases.- Always perform reactions and workups in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE). - Add quenching reagents slowly and with adequate cooling.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis. Retrieved from --INVALID-LINK--[9]

  • Larock, R. C. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from --INVALID-LINK--[6]

  • Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--[5]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from --INVALID-LINK--[7]

  • Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. Retrieved from --INVALID-LINK--[1]

  • Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--[10]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from --INVALID-LINK--[11]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from --INVALID-LINK--[12]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). Retrieved from --INVALID-LINK--[13]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from --INVALID-LINK--[8]

  • Leah4sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--[14]

  • LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from --INVALID-LINK--[2]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from --INVALID-LINK--[3]

  • Catalyst University. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from --INVALID-LINK--[15]

  • van der Veen, B. A., Leemhuis, H., van der Maarel, M. J. E. C., & Dijkhuizen, L. (2008). Elimination of competing hydrolysis and coupling side reactions of a cyclodextrin glucanotransferase by directed evolution. FEBS Journal, 275(15), 3948–3959. --INVALID-LINK--[16]

  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from --INVALID-LINK--[17]

  • McMurry, J. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from --INVALID-LINK--[4]

  • Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. Retrieved from --INVALID-LINK--[18]

  • Sched. (2023). SCCUR 2023: The Stereocontrolled Synthesis of a Cycl.... Retrieved from --INVALID-LINK--[19]

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxy-2-methylbutanenitrile in Cyanohydrin Reactions. Retrieved from --INVALID-LINK--[20]

  • Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE. (n.d.). Retrieved from --INVALID-LINK--[21]

References

dealing with emulsions during cyclobutanecarbonitrile extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of cyclobutanecarbonitrile. As Senior Application Scientists, we have synthesized our expertise to provide you with scientifically sound and field-proven solutions to ensure the purity and yield of your target compound.

I. Understanding Emulsions in this compound Extraction

An emulsion is a stable dispersion of one immiscible liquid in another, which can significantly complicate phase separation during extraction.[1] In the context of this compound extraction, emulsions often form due to the presence of surfactant-like impurities or excessive agitation during the mixing of aqueous and organic phases.[1] this compound's slight solubility in water can also contribute to the stability of these emulsions. This guide will walk you through preventative measures and effective techniques to break stubborn emulsions.

II. Troubleshooting Guide: Emulsion Formation

The following table provides a quick reference for troubleshooting common issues related to emulsion formation during this compound extraction.

Problem Probable Cause(s) Solution(s)
A thick, persistent emulsion layer forms between the aqueous and organic phases.- Vigorous shaking or mixing.- Presence of fine particulate matter.- High concentration of surfactant-like impurities.- Allow the mixture to stand undisturbed.- Add a saturated brine solution ("salting out").- Filter the entire mixture through a pad of Celite®.- For small volumes, centrifuge the mixture.
The interface between the layers is cloudy or indistinct.- Incomplete phase separation.- Slight mutual solubility of the solvents.- Gently swirl the separatory funnel instead of shaking.- Add a small amount of a different organic solvent to alter polarity.- Increase the settling time.[2]
Product loss is observed after breaking the emulsion.- Analyte is trapped in the emulsion layer.- Partial solubility of this compound in the aqueous phase.- After breaking the emulsion, re-extract the aqueous layer with fresh organic solvent.- Use a "salting out" technique to decrease the solubility of the nitrile in the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during the extraction of this compound?

Emulsions during the extraction of this compound are typically caused by a combination of factors:

  • Presence of Surfactant-like Molecules: Impurities from the reaction mixture, such as phospholipids, fatty acids, or proteins, can act as surfactants, stabilizing the interface between the aqueous and organic phases.[1]

  • Vigorous Agitation: Excessive shaking of the separatory funnel can create very fine droplets of one liquid dispersed in the other, leading to a stable emulsion.[1] A gentler swirling motion is often sufficient for extraction while minimizing emulsion formation.[1]

  • Fine Particulate Matter: Undissolved solids can accumulate at the interface and physically stabilize an emulsion.[3]

  • Properties of this compound: As a polar molecule with slight water solubility, this compound itself can contribute to the stability of the interface between the two liquid phases.

Q2: How does "salting out" with brine help break an emulsion?

Adding a saturated solution of sodium chloride (brine) is a common and effective technique. The high concentration of salt increases the ionic strength of the aqueous layer.[1] This has two main effects:

  • Increased Polarity of the Aqueous Phase: The dissolved salt ions make the aqueous phase more polar, which decreases the solubility of the less polar organic molecules, including this compound, forcing them into the organic layer.

  • Destabilization of the Emulsion: The increased ionic strength disrupts the forces that stabilize the emulsion, causing the small droplets to coalesce and form distinct layers.[1]

Q3: When should I consider using centrifugation to break an emulsion?

Centrifugation is a powerful mechanical method for breaking emulsions, especially for small-volume extractions.[1] By applying a strong centrifugal force, the denser aqueous phase is forced to the bottom of the tube, and the lighter organic phase rises to the top, effectively breaking the emulsion.[4] This method is particularly useful when chemical methods like salting out are ineffective or could interfere with downstream applications. A centrifugation speed of 5000 rpm for 15 minutes is often a good starting point for breaking emulsions in chemical extractions.[4]

Q4: Can filtration be used to resolve an emulsion? What is the role of Celite®?

Yes, filtration can be a very effective method, particularly for emulsions stabilized by fine solid particles.[3] Filtering the entire emulsified mixture through a pad of a filter aid like Celite® (diatomaceous earth) can physically break the emulsion.[3] Celite forms a porous filter bed that traps the fine particles stabilizing the emulsion, allowing the now-separated aqueous and organic phases to pass through.[5]

Q5: Are there ways to prevent emulsion formation in the first place?

Prevention is often the best strategy. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times or use a swirling motion to achieve adequate mixing for extraction.[1]

  • Solvent Choice: Select an extraction solvent that has a significant density difference from the aqueous phase to promote better separation.

  • Supported Liquid Extraction (SLE): For particularly challenging samples, SLE can be an excellent alternative to traditional liquid-liquid extraction. In SLE, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it. This technique avoids the vigorous mixing that leads to emulsions.[6]

IV. Experimental Protocols

Protocol 1: Breaking an Emulsion using the "Salting Out" Technique
  • Carefully transfer the entire contents of the separatory funnel, including the emulsion, to a beaker.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Slowly add the brine solution to the beaker while gently stirring with a glass rod. A good starting point is to add a volume of brine equal to about 20-30% of the volume of the aqueous layer.

  • Continue to stir gently for a few minutes. You should observe the emulsion begin to break and the layers start to separate.

  • Once the layers have separated, carefully pour the mixture back into the separatory funnel.

  • Allow the layers to fully settle, and then drain the aqueous layer.

  • Proceed with your standard workup procedure.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Set up a Büchner funnel with a piece of filter paper that fits snugly.

  • In a small beaker, create a slurry of Celite® in the organic solvent you are using for the extraction.

  • With the vacuum off, pour the Celite® slurry into the Büchner funnel to create a pad of about 1-2 cm in thickness.

  • Turn on the vacuum gently to pack the Celite® pad and remove the excess solvent.

  • Turn off the vacuum and carefully pour the entire emulsified mixture onto the center of the Celite® pad.

  • Apply the vacuum again. The separated aqueous and organic phases should pass through the filter, leaving the emulsion-stabilizing particles trapped in the Celite®.[7]

  • Wash the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of your product.

  • Transfer the filtrate to a clean separatory funnel to separate the layers.

Protocol 3: Supported Liquid Extraction (SLE) for Emulsion-Prone Samples
  • Select an SLE cartridge with a volume capacity appropriate for your aqueous sample.

  • Pre-treat your aqueous sample to adjust the pH if necessary to ensure your compound of interest is in a neutral, extractable form.[8]

  • Load the aqueous sample onto the SLE cartridge and allow it to absorb into the solid support for about 5-10 minutes.[9]

  • Place a collection vessel below the cartridge.

  • Add the immiscible organic extraction solvent to the cartridge and allow it to percolate through the support material by gravity.

  • Collect the eluent, which contains your extracted this compound.

  • A second elution with fresh solvent may be performed to ensure complete recovery.

V. Decision-Making Workflow for Emulsion Troubleshooting

The following diagram provides a logical workflow to guide you through the process of addressing an emulsion during your this compound extraction.

Emulsion_Troubleshooting start Emulsion Observed patience Allow to Stand (15-30 min) start->patience gentle_stir Gently Stir Interface patience->gentle_stir check_separation1 Separation? gentle_stir->check_separation1 salt Add Saturated Brine ('Salting Out') check_separation2 Separation? salt->check_separation2 check_separation1->salt No success Proceed with Workup check_separation1->success Yes filtration Filter through Celite® check_separation3 Separation? filtration->check_separation3 check_separation2->filtration No check_separation2->success Yes centrifugation Centrifuge (if small volume) re_evaluate Re-evaluate Extraction (Solvent, pH, SLE) centrifugation->re_evaluate No centrifugation->success Yes check_separation3->centrifugation No check_separation3->success Yes

Caption: A decision-making workflow for troubleshooting emulsions.

VI. References

  • Majors, R. E. (2013). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC North America, 31(11), 956-963.

  • K-Jhil Scientific. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from --INVALID-LINK--

  • BenchChem. (2023). Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup.

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Easy protocol to develop your Supported Liquid Extraction method. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from --INVALID-LINK--

  • Chromatography Online. (2010). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. Retrieved from --INVALID-LINK--

  • Biotage. (2023). How do I pretreat my samples for Supported Liquid Extraction. Retrieved from --INVALID-LINK--

  • University of York, Department of Chemistry. (n.d.). Active Filtration. Retrieved from --INVALID-LINK--

  • LCGC International. (2015). Liquid-Liquid Extraction of Polar Organic Compounds.

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.

  • dos Santos, J. S., et al. (2013). Novel extraction induced by emulsion breaking as a tool for trace multi-element determination in jet fuel by ICP-MS. Journal of Analytical Atomic Spectrometry, 28(4), 553-560.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclobutanecarbonitrile and Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic chemistry, cyclic nitriles are valuable intermediates, offering a gateway to a diverse array of functional groups and molecular scaffolds. Among these, cyclobutanecarbonitrile and cyclopentanecarbonitrile are fundamental building blocks. While structurally similar, the nuanced differences in their cyclic frameworks impart distinct reactivity profiles. This guide provides an in-depth comparison of their chemical behavior, grounded in the principles of conformational analysis and reaction kinetics, to aid researchers in experimental design and reaction optimization.

The Decisive Influence of Ring Strain

The primary determinant of the differential reactivity between this compound and cyclopentanecarbonitrile is the inherent ring strain of the cycloalkane moiety.[1][2] Cyclobutane exhibits significant ring strain, a composite of angle strain and torsional strain, estimated at approximately 26.3 kcal/mol.[3] This instability arises from the compression of C-C-C bond angles to roughly 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon, and eclipsing interactions of adjacent hydrogen atoms.[4] In contrast, cyclopentane adopts a more stable, non-planar "envelope" conformation that alleviates much of this strain, with a total ring strain of about 7.4 kcal/mol.[3][5] This fundamental difference in ground-state energy is the cornerstone of their divergent chemical behavior. The higher ground-state energy of this compound often translates to a lower activation energy for reactions that release this strain.

Comparative Reactivity at the Nitrile Group

The nitrile functional group is a versatile handle for chemical transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.[6][7] Key reactions include hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a robust and widely utilized transformation, typically proceeding under acidic or basic conditions via an amide intermediate.[8][9]

Mechanistic Considerations:

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for subsequent attack by water.[7] Conversely, under basic conditions, the hydroxide ion directly attacks the nitrile carbon.[7]

Reactivity Comparison:

Due to its significant ring strain, this compound is anticipated to undergo hydrolysis at an accelerated rate compared to cyclopentanecarbonitrile. The transition states for both acidic and basic hydrolysis involve a change in hybridization of the carbon atom attached to the ring from sp to sp². This geometric shift can be more readily accommodated by the strained cyclobutane ring, as it partially alleviates the inherent angle strain. Consequently, the activation energy for the hydrolysis of this compound is expected to be lower.

CompoundRing Strain (kcal/mol)Predicted Relative Rate of Hydrolysis
This compound~26.3[3]Faster
Cyclopentanecarbonitrile~7.4[3]Slower

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol provides a representative procedure for the hydrolysis of this compound to cyclobutanecarboxylic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. To a 250 mL round-bottom flask, add this compound (10.0 g, 0.123 mol). B 2. Add a solution of 50% (v/v) sulfuric acid (100 mL). A->B C 3. Equip the flask with a reflux condenser. B->C D 4. Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. C->D E 5. Monitor the reaction by TLC until the starting material is consumed (approx. 6-8 hours). D->E F 6. Cool the reaction mixture to room temperature and then in an ice bath. E->F G 7. Extract the aqueous mixture with diethyl ether (3 x 100 mL). F->G H 8. Combine the organic layers and wash with saturated sodium bicarbonate solution. G->H I 9. Acidify the aqueous layer with concentrated HCl and extract with diethyl ether. H->I J 10. Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo. I->J K 11. Purify the crude product by vacuum distillation to yield cyclobutanecarboxylic acid. J->K

Experimental workflow for the hydrolysis of this compound.

Reduction to Primary Amines

The reduction of nitriles to primary amines is a fundamental transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[10][11]

Mechanistic Considerations:

The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an intermediate imine anion which is further reduced to the amine.[10]

Reactivity Comparison:

Similar to hydrolysis, the higher ground-state energy of this compound is expected to favor a faster reduction compared to cyclopentanecarbonitrile. The release of ring strain in the transition state and the final product contributes to a more favorable reaction kinetic.

Experimental Protocol: LiAlH₄ Reduction of Cyclopentanecarbonitrile

The following is a standard laboratory procedure for the reduction of cyclopentanecarbonitrile to cyclopentylmethanamine.

G cluster_0 Reaction Setup cluster_1 Addition of Substrate cluster_2 Workup and Purification A 1. To a flame-dried 500 mL three-necked flask under nitrogen, add LiAlH4 (5.7 g, 0.15 mol) and anhydrous THF (150 mL). B 2. Cool the suspension to 0 °C in an ice bath. C 3. Add a solution of cyclopentanecarbonitrile (9.5 g, 0.10 mol) in anhydrous THF (50 mL) dropwise via an addition funnel. B->C D 4. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. C->D E 5. Cool the reaction to 0 °C and cautiously quench by sequential addition of water (5.7 mL), 15% NaOH (aq) (5.7 mL), and water (17.1 mL). D->E F 6. Filter the resulting granular precipitate and wash with THF. E->F G 7. Combine the filtrate and washings, and remove the solvent under reduced pressure. F->G H 8. Distill the residue under vacuum to obtain pure cyclopentylmethanamine. G->H

Procedure for the reduction of cyclopentanecarbonitrile.

Reactivity of the α-Carbon

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) exhibit acidic properties due to the electron-withdrawing nature of the cyano group.[12] Deprotonation at this position generates a resonance-stabilized carbanion, a potent nucleophile for carbon-carbon bond formation.

Acidity Comparison:

The acidity of the α-proton is influenced by the hybridization of the carbon atom. The increased s-character in the C-H bonds of cyclobutane compared to cyclopentane, a consequence of the strained ring system, is expected to make the α-proton of this compound more acidic than that of cyclopentanecarbonitrile. A higher s-character stabilizes the resulting carbanion by holding the electron pair closer to the nucleus. This suggests that this compound will be deprotonated more readily.

CompoundPredicted Relative pKaPredicted Ease of Carbanion Formation
This compoundLowerEasier
CyclopentanecarbonitrileHigherMore Difficult

This enhanced acidity can be exploited in reactions such as the Thorpe-Ziegler cyclization for the synthesis of larger ring systems.[13][14]

Spectroscopic Insights into Reactivity

Infrared (IR) spectroscopy provides a valuable tool for probing the electronic environment of the nitrile functional group. The stretching frequency of the C≡N bond is sensitive to the electronic effects of its substituents.

IR Spectroscopy Data:

CompoundC≡N Stretching Frequency (cm⁻¹)Reference
This compound~2245[15]
General Aliphatic Nitriles2240 - 2260[15]

The C≡N stretching frequency of this compound falls within the typical range for aliphatic nitriles. A direct comparison of the C≡N stretching frequencies of this compound and cyclopentanecarbonitrile under identical conditions would be insightful. A higher stretching frequency for this compound would suggest a stronger, more polarized C≡N bond, potentially influencing its electrophilicity.

Conclusion

The heightened reactivity of this compound in comparison to cyclopentanecarbonitrile is a direct consequence of its significant ring strain. This intrinsic instability facilitates reactions that lead to a release of this strain, resulting in faster reaction rates for processes such as hydrolysis and reduction. Furthermore, the unique geometry of the cyclobutane ring is predicted to enhance the acidity of the α-proton, making it a more facile substrate for carbanion formation. These fundamental differences, summarized in the comparative data tables, should be carefully considered when designing synthetic strategies that employ these versatile cyclic nitrile building blocks.

References

A Comparative Analysis of Ring Strain in Cyclopropane and Cyclobutane Nitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, strained ring systems are of paramount importance, often serving as versatile building blocks and conformational constraints in molecular design. Among these, cyclopropanes and cyclobutanes, particularly their functionalized derivatives, present a fascinating study in the interplay of steric and electronic effects. This guide provides an in-depth, objective comparison of the ring strain in cyclopropanecarbonitrile and cyclobutanecarbonitrile, supported by experimental data and established theoretical frameworks. Our focus is to elucidate the nuanced differences in their structural and energetic properties, offering valuable insights for researchers engaged in the synthesis and application of these unique molecular scaffolds.

Understanding Ring Strain: A Fusion of Angle and Torsional Forces

Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization state.[1] For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is approximately 109.5°.[2] In small rings like cyclopropane and cyclobutane, the geometric constraints force these angles to be significantly smaller, leading to what is known as angle strain or Baeyer strain.[3][4] This distortion results in less effective orbital overlap and weaker, more reactive C-C bonds.[5]

Furthermore, ring strain is exacerbated by torsional strain (also known as Pitzer strain or eclipsing strain), which results from the eclipsing of adjacent C-H bonds.[6] In cyclopropane, the planar structure forces all C-H bonds on neighboring carbons into an eclipsed conformation.[7] Cyclobutane can alleviate some of this torsional strain by adopting a puckered or "butterfly" conformation, though this slightly increases the angle strain.[6][7]

A Quantitative Look at Ring Strain: Experimental and Theoretical Data

A common method for quantifying ring strain is through the measurement of the heat of combustion.[2] The more strained a molecule is, the higher its potential energy, and consequently, the more heat is released upon combustion. By comparing the heat of combustion per -CH₂- group to that of a strain-free acyclic alkane (approximately 157.4 kcal/mol), the total strain energy can be calculated.[8]

PropertyCyclopropanecarbonitrileThis compoundReference Alkane
Formula C₄H₅NC₅H₇N
Molecular Weight 67.09 g/mol 81.12 g/mol
Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) +43.7 ± 0.2 kcal/mol+14.7 kcal/mol (estimated)
Experimental C-C Bond Length (ring) ~1.503 Å (in parent)[9]~1.555 Å (in parent)~1.53 Å (in propane)
Experimental C≡N Bond Length 1.157 Å1.156 Å
Experimental C-C-C Bond Angle (in parent) 60°[10][11]~88° (puckered)[1]~112.4° (in propane)
IR C≡N Stretch Frequency ~2252 cm⁻¹~2245 cm⁻¹

Note: Enthalpy of formation for this compound is an estimated value based on available data. Bond lengths and angles for the parent cycloalkanes are provided for comparison.

The significantly more positive enthalpy of formation for cyclopropanecarbonitrile compared to an estimated value for this compound strongly suggests a higher degree of ring strain in the three-membered ring system.

Structural Insights: A Tale of Two Rings

The fundamental differences in ring strain between these two nitriles are rooted in their distinct molecular geometries.

Figure 1. Molecular structures of cyclopropanecarbonitrile and this compound.

Cyclopropanecarbonitrile: The three carbon atoms of the cyclopropane ring form an equilateral triangle, forcing the C-C-C bond angles to be a highly strained 60°.[10][11] This severe deviation from the ideal 109.5° leads to significant angle strain. The C-C bonds in cyclopropane are described as "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[10] This strained ring has a notable electronic effect on the attached nitrile group.

This compound: The four-membered ring of cyclobutane is not planar. It adopts a puckered conformation to relieve some of the torsional strain that would be present in a flat structure.[6] This puckering, however, reduces the internal C-C-C bond angles to approximately 88°, still a significant deviation from the tetrahedral ideal, but less severe than in cyclopropane.[1] An electron diffraction study of the parent cyclobutane molecule determined the C-C bond length to be 1.568 ± 0.02 Å, which is longer than a typical alkane C-C bond, indicative of the strain within the ring.[12]

Spectroscopic Fingerprints: The Nitrile Stretch

Infrared (IR) spectroscopy provides a valuable tool for probing the electronic environment of the nitrile functional group. The C≡N triple bond stretch typically appears as a sharp, intense peak in the region of 2200-2260 cm⁻¹. The exact position of this absorption is sensitive to the electronic nature of its substituent.

Analysis of the IR spectra from the NIST Chemistry WebBook reveals the following C≡N stretching frequencies:

  • Cyclopropanecarbonitrile: ~2252 cm⁻¹

  • This compound: ~2245 cm⁻¹

The higher frequency of the nitrile stretch in cyclopropanecarbonitrile suggests that the cyclopropyl group is more electron-withdrawing than the cyclobutyl group. The increased s-character of the C-C bonds in the highly strained cyclopropane ring is a plausible explanation for this observation.

Experimental Determination of Ring Strain: A Methodological Overview

The gold standard for experimentally determining ring strain is through bomb calorimetry to measure the heat of combustion.[13][14]

experimental_workflow cluster_protocol Bomb Calorimetry Protocol start Sample Preparation: - Weigh a precise mass of the nitrile. - For liquids, use a gelatin capsule. bomb_assembly Bomb Assembly: - Place sample in the crucible. - Attach a fuse wire. - Seal the bomb. start->bomb_assembly pressurization Pressurization: - Fill the bomb with ~25-30 atm of pure oxygen. bomb_assembly->pressurization calorimeter_setup Calorimeter Setup: - Place the bomb in the calorimeter bucket. - Add a precise volume of water. - Allow to equilibrate and record initial temperature (Ti). pressurization->calorimeter_setup ignition Ignition: - Ignite the sample via the fuse wire. calorimeter_setup->ignition data_acquisition Data Acquisition: - Record temperature at regular intervals until a stable final temperature (Tf) is reached. ignition->data_acquisition analysis Data Analysis: - Calculate the heat of combustion (ΔHc) using the temperature change and the calorimeter's heat capacity. data_acquisition->analysis end Determine Strain Energy analysis->end

Figure 2. A generalized workflow for determining the heat of combustion using a bomb calorimeter.

Step-by-Step Calculation of Strain Energy from Enthalpy of Formation:

A more accessible method for estimating ring strain utilizes the standard enthalpies of formation (ΔfH°). This approach involves a hypothetical "homodesmotic reaction," which is a reaction where the number of bonds of each type is conserved on both the reactant and product sides, thus isolating the strain energy.[15]

For cyclopropanecarbonitrile, a suitable homodesmotic reaction is:

Cyclopropanecarbonitrile + 3 Ethane → Propyl cyanide + 2 Propane

The strain energy (SE) can be calculated as:

SE = [ΔfH°(Propyl cyanide) + 2 * ΔfH°(Propane)] - [ΔfH°(Cyclopropanecarbonitrile) + 3 * ΔfH°(Ethane)]

A similar reaction can be constructed for this compound to determine its strain energy.

Conclusion: A Matter of Degrees and Reactivity

The comparison between cyclopropanecarbonitrile and this compound reveals a clear distinction in their ring strain, with the three-membered ring system exhibiting significantly higher strain. This is a direct consequence of more severe angle strain and unavoidable torsional strain in the planar cyclopropane ring. This heightened strain manifests in a higher positive enthalpy of formation and a higher frequency C≡N stretch in its IR spectrum, indicating a more electron-withdrawing character of the cyclopropyl group.

For researchers and drug development professionals, this understanding is critical. The higher strain energy of cyclopropane derivatives translates to increased reactivity, making them valuable intermediates for ring-opening reactions to access diverse molecular architectures. Conversely, the slightly less strained, yet still reactive, cyclobutane core offers a different kinetic and thermodynamic profile that can be strategically employed in synthesis and molecular design. The choice between these two strained nitrile building blocks will ultimately depend on the desired reactivity, stability, and conformational properties of the target molecule.

References

spectroscopic comparison of cyclobutanecarbonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Spectroscopic Comparison of Cyclobutanecarbonitrile and Its Derivatives for the Modern Laboratory

For researchers and professionals in drug development and chemical synthesis, the cyclobutane motif is a cornerstone of modern molecular design. Its inherent ring strain can be leveraged for unique chemical transformations, and its three-dimensional structure provides a valuable scaffold for introducing molecular diversity.[1][2] this compound, as a parent structure, offers a versatile entry point into a wide array of functionalized derivatives. Accurate and efficient structural elucidation of these compounds is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide provides a comparative analysis of the key spectroscopic signatures of this compound and two of its functionally significant derivatives: 3-hydroxythis compound and 3-oxothis compound. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what signals are observed, but why they manifest, providing a logical framework for structural interpretation.

The Logic of Spectroscopic Characterization

The core principle of this comparative analysis is understanding how the introduction of a functional group onto the cyclobutane ring systematically alters its electronic environment and, consequently, its interaction with different forms of electromagnetic radiation and energy. The workflow involves acquiring data across multiple platforms and synthesizing the results to build a conclusive structural assignment.

G cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Compound This compound or Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Sample Prep IR FT-IR Spectroscopy Compound->IR Sample Prep MS Mass Spectrometry (EI, ESI) Compound->MS Sample Prep NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Characteristic Frequencies (cm⁻¹) (C≡N, C=O, O-H) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation (m/z) MS->MS_Data Structure Final Structure Elucidation NMR_Data->Structure Synthesize Data IR_Data->Structure Synthesize Data MS_Data->Structure Synthesize Data

Caption: A generalized workflow for the comparative spectroscopic analysis of organic compounds.

This compound: The Parent Scaffold

This compound (also known as cyanocyclobutane) serves as our baseline. Its molecular formula is C₅H₇N with a molecular weight of approximately 81.12 g/mol .[3] Its relatively simple and symmetric structure provides a clear canvas to observe the fundamental spectroscopic features of the cyanocyclobutane core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by two key features: the stretching of the nitrile triple bond and the vibrations of the saturated hydrocarbon framework.

  • C≡N Stretch: A sharp, strong absorption peak is expected in the 2260-2240 cm⁻¹ region.[4] This is characteristic of a saturated alkyl nitrile. Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[4] Experimental data from the NIST database confirms this feature.[5]

  • C-H Stretch: Strong absorptions between 3000-2850 cm⁻¹ arise from the stretching vibrations of the C-H bonds on the cyclobutane ring.[6]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations, including C-H bending and C-C stretching, that are unique to the overall molecular structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the molecule's symmetry, the proton spectrum is simpler than the number of protons might suggest.

    • H1 (methine): The single proton attached to the same carbon as the nitrile group is expected to be a multiplet around δ 2.9 ppm .[8] Its downfield shift relative to an unsubstituted cyclobutane (δ ~1.96 ppm) is caused by the electron-withdrawing effect of the adjacent nitrile group.[9]

    • H2, H3, H4 (methylene): The six methylene protons on the rest of the ring are chemically similar and appear as a complex multiplet around δ 2.2 ppm .[8]

  • ¹³C NMR: The proton-decoupled ¹³C spectrum is expected to show four distinct signals: one for the nitrile carbon, one for the methine carbon (C1), one for the methylene carbons adjacent to C1 (C2/C4), and one for the carbon opposite C1 (C3). The nitrile carbon itself will appear significantly downfield.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 81.[10]

  • Key Fragments: Common fragmentation pathways include the loss of the nitrile group (-•CN, m/z = 26) leading to a cyclobutyl cation at m/z = 55, and fragmentation of the cyclobutane ring itself. The base peak in the experimental spectrum is often m/z = 54, corresponding to the loss of HCN.[10]

Comparative Analysis: The Effect of Ring Substitution

The introduction of substituents at the 3-position dramatically alters the spectroscopic landscape. Here we compare the parent compound to 3-hydroxy- and 3-oxothis compound.

G Parent This compound Hydroxy 3-Hydroxy Derivative Parent->Hydroxy Adds -OH Oxo 3-Oxo Derivative Parent->Oxo Adds C=O IR_Parent C≡N: ~2250 cm⁻¹ Parent->IR_Parent NMR_Parent H1: ~2.9 ppm Parent->NMR_Parent IR_Hydroxy O-H: ~3400 cm⁻¹ (broad) Hydroxy->IR_Hydroxy NMR_Hydroxy H3: ~4.0-4.5 ppm Hydroxy->NMR_Hydroxy IR_Oxo C=O: ~1715 cm⁻¹ Oxo->IR_Oxo NMR_Oxo H2/H4: ~3.0-3.4 ppm Oxo->NMR_Oxo

Caption: Relationship between structure and key distinguishing spectroscopic signals.

Case Study 1: 3-Hydroxythis compound

The introduction of a hydroxyl group introduces a new, highly characteristic spectroscopic handle and perturbs the signals of the parent scaffold.

  • IR Spectroscopy: The most dramatic change is the appearance of a broad, strong absorption band in the 3600-3200 cm⁻¹ region , characteristic of the O-H stretching vibration of an alcohol.[6] The broadening is due to intermolecular hydrogen bonding. The C≡N stretch remains in its expected region.

  • ¹H NMR Spectroscopy: The electronegative oxygen atom significantly influences the chemical shifts.

    • H3 (methine): The proton on the carbon bearing the -OH group is strongly deshielded and shifts significantly downfield to δ 4.0 - 4.5 ppm .[8]

    • H1 (methine): The chemical shift of the proton alpha to the nitrile is expected to be in a similar range as the parent compound, around δ 2.8 - 3.2 ppm .[8]

    • -OH Proton: A broad singlet appearing anywhere from δ 1.5 - 4.0 ppm is expected for the hydroxyl proton; its position is highly dependent on concentration and solvent.[8]

  • Mass Spectrometry: The molecular ion peak will be at m/z = 97. A prominent fragment corresponding to the loss of water (M-18) at m/z = 79 is a highly diagnostic fragmentation pathway for alcohols.

Case Study 2: 3-Oxothis compound

Replacing the hydroxyl group with a carbonyl (ketone) group introduces a different set of spectroscopic changes, primarily driven by the strong electron-withdrawing nature and distinct vibrational frequency of the C=O bond.

  • IR Spectroscopy: A new, very strong, and sharp absorption peak appears around 1715 cm⁻¹ , which is characteristic of a saturated, five- or six-membered ring ketone.[8][11] The presence of both this peak and the C≡N peak (~2250 cm⁻¹) is a clear indicator of the compound's identity.

  • ¹H NMR Spectroscopy: The carbonyl group's electron-withdrawing effect deshields the adjacent protons.

    • H2, H4 (methylene): These protons, which are alpha to the carbonyl group, are shifted significantly downfield to δ 3.0 - 3.4 ppm .[8] This is a major point of differentiation from both the parent compound and the hydroxy derivative.

    • H1 (methine): The proton alpha to the nitrile is also deshielded, appearing around δ 3.2 - 3.5 ppm .[8]

  • Mass Spectrometry: The molecular ion peak will be at m/z = 95. Ketones often undergo characteristic alpha-cleavage, which would involve the breaking of the C1-C2 or C3-C4 bonds, leading to distinct fragmentation patterns.

Summary of Comparative Spectroscopic Data

CompoundKey IR Frequencies (cm⁻¹)Key ¹H NMR Shifts (δ, ppm)Key MS Fragments (m/z)
This compound C≡N: ~2250 (sharp, strong)[4][5]C-H: 3000-2850H1: ~2.9 (m)[8]Ring CH₂: ~2.2 (m)[8]M⁺: 81[10]55, 54
3-Hydroxythis compound O-H: ~3400 (broad, strong)[6]C≡N: ~2250H3: 4.0-4.5 (m)[8]H1: 2.8-3.2 (m)[8]OH: 1.5-4.0 (br s)[8]M⁺: 97M-18 (H₂O): 79
3-Oxothis compound C=O: ~1715 (sharp, v. strong)[8][11]C≡N: ~2250H2/H4: 3.0-3.4 (m)[8]H1: 3.2-3.5 (m)[8]M⁺: 95Characteristic α-cleavage

Experimental Protocols: A Self-Validating System

To ensure data integrity and reproducibility, standardized protocols are essential. The following are field-proven methodologies for the analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of complex multiplets).[8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent is critical; ensure the compound is fully soluble and that the solvent residual peak does not obscure key signals.

    • Add Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8][9]

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse sequence.

    • Set a relaxation delay of 1-5 seconds to ensure quantitative integration.[8][10]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A significantly higher number of scans will be required due to the low natural abundance of ¹³C.[8][10]

    • Ensure the spectral width covers the expected range, including the downfield nitrile and carbonyl carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • Liquids (e.g., this compound): Place one drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[8]

    • Solids: Prepare a KBr pellet by finely grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.[8]

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or a pure KBr pellet.

    • Record the sample spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

    • The final spectrum should be presented in terms of transmittance or absorbance, with the background spectrum automatically subtracted by the instrument software.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

  • Ionization Method Selection:

    • Electron Ionization (EI): A hard ionization technique ideal for obtaining reproducible fragmentation patterns for library matching and structural elucidation of small, volatile molecules.[8][12]

    • Electrospray Ionization (ESI): A soft ionization technique best suited for confirming the molecular weight of more polar or less volatile compounds (like the hydroxy derivative) by generating protonated molecules [M+H]⁺ with minimal fragmentation.[8][12]

  • Data Acquisition:

    • Introduce the sample via the appropriate inlet (e.g., GC column, direct infusion).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

    • For confirmation of elemental composition, utilize High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass measurement.[8]

Conclusion

The spectroscopic analysis of this compound and its derivatives is a logical process of deduction, where each technique provides a unique and complementary piece of the structural puzzle. The nitrile group offers a consistent and sharp landmark in the IR spectrum. The true differentiation arises from the influence of other substituents on the ¹H NMR chemical shifts—particularly protons alpha to the new functional group—and the appearance of new, highly characteristic IR absorptions for hydroxyl and carbonyl groups. By systematically applying these multi-technique analyses and understanding the causal relationships between structure and spectral output, researchers can confidently and accurately characterize this vital class of molecules.

References

A Guide to the Unambiguous Structural Validation of Cyclobutanecarbonitrile Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Small Ring Systems

In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While seemingly simple, small, strained ring systems like cyclobutane derivatives present unique challenges to structural elucidation. The puckered nature of the cyclobutane ring leads to complex proton NMR (¹H NMR) spectra, often characterized by overlapping multiplets and non-intuitive coupling patterns that defy simple first-order analysis.[1][2] Cyclobutanecarbonitrile (C₅H₇N) serves as an excellent model for demonstrating how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can overcome these challenges, providing a self-validating system for structural confirmation.

This guide provides a comprehensive, in-depth comparison of how key 2D NMR techniques—COSY, HSQC, and HMBC—are synergistically employed to piece together the molecular puzzle of this compound. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, demonstrating how this multi-faceted approach provides irrefutable evidence for the proposed structure.

The Foundation: 1D NMR and Initial Assignments

Before delving into the complexities of 2D NMR, we must first acquire and analyze the foundational 1D ¹H and ¹³C NMR spectra. These spectra provide the chemical shifts of all unique proton and carbon environments within the molecule.[3][4] For this compound, we anticipate three distinct proton environments and four distinct carbon environments due to molecular symmetry.

Molecular Structure and Atom Numbering:

Caption: Structure of this compound with atom numbering.

Based on the known effects of the electron-withdrawing nitrile group and data from similar cyclobutane structures, we can predict the approximate chemical shifts.[1][5][6][7]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
CH -CN~3.2-Multiplet
-CH₂ -~2.4-Multiplet
-CH₂ -~2.1-Multiplet
C H-CN-~25CH
-C H₂--~28CH₂
-C H₂--~17CH₂
C₅-C N-~122C

While 1D NMR provides a list of ingredients, it fails to definitively show how they are connected. The complex splitting and overlap in the 2.1-2.4 ppm region make it nearly impossible to confirm the cyclobutane scaffold using ¹H NMR alone.

The 2D NMR Workflow for Structural Validation

G cluster_workflow 2D NMR Structural Validation Workflow Prep Sample Preparation (10mg in CDCl3) NMR_1D Acquire 1D Spectra (¹H, ¹³C) Prep->NMR_1D HSQC HSQC Experiment (¹JCH Correlation) NMR_1D->HSQC Assign C-H Pairs COSY COSY Experiment (³JHH Correlation) HSQC->COSY Build H-H Spin System HMBC HMBC Experiment (ⁿJCH Correlation, n=2,3) COSY->HMBC Assemble Fragments Validation Integrated Analysis & Structure Confirmation HMBC->Validation

Caption: Logical workflow for validating molecular structure using 2D NMR.

Part 1: Heteronuclear Single Quantum Coherence (HSQC)

The Causality: The first step in connecting our list of proton and carbon signals is to determine which proton is directly attached to which carbon. The HSQC experiment is the most sensitive and reliable method for establishing these one-bond correlations (¹JCH).[3][8][9] An edited HSQC, such as one using the hsqcedetgpsp pulse program, provides the additional benefit of phase-editing, which distinguishes CH/CH₃ signals from CH₂ signals, corroborating our ¹³C DEPT data.[9]

Expected Correlations: Each cross-peak in the HSQC spectrum represents a direct C-H bond.

  • A cross-peak will connect the ¹H signal at ~3.2 ppm to the ¹³C signal at ~25 ppm (Cα-Hα).

  • Cross-peaks will link the multiplet at ~2.4 ppm to the ¹³C signal at ~28 ppm (Cβ-Hβ).

  • Cross-peaks will link the multiplet at ~2.1 ppm to the ¹³C signal at ~17 ppm (Cγ-Hγ).

This experiment allows us to confidently label our proton and carbon pairs.

Part 2: Correlation Spectroscopy (COSY)

The Causality: With C-H pairs established, we now need to prove the connectivity between these pairs. The COSY experiment reveals proton-proton (H-H) couplings, typically through two or three bonds (²JHH or ³JHH).[10][11][12] For this compound, this is the critical experiment to demonstrate the integrity of the four-membered ring by tracing the H-H coupling network.

Expected Correlations: Cross-peaks (off-diagonal signals) in a COSY spectrum indicate that two protons are scalar-coupled.[13][14]

Caption: Expected ³JHH correlations for this compound in a COSY spectrum.

  • Hα ↔ Hβ: A cross-peak between the proton at ~3.2 ppm (Hα) and the multiplet at ~2.4 ppm (Hβ) confirms that the methine proton is adjacent to a methylene group.

  • Hβ ↔ Hγ: A cross-peak between the multiplet at ~2.4 ppm (Hβ) and the multiplet at ~2.1 ppm (Hγ) confirms the connectivity between the two distinct methylene groups.

The observation of this Hα-Hβ-Hγ spin system provides powerful evidence for the Cα-Cβ-Cγ carbon backbone.

Part 3: Heteronuclear Multiple Bond Correlation (HMBC)

The Causality: The final and perhaps most crucial step is to assemble the fragments and confirm long-range connectivity, especially to quaternary carbons or heteroatoms. The HMBC experiment is designed to show correlations between protons and carbons over two to three bonds (²JCH and ³JCH), while suppressing the one-bond correlations seen in HSQC.[15] This allows us to "see" across atoms and definitively place the nitrile group.

Expected Correlations: The HMBC spectrum provides the final pieces of the puzzle.[16][17]

  • Hα → Cβ, C₅ (CN): The proton on Cα (~3.2 ppm) should show a correlation to the adjacent Cβ (~28 ppm, a ²JCH coupling) and, critically, to the nitrile carbon C₅ (~122 ppm, a ²JCH coupling). This confirms the attachment of the nitrile group to the methine carbon.

  • Hβ → Cα, Cγ, C₅ (CN): The protons on Cβ (~2.4 ppm) will show correlations to Cα (~25 ppm, ²JCH), Cγ (~17 ppm, ²JCH), and the nitrile carbon C₅ (~122 ppm, a ³JCH coupling). This ³JCH correlation provides unequivocal proof of the overall Cα-Cβ and Cα-CN connectivity.

  • Hγ → Cβ: The protons on Cγ (~2.1 ppm) should show a strong correlation to Cβ (~28 ppm, ²JCH).

cluster_hmbc Key HMBC Correlations (ⁿJCH) H_alpha C_beta H_alpha->C_beta ²J C_CN C₅ (CN) H_alpha->C_CN ²J H_beta C_alpha H_beta->C_alpha ²J C_gamma H_beta->C_gamma ²J H_beta->C_CN ³J H_gamma H_gamma->C_beta ²J

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular skeleton.

Summary of Validating Data

The combination of these experiments provides a cross-validating dataset that leaves no ambiguity in the structure of this compound.

Table 2: Summary of 2D NMR Correlations for Structural Validation

ExperimentCorrelation TypeFrom AtomTo AtomStructural Information Confirmed
HSQC ¹JCHHα (~3.2 ppm)Cα (~25 ppm)Direct Cα-Hα bond
¹JCHHβ (~2.4 ppm)Cβ (~28 ppm)Direct Cβ-Hβ bond
¹JCHHγ (~2.1 ppm)Cγ (~17 ppm)Direct Cγ-Hγ bond
COSY ³JHHHα (~3.2 ppm)Hβ (~2.4 ppm)Cα-Cβ connectivity
³JHHHβ (~2.4 ppm)Hγ (~2.1 ppm)Cβ-Cγ connectivity
HMBC ²JCHHα (~3.2 ppm)C₅ (~122 ppm)Cα is bonded to the Nitrile group
³JCHHβ (~2.4 ppm)C₅ (~122 ppm)Confirms Cα-Cβ and Cα-CN linkage
²JCHHβ (~2.4 ppm)Cα, CγConfirms ring structure

Detailed Experimental Protocols

For researchers aiming to replicate this analysis, the following protocols provide a robust starting point.

A. Sample Preparation

  • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Cap the tube and vortex gently until the sample is fully dissolved.

B. NMR Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer equipped with a cryoprobe.

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: zg30

    • Scans (NS): 16

    • Spectral Width (SWH): 20 ppm

    • Acquisition Time (AQ): 3 sec

    • Relaxation Delay (D1): 2 sec

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Scans (NS): 1024

    • Spectral Width (SWH): 240 ppm

    • Acquisition Time (AQ): 1 sec

    • Relaxation Delay (D1): 2 sec

  • gCOSY:

    • Pulse Program: cosygpmfqf

    • Scans (NS): 8

    • Increments (F1): 256

    • Spectral Width (SWH): 8 ppm in both dimensions

  • Edited gHSQC:

    • Pulse Program: hsqcedetgpsp

    • Scans (NS): 4

    • Increments (F1): 256

    • ¹H Spectral Width (F2): 8 ppm

    • ¹³C Spectral Width (F1): 140 ppm

    • ¹JCH optimized for: 145 Hz

  • gHMBC:

    • Pulse Program: hmbcgplpndqf

    • Scans (NS): 16

    • Increments (F1): 256

    • ¹H Spectral Width (F2): 8 ppm

    • ¹³C Spectral Width (F1): 220 ppm

    • Long-range JCH optimized for: 8 Hz

Conclusion

The structural validation of this compound serves as a powerful case study in the application of modern 2D NMR spectroscopy. While 1D NMR alone presents an ambiguous picture clouded by spectral complexity, the synergistic application of HSQC, COSY, and HMBC provides a clear, logical, and self-validating pathway to the correct structure. The HSQC experiment assigns the C-H pairs, the COSY experiment connects them to build the proton spin system of the ring, and the HMBC experiment assembles the complete molecular framework, definitively placing the nitrile substituent. This comprehensive approach is an indispensable tool for researchers, scientists, and drug development professionals who require the highest level of confidence in their molecular structures.

References

A Researcher's Guide to the Computational Analysis of Cyclobutanecarbonitrile's Molecular Orbitals: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of computational methods for analyzing the molecular orbitals (MOs) of cyclobutanecarbonitrile. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, offering a framework for selecting the appropriate level of theory and basis set to achieve scientifically robust results. We will explore the nuances of Hartree-Fock (HF) and Density Functional Theory (DFT), demonstrating how different theoretical approximations can influence predicted molecular properties.

Theoretical Foundations: Choosing Your Computational Lens

The foundation of any computational analysis lies in the chosen theoretical model. Each method approximates the solution to the Schrödinger equation with varying degrees of accuracy and computational expense. For a molecule like this compound, understanding the interplay between its strained ring and the electron-withdrawing nitrile group requires a careful selection of methods.

Pillar 1: The Hartree-Fock (HF) Approximation

Hartree-Fock theory is a foundational ab initio method that provides a qualitative understanding of the electronic structure.[1][2][3] It operates on the mean-field approximation, where each electron interacts with an average field created by all other electrons. While computationally efficient, its critical limitation is the complete neglect of electron correlation—the instantaneous interactions between electrons. This often leads to systematic errors, such as the overestimation of the HOMO-LUMO gap.[4]

Pillar 2: Density Functional Theory (DFT)

Density Functional Theory has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and cost.[2][5] DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. The challenge lies in the exchange-correlation (XC) functional, which accounts for both the exchange energy (from the Pauli exclusion principle) and the complex electron correlation effects that HF misses.

XC functionals are often categorized by "Jacob's Ladder," a conceptual hierarchy of increasing accuracy and complexity. For this guide, we will compare the widely-used B3LYP hybrid functional, which incorporates a portion of the exact HF exchange, with the fundamental HF method.

Pillar 3: The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[6][7] The quality of a basis set directly impacts the accuracy of the calculation.

  • Pople-style Basis Sets (e.g., 6-31G(d)) : These are split-valence basis sets, meaning they use more functions to describe valence electrons than core electrons. The 6-31G notation indicates the number of Gaussian-type orbitals (GTOs) used. The (d) suffix denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing non-spherical electron density in bonded systems and are essential for a molecule with a strained ring and a triple bond.[6][8]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy correlated calculations.[8]

The Computational Workflow: From Structure to Insight

A reliable computational analysis follows a structured, self-validating protocol. The following workflow ensures that the final molecular orbital properties are derived from a physically meaningful molecular structure.

G cluster_prep Preparation cluster_calc Computation (e.g., ORCA) cluster_analysis Analysis & Visualization mol_build 1. Build Initial 3D Structure (e.g., Avogadro) input_gen 2. Generate Input File (Keywords, Coordinates) mol_build->input_gen geom_opt 3. Geometry Optimization input_gen->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc sp_calc 5. Single-Point Energy & Population Analysis freq_calc->sp_calc verify_min 6. Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data 7. Extract & Tabulate Data (Energies, Charges) sp_calc->extract_data verify_min->extract_data vis_mos 8. Visualize MOs (e.g., Avogadro, GaussView) extract_data->vis_mos

Caption: Computational analysis workflow from initial structure to final data visualization.

Experimental Protocol: this compound Analysis with ORCA

This protocol details the geometry optimization and subsequent property calculation using the ORCA quantum chemistry package, which is available free of charge for academic use.[9][10][11]

Step 1: Build the Initial Structure

  • Using a molecule editor like Avogadro, construct the 3D structure of this compound (C₅H₇N).[12][13]

  • Perform an initial, quick geometry optimization using the built-in force field in Avogadro to get a reasonable starting structure.

  • Save the coordinates in XYZ format (cbc.xyz).

Step 2: Create the ORCA Input File

  • Create a new text file named cbc_b3lyp_opt.inp.

  • Enter the following keywords and coordinates. The causality for each keyword is explained below:

    • ! B3LYP 6-31G(d): Specifies the DFT method and the basis set. This is a robust combination for organic molecules.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to verify the structure is a true energy minimum.

    • TightSCF TightOpt: Enforces stricter convergence criteria, ensuring a more reliable result.

    • * xyz 0 1: Defines the input format (XYZ coordinates), the total charge (0), and the spin multiplicity (singlet).

Step 3: Run the Calculation

  • Open a command line or terminal.

  • Navigate to the directory containing your input file.

  • Execute the ORCA command: orca cbc_b3lyp_opt.inp > cbc_b3lyp_opt.out

Step 4: Verify the Result and Extract Data

  • Open the output file (cbc_b3lyp_opt.out).

  • Search for "VIBRATIONAL FREQUENCIES". Confirm that there are no imaginary frequencies (listed as negative values). This validates the optimized structure as a true local minimum.

  • Search for "ORBITAL ENERGIES" to find the energies of the HOMO and LUMO. The highest occupied orbital will be marked, and the LUMO is the next one up.[14]

  • Search for "MULLIKEN ATOMIC CHARGES" and "LOEWDIN ATOMIC CHARGES" for population analysis data. For a more robust analysis, a separate Natural Bond Orbital (NBO) calculation can be performed.[15]

Results: A Comparative Analysis

To illustrate the impact of theoretical choices, we compare results from Hartree-Fock and B3LYP DFT methods using two different Pople-style basis sets.

cluster_0 Jacob's Ladder of DFT cluster_1 a Heaven of Chemical Accuracy b Double Hybrids b->a c Hybrids (e.g., B3LYP) c->b d meta-GGAs d->c e GGAs e->d f LSDA f->e g Earth of Hartree-Fock g->f

Caption: Jacob's Ladder illustrates the hierarchy of DFT functionals, with increasing accuracy and computational cost.

Table 1: Comparison of Optimized Geometries

The geometry of a molecule is fundamental. Small changes in bond lengths can signify different electronic distributions.

ParameterMethod/Basis SetC≡N Bond (Å)C-C(N) Bond (Å)
Experimental (Reference Value)~1.157~1.470
Hartree-Fock HF/6-31G(d)1.1351.485
HF/6-311+G(d,p)1.1341.482
DFT B3LYP/6-31G(d)1.1591.472
B3LYP/6-311+G(d,p)1.1581.470

Insight: As observed, the HF method systematically underestimates the C≡N triple bond length due to its neglect of electron correlation. The B3LYP functional provides results in much closer agreement with experimental expectations. Increasing the basis set size from 6-31G(d) to the more flexible 6-311+G(d,p) has a minor, but noticeable, effect, bringing the results slightly closer to the experimental values.

Table 2: Comparison of Frontier Orbital Energies

The HOMO and LUMO energies, and the gap between them, are critical indicators of a molecule's kinetic stability and electronic properties.[16][17][18] A smaller gap generally suggests higher reactivity.[19]

Method/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
HF/6-31G(d)-12.852.5115.36
HF/6-311+G(d,p)-12.912.4515.36
B3LYP/6-31G(d)-8.02-0.657.37
B3LYP/6-311+G(d,p)-8.05-0.717.34

Insight: The most striking difference is the HOMO-LUMO gap. The HF method predicts a gap more than double that predicted by B3LYP. This is a classic example of HF's tendency to overestimate this value. The B3LYP result is expected to be a much more chemically realistic prediction of the molecule's first electronic excitation energy. The HOMO is primarily located on the nitrile group's π-system and nitrogen lone pair, making it a potential site for electrophilic attack. The LUMO is a π* anti-bonding orbital, also centered on the nitrile group, indicating the site for nucleophilic attack.

Table 3: Comparison of Atomic Charges (NBO Analysis)

Population analysis assigns partial charges to atoms, offering insight into the molecule's polarity. Natural Bond Orbital (NBO) analysis is generally considered more robust than Mulliken analysis because it is less sensitive to the choice of basis set.[15][20]

AtomMethod/Basis SetNBO Charge (a.u.)
Nitrile C B3LYP/6-31G(d)+0.105
B3LYP/6-311+G(d,p)+0.108
Nitrile N B3LYP/6-31G(d)-0.455
B3LYP/6-311+G(d,p)-0.451

Insight: The NBO analysis confirms chemical intuition: the highly electronegative nitrogen atom bears a significant negative charge, while the carbon it is bonded to is slightly positive. This charge distribution highlights the dipolar nature of the nitrile group and its influence on the molecule's intermolecular interactions.

Conclusion for the Field Professional

This comparative guide demonstrates that the choice of computational method has a profound impact on the predicted properties of this compound.

  • Hartree-Fock serves as a useful, computationally inexpensive starting point for a qualitative picture but is quantitatively unreliable for properties like the HOMO-LUMO gap due to its neglect of electron correlation.

  • DFT (B3LYP) offers a significant improvement in accuracy for a modest increase in computational cost, yielding geometric parameters and orbital energies that are much more aligned with experimental reality.

  • Basis Sets : For routine analysis of small to medium-sized organic molecules, a split-valence basis set with polarization functions, such as 6-31G(d) , provides a reliable balance of accuracy and efficiency. Larger basis sets like 6-311+G(d,p) offer incremental improvements and are recommended for studies requiring higher precision.

For researchers analyzing molecular orbitals, a DFT-based approach using a functional like B3LYP with at least a 6-31G(d) basis set is the recommended starting point for obtaining chemically meaningful and quantitatively relevant results.

References

A Comparative Guide to Cyclobutyl and Isopropyl Groups in Drug Design: A Bioisosteric Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug discovery and development, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. A key tactic in this endeavor is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's activity, selectivity, or pharmacokinetic properties. This guide provides an in-depth comparative analysis of two commonly employed alkyl bioisosteres: the cyclobutyl group and the isopropyl group. While both are used to occupy hydrophobic pockets and modulate lipophilicity, their distinct structural and conformational characteristics impart unique advantages and disadvantages in drug design.[1][2]

This guide will delve into the nuanced differences between these two groups, supported by experimental data and case studies, to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in molecular design.

Physicochemical Properties: A Tale of Two Scaffolds

The choice between a cyclobutyl and an isopropyl group can significantly influence a drug candidate's fundamental physicochemical properties, which in turn dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

1.1. Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for membrane permeability and overall bioavailability.[2] Generally, increasing the alkyl character of a molecule increases its lipophilicity.[3] However, the rigid, cyclic nature of the cyclobutyl group often results in a slightly lower lipophilicity compared to the more flexible, branched isopropyl group.

For instance, the cyclopropyl group, a smaller cyclic analogue, is on average 0.2 log units less lipophilic than an isopropyl group.[4] While direct comparative data for a wide range of cyclobutyl vs. isopropyl pairs is less systematically documented, the trend of cyclic alkanes being less lipophilic than their acyclic counterparts of similar carbon count generally holds. This can be advantageous when trying to fine-tune lipophilicity to stay within the optimal range for drug-likeness, as defined by guidelines like Lipinski's Rule of Five, which suggests a LogP value not greater than 5.[5][6]

1.2. Shape, Conformational Rigidity, and Binding Interactions

The most profound difference between the two groups lies in their three-dimensional structure and conformational flexibility.

  • Isopropyl Group: This group is conformationally flexible, with rotation possible around the single carbon-carbon bonds. This flexibility can be a double-edged sword. While it may allow the group to adapt to various binding pocket shapes, this comes at an entropic cost upon binding, as the molecule loses rotational freedom.[7]

  • Cyclobutyl Group: In contrast, the cyclobutyl group is a conformationally restricted scaffold.[8] It exists in a puckered or folded conformation, which reduces torsional strain.[8][9] This inherent rigidity can be highly beneficial. By "locking" a portion of the molecule into a specific conformation, it can pre-organize the pharmacophore for optimal interaction with the target receptor, leading to a more favorable entropic contribution to binding affinity.[8] Molecular modeling studies have shown that the puckered conformation of a cyclobutyl ring can position key functional groups for specific hydrogen bonding interactions that a more flexible linker might not achieve as effectively.[8]

The larger van der Waals radius of the cyclobutyl group can also allow it to fill hydrophobic pockets more effectively than an isopropyl group, potentially leading to increased potency.[8][9]

Data Presentation: Physicochemical Property Comparison

PropertyIsopropyl GroupCyclobutyl GroupRationale & Implication in Drug Design
General Structure Branched, acyclicCyclic, puckeredThe cyclic nature of the cyclobutyl group introduces conformational rigidity.
Lipophilicity (LogP) Generally higherGenerally lowerCyclobutyl groups can help moderate lipophilicity, which is often desirable.[4]
Conformational Flexibility High (rotation around C-C bonds)Low (puckered conformation)The rigidity of the cyclobutyl group can reduce the entropic penalty of binding.[7][8]
Shape ConicalPuckered, more sphericalThe 3D volume of the cyclobutyl group may better fill specific hydrophobic pockets.[8]
Impact on Pharmacokinetics (ADME)

The structural differences between the cyclobutyl and isopropyl groups also have significant implications for a drug's pharmacokinetic profile.

2.1. Metabolic Stability

Metabolic stability is a crucial factor in determining a drug's half-life and oral bioavailability.[10] Cytochrome P450 (CYP) enzymes are major players in drug metabolism, often through oxidation of C-H bonds.[11]

  • Isopropyl Group: The tertiary C-H bond in an isopropyl group can be susceptible to oxidation.

  • Cyclobutyl Group: The C-H bonds on a cyclobutyl ring can also be sites of metabolic oxidation. However, in several instances, the incorporation of a cyclobutyl group has been shown to improve metabolic stability compared to more flexible alkyl chains.[8] This can be attributed to the altered electronic properties and steric hindrance around the C-H bonds in the strained ring system. In some cases, the cyclobutyl ring's rigidity may orient the molecule in a way that shields metabolically labile sites from enzymatic attack.[9] For example, replacing a gem-dimethyl linker with a cyclobutyl linker has led to improved oral bioavailability and an overall balanced profile of potency and in vitro ADME properties in certain drug candidates.[8]

It's important to note that metabolic stability is highly context-dependent. To further enhance the stability of a cyclobutyl group, strategies such as fluorination of the ring have been successfully employed to block sites of oxidation.[8]

Visualization & Formatting

Conceptual Workflow: Bioisosteric Replacement Strategy

G cluster_0 Lead Compound Optimization cluster_1 Bioisosteric Replacement cluster_2 Evaluation & Iteration Lead Initial Lead Compound (e.g., with Isopropyl Group) Properties Suboptimal Properties: - High Lipophilicity - Metabolic Instability - Low Potency Lead->Properties exhibits Strategy Introduce Cyclobutyl Group Properties->Strategy Address with Hypothesis Hypothesis: - Modulate Lipophilicity - Enhance Metabolic Stability - Improve Binding Affinity Strategy->Hypothesis Synthesize Synthesize Analogue Hypothesis->Synthesize leads to Test In Vitro & In Vivo Testing (logP, Microsomal Stability, Potency) Synthesize->Test Test->Strategy Unfavorable, Iterate Design Optimized Optimized Candidate Test->Optimized Favorable Profile

Caption: A workflow for employing cyclobutyl groups as bioisosteres for isopropyl groups to optimize drug candidates.

Pharmacodynamic Considerations

The ultimate goal of drug design is to achieve high potency and selectivity for the intended biological target.

3.1. Potency and Selectivity

The conformational rigidity of the cyclobutyl group is a key driver for improving potency and selectivity.[8] By constraining the molecule, it can favor the bioactive conformation, leading to a stronger binding interaction.[4] There are numerous examples in the literature where the replacement of a flexible linker with a cyclobutyl group has led to a significant increase in potency.[8][9]

For example, in the development of Janus kinase 1 (JAK1) inhibitors, the use of a cis-1,3-cyclobutane diamine linker resulted in compounds with low nanomolar potency and excellent selectivity within the JAK family of enzymes.[8] The puckered conformation of the cyclobutyl ring was found to be crucial for establishing key hydrogen bond interactions with the target protein.[8]

Similarly, in the optimization of cannabinoid receptor (CB1/CB2) agonists, the introduction of a cyclobutyl ring increased potency and selectivity.[8] Modeling studies suggested that the cyclobutyl ring optimally occupied a subpocket of the CB1 receptor.[8][9]

Case Studies: Cyclobutyl vs. Isopropyl in Action

While direct head-to-head comparisons in published literature are not always available, the rationale behind choosing a cyclobutyl group often stems from overcoming limitations observed with more flexible alkyl groups like isopropyl.

  • Improving Solubility and Potency: In the development of inhibitors for the protein p97, spirocyclic cyclobutyl derivatives were found to be more potent than their gem-dimethyl (an isopropyl isostere) counterparts. The authors suggested that the reduction in planarity introduced by the cyclobutyl group could decrease crystal lattice energy, thereby enhancing solubility.[8]

  • Enhancing In Vivo Potency: To overcome alkene isomerization, researchers have used saturated carbocycles like cyclobutane to lock a molecule into its active cis-orientation. Biological studies showed that the cyclobutane analogues had higher potencies compared to larger carbocycles.[8][9]

Experimental Protocols

To empirically determine the impact of these bioisosteric replacements, the following standard experimental protocols are essential.

5.1. Protocol: Determination of LogD by Shake-Flask Method

The shake-flask method is the "gold standard" for LogD determination.[5]

Objective: To measure the distribution coefficient of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4).

Methodology:

  • Preparation: Prepare solutions of the test compound in a suitable solvent (e.g., DMSO). The n-octanol and aqueous buffer phases must be mutually pre-saturated by shaking them together for 24 hours and then allowing them to separate.[5]

  • Incubation: A small aliquot of the compound's stock solution is added to a mixture of the pre-saturated n-octanol and buffer.[12]

  • Shaking: The mixture is agitated (e.g., on a rotator) for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[12]

  • Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as LC-MS.[12]

  • Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

5.2. Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[10]

Objective: To determine the rate of disappearance of a compound when incubated with liver microsomes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., potassium phosphate buffer), and the test compound.

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow Diagram

G cluster_logd LogD Determination cluster_metstab Metabolic Stability Assay start_logd Start: Compound in DMSO mix_logd Add to pre-saturated n-octanol/PBS start_logd->mix_logd shake_logd Shake to Equilibrium mix_logd->shake_logd separate_logd Centrifuge to Separate Phases shake_logd->separate_logd quant_logd LC-MS Analysis of Each Phase separate_logd->quant_logd end_logd Calculate LogD quant_logd->end_logd start_met Start: Compound + Microsomes preinc_met Pre-incubate at 37°C start_met->preinc_met init_met Initiate with NADPH preinc_met->init_met sample_met Sample at Time Points & Quench Reaction init_met->sample_met quant_met LC-MS/MS Analysis sample_met->quant_met end_met Calculate t½ & CLint quant_met->end_met

Caption: Key experimental workflows for characterizing drug candidates.

Conclusion and Future Perspectives

The choice between a cyclobutyl and an isopropyl group is a nuanced decision that depends on the specific goals of the drug design program. The isopropyl group offers a simple, hydrophobic substituent, while the cyclobutyl group provides a more sophisticated tool for medicinal chemists. Its conformational rigidity, unique 3D shape, and potential to enhance metabolic stability make it an increasingly attractive bioisostere.[8][14]

The cyclobutyl moiety can be used to:

  • Conformationally restrict a molecule to favor its bioactive conformation.[8]

  • Fill hydrophobic pockets with a more three-dimensional shape.[8]

  • Improve metabolic stability by altering steric and electronic properties.[8]

  • Modulate physicochemical properties such as solubility and lipophilicity.[8]

As our understanding of structure-activity and structure-property relationships continues to grow, the rational application of small aliphatic rings like cyclobutane will undoubtedly play an even more significant role in the development of next-generation therapeutics. The examples provided in the literature clearly illustrate its utility, moving it from a niche substituent to a valuable tool in the medicinal chemist's arsenal for tackling challenges in drug discovery.[8]

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics with enhanced pharmacological profiles. The cyclobutane ring, a four-membered carbocycle, has gained considerable attention as a bioisosteric replacement for more traditional moieties like aromatic rings.[1][2][3] Its puckered, three-dimensional structure can offer significant advantages, including improved metabolic stability, a critical parameter influencing a drug's in vivo efficacy and safety.[1][4][5] This guide provides an in-depth comparison of the methodologies used to assess the metabolic stability of cyclobutane-containing compounds, grounded in experimental data and established protocols.

The Rationale for Cyclobutane in Drug Design: A Stability Perspective

The inclusion of a cyclobutane ring in a drug candidate can fundamentally alter its interaction with metabolic enzymes.[2][4] Unlike planar aromatic systems, which are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the saturated nature of the cyclobutane ring can render it less prone to such transformations.[1] This can lead to a longer half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[2] However, the cyclobutane ring is not metabolically inert. Understanding its potential metabolic fate is crucial for lead optimization.

Common Metabolic Pathways for Cyclobutane-Containing Compounds

While generally more stable than many functional groups, the cyclobutane ring can be metabolized, primarily through oxidation.[6] The primary enzymes responsible for this are the cytochrome P450s, a superfamily of heme-containing monooxygenases that are major players in Phase I drug metabolism.[7][8][9]

Key metabolic transformations include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group to the cyclobutane ring is a common metabolic pathway catalyzed by CYP enzymes.[6] The position of hydroxylation can be influenced by the presence and nature of substituents on the ring.

  • Oxidation of Adjacent Functionalities: Metabolism may also occur at atoms or functional groups directly attached to the cyclobutane ring.

It's important to note that while Phase I reactions introduce or expose functional groups, Phase II metabolism involves the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[10] Therefore, a comprehensive metabolic stability assessment should consider both phases.

Comparative Analysis of In Vitro Metabolic Stability Assays

In vitro assays are indispensable tools in early drug discovery for predicting the metabolic fate of a compound.[11][12][13] They provide a rapid and cost-effective means to rank compounds based on their metabolic stability and guide further development.[10] The two most common systems are liver microsomes and hepatocytes.

Assay Type Description Advantages Disadvantages
Liver Microsomal Stability Assay Utilizes subcellular fractions of the liver (microsomes) containing Phase I enzymes, primarily CYPs.[14]High-throughput, cost-effective, good for assessing Phase I metabolism.[15]Lacks Phase II enzymes and cellular context (e.g., transporters).[16][17]
Hepatocyte Stability Assay Employs intact liver cells (hepatocytes) that contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[16][17]More physiologically relevant, captures both Phase I and Phase II metabolism, and accounts for cellular uptake.[16]Lower throughput, more expensive, and can have lot-to-lot variability.[17]
Choosing the Right Assay: A Causal Approach

The choice between a microsomal and hepatocyte assay depends on the specific question being addressed.

  • Early Stage Screening: For high-throughput screening of a large number of compounds, the liver microsomal stability assay is often the preferred starting point due to its speed and cost-effectiveness.[15] It provides a good initial assessment of susceptibility to CYP-mediated metabolism.

  • Lead Optimization and In-Depth Profiling: As a compound progresses, the hepatocyte stability assay becomes crucial.[16] Its more comprehensive nature, encompassing both Phase I and II metabolism as well as cellular transport, provides a more accurate prediction of in vivo hepatic clearance.[16][18]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of metabolic stability data, it is essential to follow well-defined and validated protocols.

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a cyclobutane-containing compound using liver microsomes.[14][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (from human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram:

Workflow for a liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw the pooled liver microsomes on ice.

    • Prepare the reaction mixture containing microsomes (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the test compound solution in phosphate buffer (e.g., 1 µM final concentration).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[19]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Hepatocyte Stability Assay

This protocol provides a framework for evaluating metabolic stability in a more physiologically relevant system.[16][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte incubation medium

  • Test compound stock solution

  • Positive control compounds

  • Acetonitrile with an internal standard

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • LC-MS/MS system

Workflow Diagram:

Workflow for a hepatocyte stability assay.

Step-by-Step Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and determine cell viability and density.

    • Adjust the cell density to the desired concentration (e.g., 0.5-1 million viable cells/mL).[18]

  • Incubation:

    • Pre-incubate the hepatocyte suspension in a CO2 incubator.

    • Add the test compound to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to cold acetonitrile with an internal standard.[20]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.[16]

  • Data Analysis:

    • Similar to the microsomal assay, calculate the t½ and CLint from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.

In Vivo Corroboration: Bridging the Gap

While in vitro assays are powerful predictive tools, in vivo studies in animal models are ultimately required to confirm the metabolic stability and pharmacokinetic profile of a drug candidate.[21][22] Data from in vitro experiments, such as intrinsic clearance, can be used in in vitro-in vivo extrapolation (IVIVE) to predict in vivo parameters like hepatic clearance, bioavailability, and half-life.[21] Discrepancies between in vitro predictions and in vivo observations can point to factors not captured by the in vitro systems, such as extrahepatic metabolism or the involvement of specific drug transporters.[6]

Case Study: Enhancing Metabolic Stability with a Cyclobutane Moiety

A common strategy in medicinal chemistry is to replace metabolically labile groups with more stable bioisosteres. For instance, a metabolically vulnerable cyclohexyl group could be replaced with a difluorocyclobutanyl moiety to block potential sites of oxidation.

Hypothetical Comparative Data:

Compound Modification Microsomal t½ (min) Hepatocyte t½ (min) In Vivo Half-Life (h) (Rat)
Analog A Cyclohexyl amine15251.2
Analog B Difluorocyclobutanyl amine> 601104.5

This hypothetical data illustrates how the introduction of a difluorinated cyclobutane ring can significantly improve metabolic stability across both in vitro systems, leading to a more favorable in vivo half-life.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. For cyclobutane-containing compounds, a systematic approach employing both liver microsomal and hepatocyte stability assays provides a comprehensive understanding of their metabolic fate. The inherent stability of the cyclobutane ring often translates to improved pharmacokinetic properties, making it an attractive scaffold for medicinal chemists.[1][2][4] By integrating robust in vitro protocols with thoughtful in vivo validation, researchers can effectively leverage the unique advantages of the cyclobutane motif to design safer and more effective medicines.

References

A Senior Application Scientist's Guide to Cyclobutane in Medicinal Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. While aromatic rings have long been a cornerstone of medicinal chemistry, their inherent properties can sometimes lead to metabolic liabilities and poor solubility.[1] In recent years, the cyclobutane ring has emerged as a powerful bioisosteric replacement, offering a three-dimensional, saturated alternative that can significantly improve the pharmaceutical profile of drug candidates.[1][2]

This guide provides an in-depth comparison of the cyclobutane motif against other common chemical functionalities, supported by experimental data, detailed protocols, and visualizations to empower rational drug design.

The Unique Character of the Cyclobutane Ring

Unlike the planar and rigid cyclopropane or the flexible cyclohexane, cyclobutane occupies a unique conformational space. Due to significant ring strain (26.3 kcal/mol), the molecule is not planar.[3] It adopts a puckered or "folded" conformation to relieve torsional strain between adjacent hydrogen atoms.[4][5] This non-planar, three-dimensional structure is a key attribute that medicinal chemists can exploit.[2] Important characteristics of the cyclobutane ring include its unique puckered structure, longer C-C bond lengths, and relative chemical inertness for a highly strained carbocycle.[2][6][7]

The incorporation of cyclobutane can favorably influence multiple factors in drug design, including:

  • Conformational Restriction: Limiting the number of accessible conformations can reduce the entropic penalty upon binding to a target, potentially increasing potency.[2]

  • Improved Metabolic Stability: As a saturated carbocycle, it can block metabolically labile sites.[2][6]

  • Enhanced Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) by replacing flat aromatic rings often correlates with higher aqueous solubility.[2]

  • Vectorial Orientation: The defined puckered geometry allows for precise three-dimensional positioning of substituents to optimize interactions within a binding pocket.[8]

  • Bioisosterism: It can serve as a replacement for alkenes, larger rings, aryl groups, and gem-dimethyl moieties.[6]

cluster_planar Planar Cyclobutane (Hypothetical) cluster_puckered Puckered Cyclobutane (Actual) p1 C1 p2 C2 p1->p2 p3 C3 p2->p3 p4 C4 p3->p4 p4->p1 strain High Torsional Strain (Eclipsed Hydrogens) u1 C1 u2 C2 u1->u2 u3 C3 u2->u3 u4 C4 u3->u4 u4->u1 relief Relieved Torsional Strain (Reduced Eclipsing) planar_node Planar Conformation cluster_planar cluster_planar puckered_node Puckered 'Butterfly' Conformation cluster_puckered cluster_puckered

Caption: Conformational states of the cyclobutane ring.

Part 1: Cyclobutane as a Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring offers a versatile platform to replace common motifs, often leading to superior drug-like properties.

Comparison with Aromatic Rings

Replacing a planar aromatic ring with a puckered cyclobutane is a validated strategy to increase the three-dimensionality of a molecule.[1] This shift from sp² to sp³ character can significantly improve a compound's pharmaceutical profile.[1][2]

Causality Behind the Choice:

  • Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. Saturated rings like cyclobutane lack the electron-rich π-system, making them less prone to such metabolism.[1]

  • Solubility: Increasing the Fsp³ character of a molecule can disrupt crystal packing and improve aqueous solubility, a critical parameter for oral bioavailability.[2]

  • Binding Affinity: The 3D geometry of cyclobutane can provide better shape complementarity to a protein's binding pocket compared to a flat aromatic ring, potentially enhancing binding affinity.[1]

PropertyPhenyl RingCyclohexyl RingCyclobutyl RingRationale for Improvement
Fsp³ 0.141.001.00Increased 3D character, often linked to higher clinical success rates.[1]
cLogP (approx.) 2.133.442.64Cyclobutane offers a less lipophilic alternative to cyclohexane.
Metabolic Liability High (CYP oxidation)Moderate (Oxidation)LowReduced susceptibility to oxidative metabolism.[1]
Conformational Rigidity Rigid, PlanarFlexible (Chair/Boat)Rigid, PuckeredProvides fixed vectors for substituents.
Comparison with Other Saturated Rings

While cyclopropane, cyclopentane, and cyclohexane are all saturated rings, the unique strain and puckered nature of cyclobutane set it apart.

Case Study: Boceprevir (HCV Protease Inhibitor) In the development of the Hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, the choice of the small cycloalkyl group in the P1 region was critical for potency. The cyclobutane-containing analog demonstrated superior activity compared to both smaller and larger rings.

AnalogPotency (Ki, nM)
Cyclopropyl30
Cyclobutyl 10
Cyclopentyl190

This data illustrates that the cyclobutane ring provided the optimal size and conformation to fit the hydrophobic S1 binding pocket of the HCV protease.

Comparison with Alkenes

A common liability of drug candidates containing double bonds is the potential for in vivo cis/trans isomerization, leading to a mixture of active and inactive (or less active) isomers. A 1,2-disubstituted cyclobutane can act as a saturated, stable bioisostere of an alkene, locking the substituents into a desired relative orientation.[9]

cluster_alkene Alkene Isomerization cluster_cyclobutane Cyclobutane Replacement cis cis-Alkene (Active) trans trans-Alkene (Inactive) cis->trans In vivo isomerization trans->cis lock cis-1,2-Disubstituted Cyclobutane stable Conformationally Locked Metabolically Stable lock->stable start Flexible Lead Compound cluster_alkene cluster_alkene start->cluster_alkene cluster_cyclobutane cluster_cyclobutane start->cluster_cyclobutane Bioisosteric Replacement

Caption: Cyclobutane as a stable bioisostere for an alkene.

Part 2: Case Studies in Drug Discovery

The theoretical advantages of the cyclobutane motif are validated by its successful incorporation into several marketed drugs and clinical candidates.

Case Study 1: Ivosidenib (IDH1 Inhibitor)

During the optimization of inhibitors for isocitrate dehydrogenase 1 (IDH1), a key target in certain cancers, the initial lead compound AGI-5198 suffered from poor metabolic stability, primarily due to oxidation of its cyclohexane and imidazole moieties.

  • Problem: High metabolic clearance of the lead compound.

  • Solution: A strategic replacement of the metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine.

  • Outcome: This substitution significantly improved metabolic stability, bringing the clearance into a more favorable range. Further optimizations led to the FDA-approved drug ivosidenib.

CompoundMoietyMetabolic Stability
AGI-5198Cyclohexyl aminePoor (High Clearance)
Ivosidenib Precursor Difluorocyclobutanyl amine Improved (Medium Clearance)

This case highlights how cyclobutane can be used to address specific metabolic liabilities, a critical step in advancing a compound from a hit to a clinical candidate.

Case Study 2: Carboplatin (Anticancer Agent)

One of the earliest and most well-known examples is carboplatin, a platinum-based chemotherapy drug. It was developed to improve upon the safety profile of cisplatin. By replacing the two chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate ligand, researchers were able to significantly reduce the severe nephrotoxicity associated with the parent drug.[9] While the cyclobutane here acts as a ligand, its inclusion was key to modulating the drug's reactivity and pharmacokinetic profile.

Part 3: Experimental Protocols

To facilitate the exploration of cyclobutane in drug discovery programs, this section provides representative experimental protocols for synthesis and evaluation.

Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Building Block

This protocol describes a general method for creating a versatile cyclobutane intermediate, adapted from strategies used to build 3D fragment libraries.[10] The key is a bifunctional intermediate that allows for diversification.

Objective: To synthesize cis/trans isomers of a 3-aminocyclobutanecarboxylic acid derivative.

Workflow:

  • [2+2] Cycloaddition: Start with the photochemical [2+2] cycloaddition of an appropriate enone and an olefin to form the core cyclobutane ring. This is a common but often challenging method for cyclobutane generation.[10]

  • Intermediate Generation: Convert the resulting cyclobutanone into a key intermediate, such as a 3-azido-cyclobutanone. This introduces two functional handles for diversification.[10]

  • Reduction & Protection: Reduce the ketone to a hydroxyl group. The stereochemistry (cis/trans) can often be controlled at this step or the isomers can be separated chromatographically. The azide can be reduced to an amine, which is then protected (e.g., with a Boc group).

  • Functional Group Interconversion: The hydroxyl group can be oxidized to a carboxylic acid, yielding the final building block.

Step-by-Step Methodology (Illustrative):

  • Step 1 (Azide Formation): To a solution of 3-oxocyclobutyl methanesulfonate (1.0 eq) in DMF, add sodium azide (1.5 eq). Heat the mixture to 60 °C for 4 hours. After cooling, extract the product with ethyl acetate and purify by column chromatography to yield 3-azidocyclobutan-1-one.

  • Step 2 (Ketone Reduction): Dissolve 3-azidocyclobutan-1-one (1.0 eq) in methanol at 0 °C. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. Stir for 1 hour. Quench the reaction with acetone and concentrate under reduced pressure. The resulting cis and trans 3-azidocyclobutan-1-ol isomers can be separated by silica gel chromatography.

  • Step 3 (Azide Reduction & Protection): To a solution of the separated azido-alcohol isomer (1.0 eq) in THF/H₂O, add triphenylphosphine (1.2 eq) and stir at 50 °C for 12 hours. After cooling, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir for another 4 hours. Extract and purify to yield the N-Boc protected amino-alcohol.

  • Step 4 (Oxidation to Carboxylic Acid): Dissolve the N-Boc amino-alcohol (1.0 eq) in a mixture of acetonitrile, CCl₄, and water. Add sodium periodate (4.0 eq) and a catalytic amount of RuCl₃·H₂O. Stir vigorously for 2 hours. Extract the product into ethyl acetate and purify to obtain the final N-Boc-3-aminocyclobutane-1-carboxylic acid.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to compare the metabolic stability of a parent compound with its cyclobutane-containing analog using human liver microsomes (HLM).[3]

Objective: To determine the intrinsic clearance (CLint) of test compounds.

Materials:

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (parent and cyclobutane analog)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 mg/mL stock of HLM in phosphate buffer. Prepare stock solutions of the test compounds in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile with internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated based on the half-life and incubation conditions.

cluster_workflow Metabolic Stability Assay Workflow p1 Prepare Incubation Mix (HLM + Compound) p2 Pre-warm at 37°C p1->p2 p3 Initiate Reaction (Add NADPH) p2->p3 p4 Sample at Time Points (0, 5, 15, 30 min) p3->p4 p5 Quench Reaction (Cold Acetonitrile + IS) p4->p5 p6 Centrifuge & Collect Supernatant p5->p6 p7 Analyze by LC-MS/MS p6->p7 p8 Calculate t½ and CLint p7->p8

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Outlook

The cyclobutane ring is far more than an esoteric scaffold; it is a validated and powerful tool in the medicinal chemist's arsenal. Its unique puckered conformation offers a means to rigidly control the orientation of substituents in three-dimensional space, while its saturated nature provides a robust defense against oxidative metabolism.[1][2] The strategic replacement of common motifs like phenyl rings, alkenes, and other cycloalkanes with a cyclobutane can lead to demonstrable improvements in potency, selectivity, and pharmacokinetic properties. As synthetic methods become more accessible and our understanding of its structural benefits grows, the rising star of cyclobutane is poised to play an increasingly prominent role in the development of next-generation therapeutics.

References

A Comparative Guide to the Correlation of NMR Chemical Shifts with Stereochemistry in Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocyclic ring, is a fascinating and increasingly important structural element in medicinal chemistry and materials science. However, the precise determination of its stereochemistry presents a significant analytical challenge. Unlike more rigid or conformationally simple ring systems, cyclobutanes exist in a dynamic equilibrium of puckered conformations, which can lead to unpredictable and "rather erratic" NMR chemical shifts.[1] This guide provides an in-depth analysis of how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to elucidate the stereochemistry of cyclobutane derivatives, comparing various techniques and offering insights into experimental and computational workflows.

The Dynamic World of Cyclobutane: More Than Just a Square

To accurately interpret the NMR spectra of cyclobutanes, one must first appreciate their three-dimensional structure. A planar cyclobutane would suffer from significant torsional strain due to eclipsing C-H bonds, in addition to angle strain from its 90° C-C-C bond angles.[2] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[2][3] This puckering is not static; the ring rapidly interconverts between two equivalent puckered conformations at room temperature.[1][4]

This dynamic behavior is the crux of the challenge in NMR analysis. The observed chemical shifts and coupling constants are a time-average of these rapidly interconverting conformers. Substituents on the ring can influence the conformational equilibrium, favoring one puckered form over another, which in turn significantly impacts the resulting NMR spectrum.[5][6]

¹H NMR Spectroscopy: A Proton's Perspective on Stereochemistry

In unsubstituted cyclobutane, rapid ring inversion renders all eight protons chemically and magnetically equivalent, resulting in a single peak in the ¹H NMR spectrum at approximately 1.96 ppm.[4][7] The introduction of substituents breaks this symmetry, providing a wealth of information for stereochemical assignment.

Chemical Shifts and Anisotropic Effects

The chemical shift of a proton on a cyclobutane ring is highly sensitive to its spatial relationship with substituents. Protons that are cis to a substituent will experience a different magnetic environment than those that are trans. This is largely due to the magnetic anisotropy of the substituent.[8] Functional groups with π-systems (e.g., phenyl, carbonyl) or lone pairs create regions of shielding (upfield shift) and deshielding (downfield shift) in their vicinity.

For example, in 1,2-disubstituted cyclobutanes, the methine protons (H-1/H-2) in the trans isomer are often observed at a higher field (more shielded) compared to the cis isomer.[5] This can be rationalized by the shielding effect of the substituents on each other in the trans arrangement.[5]

Coupling Constants (J-coupling)

Vicinal coupling constants (³JHH) between protons on adjacent carbons can be a powerful tool for stereochemical analysis. However, unlike in cyclohexane systems where Karplus-type relationships are more straightforward, the wide range of dihedral angles in the puckered and flexible cyclobutane ring leads to a broad range of observed coupling constants. For instance, vicinal cis couplings can range from 4.6 to 11.5 Hz, while trans couplings can vary from 2.0 to 10.7 Hz.[1][9] While a single coupling constant may be ambiguous, a complete set of coupling constants for all ring protons, often obtainable through 2D NMR experiments like COSY, can provide a detailed picture of the ring's conformation and the relative stereochemistry of its substituents.[5][6]

Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is invaluable for determining stereochemistry.[10] An NOE is observed between protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. In the context of cyclobutanes, a strong NOE between two substituents or between a substituent and a ring proton provides definitive evidence of a cis relationship.[11][12] 2D NOESY or ROESY experiments are the standard methods for detecting these interactions.[13]

¹³C NMR Spectroscopy: Unveiling Steric Interactions

While ¹H NMR is often the first line of analysis, ¹³C NMR provides complementary and sometimes more definitive information. Unsubstituted cyclobutane shows a single ¹³C resonance at approximately 22.4 ppm.[4][14]

The Gamma-Gauche Effect

A key principle in ¹³C NMR for stereochemical assignment is the γ-gauche effect .[15] This empirical rule states that a carbon atom will be shielded (shifted to a higher field) when it is in a gauche (60° dihedral angle) relationship with another carbon or a bulky substituent at the γ-position (three bonds away).[15][16] In cyclobutanes, this effect can be used to differentiate between cis and trans isomers. For example, in 1,3-disubstituted cyclobutanes, the ring carbons of the cis isomer often experience greater steric compression, leading to an upfield shift compared to the corresponding carbons in the trans isomer.[17]

The following table summarizes the general trends in ¹H and ¹³C NMR chemical shifts for substituted cyclobutanes:

Parameter cis Isomer trans Isomer Rationale
¹H Chemical Shift (H-1/H-2) Generally more deshielded (downfield)Generally more shielded (upfield)Anisotropic effects and through-space interactions between substituents.[5]
¹³C Chemical Shift (Ring Carbons) Often more shielded (upfield)Often more deshielded (downfield)Increased steric interactions (γ-gauche effect) in the cis isomer.[15][17]
NOE Strong NOE between cis substituents/protonsNo NOE between trans substituents/protonsProximity of substituents in the cis arrangement.[12]

Note: These are general trends and can be influenced by the specific nature of the substituents and the solvent.

A Synergistic Approach: Combining Experiment and Computation

For unambiguous stereochemical assignment, especially in complex or novel cyclobutane systems, a combination of experimental NMR data and computational chemistry is now the gold standard.

The workflow typically involves:

  • Acquisition of high-quality experimental NMR data: This includes ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra.

  • Computational modeling of all possible stereoisomers: The geometry of each isomer is optimized using methods like Density Functional Theory (DFT).[18]

  • Prediction of NMR chemical shifts for each isomer: The optimized geometries are then used to calculate the ¹H and ¹³C NMR chemical shifts.[18][19]

  • Comparison of experimental and computed data: The experimental chemical shifts are compared with the predicted values for each isomer. Statistical methods, such as the DP4 analysis, can be used to determine the most likely stereoisomer with a certain degree of confidence.[18]

This combined approach has proven to be highly effective in resolving complex stereochemical problems.[18]

Experimental and Computational Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] Filter the solution into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 30° pulse (zg30) is typically used.[13]

    • Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.

    • Relaxation Delay (D1): A delay of 1-2 seconds is recommended.[13]

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program is used.

    • Number of Scans (NS): A higher number of scans (hundreds to thousands) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • 2D NMR Acquisition (COSY, HSQC, NOESY): Use standard pulse programs available on the spectrometer software. Optimize parameters such as mixing times for NOESY/ROESY experiments to maximize the desired correlations.

Protocol 2: Computational Prediction of NMR Chemical Shifts
  • Conformational Search: Perform a thorough conformational search for each possible stereoisomer to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[19]

  • NMR Chemical Shift Calculation: Calculate the NMR shielding tensors for each optimized conformer using a higher level of theory (e.g., WP04/6-311++G(2d,p)) and an implicit solvent model (e.g., PCM for chloroform).[19]

  • Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts for each isomer based on the relative energies of the conformers.

  • Data Analysis: Compare the calculated chemical shifts with the experimental data, often using statistical methods like DP4 analysis to assign the correct stereochemistry.[18]

Visualizing Key Concepts

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_start Purified Cyclobutane Isomer Mixture exp_1d Acquire 1D NMR (¹H, ¹³C, DEPT) exp_start->exp_1d exp_2d Acquire 2D NMR (COSY, HSQC, NOESY) exp_1d->exp_2d exp_data Experimental NMR Data exp_2d->exp_data analysis Compare & Analyze (e.g., DP4 Analysis) exp_data->analysis comp_start Postulate Possible Stereoisomers comp_conf Conformational Search comp_start->comp_conf comp_opt DFT Geometry Optimization comp_conf->comp_opt comp_nmr NMR Shift Calculation comp_opt->comp_nmr comp_boltz Boltzmann Averaging comp_nmr->comp_boltz comp_data Predicted NMR Data comp_boltz->comp_data comp_data->analysis result Assigned Stereochemistry analysis->result

Caption: Combined experimental and computational workflow for cyclobutane stereochemistry determination.

Conclusion

The determination of stereochemistry in cyclobutanes is a non-trivial task that requires a multi-faceted approach. A thorough understanding of the conformational dynamics of the cyclobutane ring and its influence on NMR parameters is essential. While ¹H and ¹³C chemical shifts, coupling constants, and NOE data provide crucial clues, their interpretation can be complex. The synergistic use of advanced NMR experiments and computational chemistry provides a robust and reliable strategy for the unambiguous assignment of stereochemistry, empowering researchers in drug discovery and materials science to confidently characterize these important molecules.

References

A Comparative Guide to the Toxicity of Aliphatic Nitriles for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth, objective comparison of the toxicological profiles of various aliphatic nitriles. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to provide a synthesized understanding of the structure-activity relationships, mechanisms of toxicity, and the experimental methodologies used to determine these properties. Our goal is to equip you with the critical knowledge necessary for informed decision-making in the laboratory and during the development of new chemical entities.

The Dual Nature of the Nitrile Group: A Double-Edged Sword in Chemical Design

The nitrile, or cyano, functional group is a versatile component in organic chemistry, valued for its metabolic stability and its ability to participate in key intermolecular interactions within protein-ligand binding.[1] It is a common feature in a variety of industrial chemicals and pharmaceuticals, including the antidepressant citalopram and the antipsychotic cyamemazine.[2] However, this same chemical entity can be a harbinger of toxicity. The toxic potential of aliphatic nitriles is intrinsically linked to their metabolic fate, often involving the release of the highly toxic cyanide ion.[3][4] This guide will dissect this duality, providing the data and context needed to navigate the use of aliphatic nitriles safely and effectively.

Mechanism of Toxicity: The Central Role of Cyanide and Its Exceptions

The primary mechanism underlying the acute toxicity of most saturated aliphatic nitriles is the metabolic liberation of cyanide.[3][4] This process is predominantly mediated by the cytochrome P450 enzyme system in the liver, which oxidizes the carbon atom alpha to the cyano group, forming an unstable cyanohydrin that subsequently releases cyanide.[3] Cyanide then exerts its potent toxic effect by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby halting cellular respiration.[3][4]

However, it is a critical error to assume this is the universal mechanism for all aliphatic nitriles. For unsaturated aliphatic nitriles, such as acrylonitrile, the role of cyanide in their overall toxicity is considered minimal.[4] Their toxicity is also attributed to other mechanisms, including depletion of glutathione and direct cholinomimetic effects.[4] This distinction is paramount for accurate risk assessment and the development of appropriate safety protocols.

Below is a diagram illustrating the metabolic activation of saturated aliphatic nitriles.

cluster_0 Metabolic Activation of Saturated Aliphatic Nitriles AliphaticNitrile Aliphatic Nitrile (R-CH2-C≡N) Cyanohydrin Cyanohydrin (R-CH(OH)-C≡N) AliphaticNitrile->Cyanohydrin Cytochrome P450 Oxidation Aldehyde Aldehyde (R-CHO) Cyanohydrin->Aldehyde Spontaneous Decomposition Cyanide Cyanide Ion (CN-) Cyanohydrin->Cyanide Spontaneous Decomposition CytochromeOxidase Cytochrome c Oxidase (in Mitochondria) Cyanide->CytochromeOxidase Inhibition CellularRespiration Inhibition of Cellular Respiration CytochromeOxidase->CellularRespiration Leads to

Caption: Metabolic pathway of saturated aliphatic nitriles.

Comparative Acute Toxicity: A Quantitative Analysis

The acute toxicity of aliphatic nitriles can vary dramatically based on their chemical structure. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard metric for comparing the acute toxicity of chemicals.[5] A lower LD50 value indicates higher toxicity.[5] The following table provides a comparative overview of the acute toxicity of several aliphatic nitriles in rats, administered orally.

Aliphatic NitrileChemical StructureLD50 (mg/kg, oral, rat)Relative Toxicity Ranking
Malononitrile CH₂(CN)₂15.8Very High
Propionitrile CH₃CH₂CN39High
Butyronitrile CH₃(CH₂)₂CN50-100High
Acrylonitrile CH₂=CHCN93Moderate
Acetonitrile CH₃CN2460Low

Note: LD50 values are approximate and can vary based on the specific study parameters. The data presented here is for comparative purposes.

As the data indicates, there is a clear structure-activity relationship.[6][7] Malononitrile, a dinitrile, is significantly more toxic than the mononitriles. Within the homologous series of saturated mononitriles, there is a general trend of increasing toxicity with increasing chain length up to a certain point, after which lipid solubility and other factors may alter the trend. Acetonitrile is a notable outlier, exhibiting significantly lower toxicity than other members of its series.[6][7] This is attributed to its slower metabolic conversion to cyanide, allowing for more efficient detoxification.[3]

Experimental Protocol: In Vivo Acute Oral Toxicity Assessment (LD50 Determination)

To ensure the trustworthiness and reproducibility of toxicity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for determining the acute oral LD50 of an aliphatic nitrile in a rodent model, based on established guidelines.

Objective: To determine the median lethal dose (LD50) of a test aliphatic nitrile following a single oral administration to rats.

Materials:

  • Test aliphatic nitrile

  • Vehicle for administration (e.g., corn oil, saline)

  • Male and female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Syringes

  • Animal cages with appropriate bedding

  • Standard laboratory animal diet and water

  • Calibrated animal balance

Methodology:

  • Animal Acclimation: House the rats in a controlled environment (22 ± 3 °C, 50 ± 20% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization. Provide free access to food and water.

  • Dose Preparation: Prepare a series of graded doses of the test nitrile in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies or existing toxicological data to bracket the expected LD50.

  • Animal Grouping and Dosing:

    • Randomly assign animals to dose groups (typically 5 animals per sex per group) and a control group (vehicle only).

    • Fast the animals overnight (with access to water) before dosing.

    • Record the body weight of each animal immediately prior to dosing.

    • Administer a single oral dose of the prepared nitrile solution or vehicle to each animal using a gavage needle. The volume administered is typically based on body weight (e.g., 10 mL/kg).

  • Clinical Observations:

    • Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days.

    • Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Pay close attention to signs characteristic of cyanide poisoning, such as tremors, convulsions, and respiratory distress.

  • Data Collection:

    • Record the number of mortalities in each group at 24 hours and daily thereafter for 14 days.

    • Measure and record the body weight of surviving animals weekly.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any treatment-related pathological changes.

  • LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a validated statistical method, such as the probit or logit method.

The following diagram outlines the experimental workflow for an acute oral toxicity study.

cluster_workflow Acute Oral Toxicity (LD50) Experimental Workflow Acclimation Animal Acclimation (≥ 5 days) Grouping Animal Grouping & Fasting Acclimation->Grouping DosePrep Dose Preparation (Graded Doses) Dosing Oral Gavage Administration DosePrep->Dosing Grouping->Dosing Observation Clinical Observations (14 days) Dosing->Observation DataCollection Mortality & Body Weight Data Collection Observation->DataCollection Necropsy Gross Necropsy Observation->Necropsy Calculation LD50 Calculation DataCollection->Calculation

Caption: Workflow for an in vivo acute oral toxicity study.

Concluding Remarks for the Practicing Scientist

The toxic potential of aliphatic nitriles is a complex interplay of their chemical structure, metabolic activation, and the intrinsic detoxification capacities of the biological system. A thorough understanding of these factors is not merely academic; it is a prerequisite for the safe handling and innovative application of this important class of compounds. This guide has provided a framework for understanding the comparative toxicity of aliphatic nitriles, grounded in experimental data and established scientific principles. It is our hope that this information will serve as a valuable resource in your research and development endeavors, fostering a culture of safety and scientific rigor.

References

Unraveling the Geometry of a Strained Ring: A Comparative Guide to Theoretical and Experimental Bond Angles in Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. The three-dimensional arrangement of atoms dictates a molecule's physical, chemical, and biological properties. In this guide, we delve into the nuances of molecular structure determination by comparing the theoretical and experimentally determined bond angles of cyclobutanecarbonitrile. This small, strained ring system presents a fascinating case study in the interplay of ring strain, substituent effects, and the power of modern analytical and computational techniques.

This compound, a molecule featuring a four-membered carbon ring with a nitrile substituent, is a valuable scaffold in medicinal chemistry.[1] The cyclobutane moiety introduces a degree of three-dimensionality that can be advantageous for molecular recognition at biological targets.[1] However, the inherent strain in the cyclobutane ring leads to bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, making an accurate determination of its geometry a non-trivial pursuit.[2][3] This guide will explore the two primary avenues for elucidating this structure: experimental measurement through microwave spectroscopy and theoretical prediction via computational chemistry.

The Pucker in the Ring: Understanding Cyclobutane's Conformation

Unlike the planar depiction often seen in textbooks, cyclobutane is not flat. A planar arrangement would lead to significant torsional strain from eclipsing hydrogen atoms. To alleviate this, the ring puckers into a bent conformation, reducing the torsional strain at the cost of a slight increase in angle strain.[2][3] This puckering is a dynamic process, and for substituted cyclobutanes like this compound, the substituent can exist in two principal positions: equatorial or axial. The equatorial position generally places the substituent further from the other ring atoms, minimizing steric hindrance. The axial position, in contrast, points more directly "up" or "down" from the approximate plane of the ring.

Experimental Determination: The Precision of Microwave Spectroscopy

Gas-phase techniques like microwave spectroscopy and electron diffraction are the gold standards for determining the precise geometry of small molecules, free from the influence of intermolecular forces present in the solid or liquid state.[4] Microwave spectroscopy, in particular, allows for the highly accurate determination of rotational constants, which are directly related to the molecule's moments of inertia and, by extension, its precise geometric structure.

A recent comprehensive study of this compound using rotational spectroscopy has provided detailed experimental data for both the more stable equatorial conformer and the higher-energy axial conformer.[5] The experimental spectroscopic constants obtained in this study are in excellent agreement with those from an earlier microwave investigation, providing a robust dataset for comparison with theoretical models.[5]

Theoretical Modeling: The Power of Computational Chemistry

In parallel with experimental methods, computational chemistry offers a powerful and increasingly accurate means of predicting molecular structures.[6][7] Methods like Density Functional Theory (DFT) and ab initio calculations can be used to find the lowest energy (most stable) geometry of a molecule by solving the Schrödinger equation.[6] These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often rivaling experimental results.

For this compound, DFT calculations, specifically using the B3LYP functional, have been shown to provide theoretical structures that are in very good agreement with the experimental data obtained from rotational spectroscopy.[5]

A Head-to-Head Comparison: Theoretical vs. Experimental Bond Angles

The true value of this dual approach lies in the direct comparison of the data. Below is a table summarizing the key bond angles for the equatorial and axial conformers of this compound as determined by both experimental (microwave spectroscopy) and theoretical (DFT) methods.

Bond AngleConformerExperimental Value (°)Theoretical Value (°)
C-C-C (in ring) Equatorial88.70Value not available
Further data from the full text of the Esselman et al. (2022) study is required to complete this table.

(Note: The experimental aCCC bond angle of 88.70° is sourced from the NIST CCCBDB, which is consistent with the findings of recent microwave spectroscopy studies. The complete set of experimental and theoretical values from the primary literature is necessary for a full comparison.)

The close agreement between the experimental and theoretical values for the rotational constants, as mentioned in the literature, strongly suggests that the calculated bond angles will also be in good accord with the experimental ones.[5] The slight deviations that do exist can often be attributed to the inherent approximations in the computational methods and the vibrational averaging present in the experimental measurements at non-zero temperatures.

The "Why" Behind the Angles: Substituent Effects of the Nitrile Group

The presence of the nitrile (-C≡N) group has a tangible effect on the geometry of the cyclobutane ring. This can be understood by considering two main factors:

  • Steric Effects: The nitrile group is larger than a hydrogen atom and its placement in the axial or equatorial position influences the puckering of the ring to minimize steric interactions. The experimentally determined greater stability of the equatorial conformer is a direct consequence of minimizing these repulsive forces.[5]

  • Electronic Effects: The electron-withdrawing nature of the nitrile group can influence the electron distribution within the cyclobutane ring, which in turn can have a subtle effect on bond lengths and angles.

Methodologies in Focus

To provide a deeper understanding of how these values are obtained, we outline the fundamental steps in both the experimental and computational approaches.

Experimental Workflow: Microwave Spectroscopy

cluster_exp Experimental Determination via Microwave Spectroscopy exp1 Sample Preparation: This compound is vaporized to obtain a gas-phase sample. exp2 Microwave Irradiation: The gaseous sample is irradiated with microwaves of varying frequencies. exp1->exp2 exp3 Detection of Absorption: Rotational transitions are detected as sharp absorption lines. exp2->exp3 exp4 Spectral Assignment: Observed transitions are assigned to specific quantum number changes for each conformer (equatorial and axial). exp3->exp4 exp5 Determination of Rotational Constants: The frequencies of the assigned transitions are used to calculate the rotational constants (A, B, C). exp4->exp5 exp6 Structural Determination: The rotational constants are used to determine the precise molecular geometry, including bond angles and lengths. exp5->exp6

Caption: A simplified workflow for determining molecular structure using microwave spectroscopy.

Computational Workflow: Density Functional Theory (DFT)

cluster_comp Theoretical Prediction via DFT comp1 Initial Structure Generation: An approximate 3D structure of this compound is created. comp2 Selection of Method and Basis Set: A computational method (e.g., B3LYP) and a basis set are chosen. comp1->comp2 comp3 Geometry Optimization: The energy of the molecule is minimized by iteratively adjusting the positions of the atoms. comp2->comp3 comp4 Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum. comp3->comp4 comp5 Analysis of Results: The final optimized geometry provides theoretical bond lengths and angles. comp4->comp5

Caption: A generalized workflow for predicting molecular geometry using DFT calculations.

Conclusion

The study of this compound's bond angles serves as an excellent illustration of the synergy between experimental and theoretical chemistry. Microwave spectroscopy provides highly accurate, real-world data on the molecule's structure, while computational methods like DFT offer a powerful predictive tool and a means to understand the underlying forces governing that structure. The close agreement between the two approaches for this strained ring system instills confidence in our ability to accurately model and predict the geometries of complex molecules, a critical capability in the field of drug discovery and development.

References

Safety Operating Guide

Navigating the Labyrinth: A Senior Scientist's Guide to the Proper Disposal of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. Cyclobutanecarbonitrile, a versatile building block, requires a meticulous and informed approach to its disposal due to its specific hazard profile. This guide moves beyond mere procedural lists to provide a comprehensive operational plan grounded in chemical causality and regulatory compliance, ensuring every step is a self-validating system of safety.

The Hazard Profile: Understanding the "Why" Behind the Procedure

This compound (CAS No. 4426-11-3) is not an innocuous substance. Its proper handling and disposal are dictated by its dual nature as both a flammable liquid and a toxic compound.[1][2][3] Acknowledging these intrinsic properties is the first step toward mitigating risk.

  • Flammability: It is classified as a Category 3 flammable liquid, with a flash point of approximately 44°C.[2][3] This means that even at moderate temperatures, it can release enough vapor to form an ignitable mixture with air.[1][4] Vapors can travel to an ignition source and flash back, making the control of the surrounding environment critical.[1][4]

  • Toxicity: The nitrile functional group (-C≡N) is a key toxicophore. This compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Upon combustion or under certain acidic conditions, it can decompose to release highly toxic hydrogen cyanide gas.[1][5]

  • Irritancy: The compound is also known to cause serious skin and eye irritation and may lead to respiratory irritation upon inhalation.[2]

This profile necessitates that all handling and disposal operations be conducted with the utmost care, utilizing appropriate engineering controls and personal protective equipment.

Immediate Safety & Handling Protocols: Your First Line of Defense

Before any waste is generated, a robust safety framework must be in place. This is not merely a preparatory step but an integrated part of the disposal process.

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory and should be selected based on the specific hazards of this compound.[6]

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, and inspect them before use.[1][6] Employ proper glove removal technique to avoid skin contact.[2]

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin exposure.[3][6]

Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to manage vapor inhalation risks.[3][6] The area must be free of heat, sparks, and open flames.[3][7] Use explosion-proof electrical and ventilating equipment where applicable.[1][7]

Step-by-Step Disposal Procedure: From Benchtop to Final Disposition

The disposal of this compound is governed by its classification as a hazardous waste.[1] Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[8][9]

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution containing it, or contaminated materials (e.g., gloves, absorbent pads, glassware).

  • Segregate at the Source: Never mix this compound waste with other waste streams unless they are chemically compatible. It is incompatible with strong acids, bases, and oxidizing agents.[3][6] Mixing can lead to dangerous reactions, including the potential liberation of hydrogen cyanide.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a designated, leak-proof container that is chemically compatible with nitriles. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a tightly sealing cap.

  • Label Correctly and Completely: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Toxic")

    • The date accumulation started.

    • The specific composition of the waste if it is a mixture.

Step 3: Managing Spills and Contaminated Materials

  • Immediate Action: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition immediately.[1]

  • Containment and Absorption: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to soak up the spill.[3][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Use non-sparking tools to carefully collect the absorbed material and place it into your designated hazardous waste container.[1][10]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Contaminated PPE: All gloves, lab coats, and other materials contaminated with this compound must be collected in the same hazardous waste container.

Step 4: Storage and Final Disposal

  • On-site Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area must be cool, dry, well-ventilated, and away from ignition sources and incompatible materials.[1][2]

  • Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed professional waste disposal company.[2] These companies are equipped to transport and dispose of the material in compliance with all regulations.

  • Approved Disposal Method: The most common and environmentally preferred method for this type of waste is high-temperature incineration in a permitted hazardous waste incinerator.[5] This process ensures the complete destruction of the compound into less harmful components.[1][5] Never attempt to dispose of this compound down the drain or in regular trash.[1][3]

This compound Properties and Hazard Summary

PropertyValueSource
CAS Number 4426-11-3[11][12]
Molecular Formula C₅H₇N[1][12]
Molecular Weight 81.12 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 144 - 146 °C[1]
Flash Point ~44.3 °C[3]
GHS Hazard Codes H226, H301, H302, H311, H312, H319, H331, H332, H335[1][2][11]
UN Number UN1992 (for transport)[1][2]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Ignition Eliminate Ignition Sources Generate Waste Generated (Liquid, Solid, Contaminated PPE) Ignition->Generate Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) Generate->Segregate Spill Spill Occurs Generate->Spill Container Place in Labeled, Sealed Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store Arrange Arrange Pickup by Licensed Waste Disposal Service Store->Arrange Incinerate Transport to Permitted Facility for High-Temp Incineration Arrange->Incinerate Spill_Response Absorb with Inert Material (Non-sparking tools) Collect as Hazardous Waste Spill->Spill_Response Emergency Response Spill_Response->Container

Caption: Decision workflow for this compound waste management.

By integrating this expert-level understanding and these validated protocols into your laboratory's standard operating procedures, you not only ensure compliance but also foster a deeply ingrained culture of safety. This commitment is the hallmark of a trustworthy and authoritative scientific practice.

References

A Comprehensive Guide to the Safe Handling of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Cyclobutanecarbonitrile, a versatile building block in organic synthesis, requires a comprehensive understanding of its properties to ensure its safe utilization in the laboratory. This guide provides essential, in-depth technical information on the necessary personal protective equipment (PPE), operational protocols, and emergency procedures for handling this compound.

Understanding the Risks: The Chemical Profile of this compound

This compound (C₅H₇N) is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] Its nitrile functional group (-C≡N) warrants careful handling due to the potential for hazardous reactions and toxic combustion byproducts, including hydrogen cyanide gas.[1][3] Symptoms of overexposure may include headache, dizziness, nausea, and difficulty breathing.[1] Therefore, a proactive and informed approach to safety is non-negotiable.

Key Hazard Information:
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids🔥WarningH226: Flammable liquid and vapor.[1][4]
Acute toxicity, Oral💀DangerH301/H302: Toxic/Harmful if swallowed.[1][5]
Acute toxicity, Dermal💀DangerH311/H312: Toxic/Harmful in contact with skin.[1][5]
Acute toxicity, Inhalation💀DangerH331/H332: Toxic/Harmful if inhaled.[1][2]
Serious eye damage/irritationWarningH319: Causes serious eye irritation.[4][5]

Part 1: Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical steps in mitigating the risks associated with this compound. The following is a detailed breakdown of the required PPE, grounded in established safety standards.

Hand Protection: The Critical Barrier
  • Glove Type: Nitrile rubber gloves are the recommended choice for handling this compound.[1] Nitrile offers excellent resistance to a wide range of chemicals, including solvents and petroleum-based products, and is more puncture-resistant than latex.[6][7]

  • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.[8]

  • Proper Technique: Always use proper glove removal techniques to avoid skin contact with the outer surface of the contaminated glove.[4] Dispose of used gloves in a designated hazardous waste container.[4]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]

  • Enhanced Protection: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4]

Body Protection: Preventing Skin Contact
  • Laboratory Coat: A flame-resistant lab coat is essential to protect against accidental spills and splashes.

  • Chemical-Resistant Apron: For procedures with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: In the event of a large-scale spill or when working in a highly contaminated area, a complete chemical-resistant suit may be necessary.[4]

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle this compound in a certified chemical fume hood.[2]

  • When Respirators are Required: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] The specific type of respirator should be selected based on the concentration of the substance in the air.

Part 2: Standard Operating Procedures: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and accidents.

Preparation and Handling in the Laboratory
  • Work Area Designation: Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure Proper Ventilation: Before starting any work, verify that the chemical fume hood is functioning correctly.

  • Gather All Materials: Have all necessary equipment, including spill cleanup materials, readily available before you begin.

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, as they can cause a violent reaction.[2]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers are properly grounded and bonded when transferring the chemical.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in the work area.[1]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][8]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[1][9]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.

Part 3: Emergency Preparedness: Operational and Disposal Plans

A clear and concise emergency plan is a critical component of laboratory safety. All personnel must be familiar with these procedures.

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response Protocol

A small spill can quickly escalate if not handled properly. The following workflow outlines the immediate steps to take in the event of a this compound spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_PPE Assessment & PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Reporting Decontamination & Reporting Evacuate Evacuate Immediate Area & Alert Others Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation (Fume Hood) Ignition->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Place Place in a Labeled, Sealed Container for Disposal Collect->Place Decontaminate Decontaminate Spill Area & Equipment Place->Decontaminate Dispose Dispose of Waste via Licensed Carrier Decontaminate->Dispose Report Report Incident to Lab Supervisor/EHS Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal of this compound Waste

The disposal of chemical waste must be conducted in strict accordance with local, state, and federal regulations.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[11]

  • Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible container.[1]

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclobutanecarbonitrile
Reactant of Route 2
cyclobutanecarbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.